MS-245
Beschreibung
Eigenschaften
IUPAC Name |
2-[1-(benzenesulfonyl)-5-methoxyindol-3-yl]-N,N-dimethylethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O3S/c1-20(2)12-11-15-14-21(19-10-9-16(24-3)13-18(15)19)25(22,23)17-7-5-4-6-8-17/h4-10,13-14H,11-12H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIJIQCBYMBZLJD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCC1=CN(C2=C1C=C(C=C2)OC)S(=O)(=O)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501027131 | |
| Record name | 2-[5-Methoxy-1-(phenylsulfonyl)-1H-indol-3-yl]-N,N-dimethylethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501027131 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
358.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
263384-65-2 | |
| Record name | MS-245 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0263384652 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-[5-Methoxy-1-(phenylsulfonyl)-1H-indol-3-yl]-N,N-dimethylethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501027131 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | MS-245 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L7TKH887Y7 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
MS-245: A Technical Guide to its Mechanism of Action at the 5-HT6 Receptor
For Researchers, Scientists, and Drug Development Professionals
Introduction
MS-245 is a potent and selective antagonist of the serotonin 6 (5-HT6) receptor, a G protein-coupled receptor predominantly expressed in the central nervous system. The exclusive localization of 5-HT6 receptors in brain regions associated with cognition, learning, and memory has made them a significant target for the development of novel therapeutics for neurodegenerative and psychiatric disorders. This technical guide provides a comprehensive overview of the mechanism of action of this compound at the 5-HT6 receptor, detailing its binding affinity, functional antagonism, and its impact on downstream signaling pathways.
Data Presentation
The following tables summarize the quantitative data available for this compound's interaction with the 5-HT6 receptor.
Table 1: Radioligand Binding Affinity of this compound at the Human 5-HT6 Receptor
| Compound | Radioligand | Receptor Source | Kᵢ (nM) |
| This compound | [³H]-LSD | HEK-293 cells expressing h5-HT6R | 1.5 |
Kᵢ represents the inhibitory constant and is a measure of the binding affinity of a ligand for a receptor. A lower Kᵢ value indicates a higher binding affinity.
Table 2: Functional Antagonism of this compound at the 5-HT6 Receptor
| Compound | Functional Assay | Agonist | IC₅₀ (nM) | pKₑ |
| This compound | cAMP Accumulation Assay | Serotonin (5-HT) | Data not available in the public domain | Data not available in the public domain |
IC₅₀ (half-maximal inhibitory concentration) is the concentration of an antagonist that inhibits the response to an agonist by 50%. pKₑ is the negative logarithm of the equilibrium dissociation constant of an antagonist, providing a measure of its potency.
Experimental Protocols
Radioligand Binding Assay (Competitive Inhibition)
Objective: To determine the binding affinity (Kᵢ) of this compound for the 5-HT6 receptor.
Materials:
-
HEK-293 cell membranes stably expressing the human 5-HT6 receptor.
-
Radioligand: [³H]-LSD (specific activity ~80 Ci/mmol).
-
Assay Buffer: 50 mM Tris-HCl, 10 mM MgCl₂, 0.1 mM EDTA, pH 7.4.
-
Non-specific binding determinant: 10 µM Methiothepin.
-
Test compound: this compound at various concentrations.
-
96-well microplates.
-
Glass fiber filters (e.g., Whatman GF/B).
-
Scintillation cocktail.
-
Liquid scintillation counter.
Procedure:
-
Membrane Preparation: Homogenize HEK-293 cells expressing the h5-HT6R in ice-cold lysis buffer and centrifuge to pellet the membranes. Wash the membrane pellet and resuspend in assay buffer. Determine the protein concentration using a standard method (e.g., Bradford assay).
-
Assay Setup: In a 96-well plate, add the following in triplicate:
-
Total Binding: Cell membranes, [³H]-LSD (at a concentration near its Kₑ), and assay buffer.
-
Non-specific Binding: Cell membranes, [³H]-LSD, and a high concentration of a non-labeled competing ligand (e.g., 10 µM Methiothepin).
-
Competition Binding: Cell membranes, [³H]-LSD, and varying concentrations of this compound.
-
-
Incubation: Incubate the plates at 37°C for 60 minutes.
-
Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through glass fiber filters using a cell harvester. Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the this compound concentration. Determine the IC₅₀ value from the resulting sigmoidal curve. Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + ([L]/Kₑ)), where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.
cAMP Functional Assay (Antagonist Mode)
Objective: To determine the functional potency (IC₅₀ or pKₑ) of this compound in inhibiting agonist-induced cAMP production.
Materials:
-
HEK-293 cells stably expressing the human 5-HT6 receptor.
-
Cell culture medium.
-
Stimulation buffer (e.g., HBSS with 20 mM HEPES).
-
Agonist: Serotonin (5-HT).
-
Test compound: this compound at various concentrations.
-
cAMP detection kit (e.g., HTRF, AlphaScreen, or GloSensor cAMP assay).
-
Plate reader compatible with the chosen cAMP detection technology.
Procedure:
-
Cell Culture: Seed HEK-293 cells expressing the h5-HT6R in 96-well plates and grow to confluency.
-
Compound Pre-incubation: Remove the culture medium and pre-incubate the cells with varying concentrations of this compound in stimulation buffer for a defined period (e.g., 15-30 minutes) at 37°C.
-
Agonist Stimulation: Add a fixed concentration of 5-HT (typically the EC₈₀ concentration, which elicits 80% of the maximal response) to the wells containing this compound and incubate for a further specified time (e.g., 30 minutes) at 37°C. Include control wells with cells alone (basal), cells with 5-HT alone (maximal stimulation), and cells with a known 5-HT6 antagonist.
-
cAMP Measurement: Stop the reaction and measure the intracellular cAMP levels according to the manufacturer's protocol for the chosen cAMP assay kit.
-
Data Analysis: Plot the measured signal (proportional to cAMP levels) against the logarithm of the this compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value. The pKₑ can be calculated from the IC₅₀ value using the Schild equation if the antagonism is competitive.
Mandatory Visualization
Signaling Pathways of this compound at the 5-HT6 Receptor
The Discovery and History of MS-245: A 5-HT6 Serotonin Antagonist
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
MS-245, chemically identified as 5-methoxy-N,N-dimethyl-N(1)-benzenesulfonyltryptamine, is a potent and selective antagonist of the 5-HT6 serotonin receptor. Its discovery marked a significant step in the exploration of the 5-HT6 receptor as a therapeutic target for cognitive and neurological disorders. This technical guide provides a comprehensive overview of the discovery, history, and pharmacological characterization of this compound, including quantitative data, detailed experimental methodologies, and visual representations of its mechanism of action and experimental workflows.
History of Discovery
The development of this compound is credited to the research group led by Dr. Richard A. Glennon at the Department of Medicinal Chemistry, School of Pharmacy, Virginia Commonwealth University. The initial disclosure of this compound as a potent 5-HT6 receptor antagonist appeared in the scientific literature in the year 2000, with key publications by Glennon and his colleague Tsai and others. These seminal papers laid the groundwork for understanding the structure-activity relationships of N1-benzenesulfonyltryptamine derivatives as 5-HT6 receptor ligands. The synthesis and initial characterization of this compound were part of a broader effort to develop selective ligands to probe the function of the then-newly discovered 5-HT6 receptor.
Subsequent preclinical research, notably a 2006 study by Young et al., investigated the in vivo effects of this compound, particularly its ability to modulate the behavioral effects of nicotine and amphetamine. These studies suggested a potential role for this compound in influencing dopaminergic and serotonergic neurotransmission, further highlighting its potential for therapeutic applications.
Quantitative Data
The primary quantitative measure of this compound's potency is its high binding affinity for the 5-HT6 receptor. The following table summarizes the reported equilibrium dissociation constant (Ki).
| Compound | Receptor | Binding Affinity (Ki) |
| This compound | Human 5-HT6 | 1.5 nM[1] |
Experimental Protocols
The characterization of this compound involved standard pharmacological assays to determine its binding affinity and functional activity at the 5-HT6 receptor.
Radioligand Binding Assay
This assay is employed to determine the binding affinity (Ki) of a compound for a specific receptor.
Objective: To measure the ability of this compound to displace a radiolabeled ligand from the 5-HT6 receptor.
General Protocol:
-
Membrane Preparation: Membranes are prepared from cells stably expressing the human 5-HT6 receptor.
-
Incubation: A fixed concentration of a suitable radioligand, such as [3H]-LSD, is incubated with the cell membranes in the presence of varying concentrations of the unlabeled test compound (this compound).
-
Separation: The bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
Detection: The amount of radioactivity trapped on the filters, representing the bound radioligand, is quantified using liquid scintillation counting.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.
Functional Assay: cAMP Accumulation
This assay is used to determine the functional activity of a compound as an agonist, antagonist, or inverse agonist.
Objective: To measure the effect of this compound on serotonin-induced cyclic AMP (cAMP) accumulation in cells expressing the 5-HT6 receptor.
General Protocol:
-
Cell Culture: Cells stably expressing the human 5-HT6 receptor are cultured to an appropriate density.
-
Pre-incubation: The cells are pre-incubated with varying concentrations of the antagonist (this compound).
-
Agonist Stimulation: A fixed concentration of a 5-HT6 receptor agonist (e.g., serotonin) is added to the cells to stimulate cAMP production.
-
Lysis and Detection: The cells are lysed, and the intracellular cAMP levels are measured using a variety of methods, such as enzyme-linked immunosorbent assay (ELISA) or time-resolved fluorescence resonance energy transfer (TR-FRET).
-
Data Analysis: The ability of this compound to inhibit the agonist-induced increase in cAMP is quantified, and the IC50 value is determined.
Signaling Pathways and Experimental Workflows
5-HT6 Receptor Signaling Pathway
The 5-HT6 receptor is a G-protein coupled receptor (GPCR) that is positively coupled to adenylyl cyclase through the Gs alpha subunit. Activation of the receptor by an agonist, such as serotonin, leads to an increase in intracellular cAMP levels. This compound, as an antagonist, blocks this signaling cascade.
Experimental Workflow: Radioligand Binding Assay
The following diagram illustrates the key steps in a typical radioligand binding assay used to characterize this compound.
Conclusion
This compound remains a significant tool compound for studying the pharmacology of the 5-HT6 receptor. Its discovery by Glennon and colleagues paved the way for the development of numerous other 5-HT6 receptor ligands and has contributed substantially to our understanding of the role of this receptor in the central nervous system. The data and protocols presented in this guide provide a foundational understanding for researchers and drug development professionals working in this area.
References
Pharmacological Profile of MS-245: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
MS-245, identified as a potent and selective serotonin 6 (5-HT6) receptor antagonist, has garnered interest within the scientific community for its potential therapeutic applications, particularly in the modulation of cognitive processes and its interactions with other neurotransmitter systems. This technical guide provides a comprehensive overview of the pharmacological profile of this compound, consolidating available data on its binding affinity, functional activity, and in vivo effects. Detailed experimental methodologies for key assays are provided to facilitate reproducibility and further investigation.
Core Pharmacological Data
The following tables summarize the key quantitative data characterizing the pharmacological properties of this compound.
Table 1: Receptor Binding Affinity
| Receptor | Radioligand | Tissue/Cell Line | Kᵢ (nM) | Reference |
| Human 5-HT₆ | [³H]-LSD | HEK293 cells | 2 | [Citing a study by Glennon et al.] |
Note: The binding affinity (Kᵢ) is a measure of the drug's affinity for the receptor. A lower Kᵢ value indicates a higher binding affinity.
Table 2: Functional Antagonist Potency
| Assay Type | Agonist | Cell Line | pKₑ | Reference |
| cAMP Functional Assay | Serotonin | HEK293 cells | 8.37 | [Secondary source, compound referred to as "Antagonist 3"] |
Note: The pKₑ value is the negative logarithm of the equilibrium dissociation constant of the antagonist. A higher pKₑ value indicates greater antagonist potency. Further primary source verification is recommended to definitively attribute this value to this compound.
Mechanism of Action and Signaling Pathways
This compound acts as an antagonist at the 5-HT6 receptor. The 5-HT6 receptor is a G-protein coupled receptor (GPCR) that is positively coupled to adenylyl cyclase through a Gs alpha subunit. Blockade of this receptor by this compound is expected to inhibit the constitutive and serotonin-induced activation of adenylyl cyclase, thereby reducing the intracellular accumulation of cyclic adenosine monophosphate (cAMP). This, in turn, modulates the activity of downstream effectors such as Protein Kinase A (PKA) and the transcription factor cAMP response element-binding protein (CREB).
Blockade of 5-HT6 receptors by antagonists has been shown to enhance cholinergic and dopaminergic neurotransmission, which is believed to underlie the pro-cognitive effects observed with this class of compounds[1][2].
Signaling Pathway of 5-HT6 Receptor Antagonism by this compound
References
The Role of MS-245 in Modulating Dopamine Neurotransmission: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth analysis of the pharmacological agent MS-245 and its role in the modulation of dopamine neurotransmission. This compound, a selective antagonist of the serotonin 6 (5-HT6) receptor, exerts its influence on the dopaminergic system through indirect mechanisms. By blocking 5-HT6 receptors, which are strategically located in dopamine-rich regions of the brain, this compound modulates the activity of downstream signaling pathways, notably involving the phosphorylation of DARPP-32. This guide synthesizes the current understanding of this compound's mechanism of action, presents available quantitative data, details relevant experimental protocols, and provides visualizations of the implicated signaling pathways and experimental workflows. The information contained herein is intended to support further research and drug development efforts targeting the intricate interplay between the serotonergic and dopaminergic systems.
Introduction: The Serotonin-Dopamine Interface
The serotonergic and dopaminergic neurotransmitter systems are critical for regulating a wide array of physiological and cognitive functions, including mood, motivation, and motor control. These systems are not independent; a complex network of interactions allows for bidirectional modulation. A key player in this interplay is the 5-HT6 receptor. Predominantly expressed in the central nervous system, particularly in brain regions associated with the dopamine system such as the striatum and nucleus accumbens, the 5-HT6 receptor has emerged as a significant target for therapeutic intervention in neurological and psychiatric disorders.
This compound is a potent and selective antagonist of the 5-HT6 receptor. Its pharmacological profile suggests that its effects on dopamine neurotransmission are not due to direct interaction with dopamine receptors or the dopamine transporter (DAT), but rather a consequence of its primary action on the serotonergic system. This indirect modulation presents a nuanced approach to influencing dopaminergic tone, with potential therapeutic implications.
Mechanism of Action of this compound
The primary mechanism of action of this compound is the competitive blockade of 5-HT6 receptors. The downstream consequences of this antagonism on the dopamine system are multifaceted and are believed to be mediated by alterations in the phosphorylation state of key signaling proteins, most notably DARPP-32 (Dopamine- and cAMP-regulated phosphoprotein, 32 kDa).
Indirect Modulation of Dopamine Signaling
Studies on 5-HT6 receptor antagonists as a class have demonstrated their ability to potentiate the effects of dopamine-releasing agents like amphetamine. This suggests that tonic activation of 5-HT6 receptors may exert an inhibitory influence on dopamine release. By blocking these receptors, this compound is hypothesized to disinhibit dopaminergic neurons, leading to an enhancement of dopamine-mediated signaling.
The Role of DARPP-32
DARPP-32 is a crucial integrator of dopamine and serotonin signaling in the brain. Its function is tightly regulated by its phosphorylation state at different amino acid residues.
-
Phosphorylation at Threonine 34 (Thr34): When dopamine binds to D1 receptors, it activates adenylyl cyclase, leading to an increase in cyclic AMP (cAMP) and activation of Protein Kinase A (PKA). PKA then phosphorylates DARPP-32 at Thr34. Phosphorylated DARPP-32 at this site is a potent inhibitor of Protein Phosphatase-1 (PP-1). The inhibition of PP-1 leads to an increased phosphorylation state of various downstream targets, thereby amplifying the dopamine signal. Serotonin, acting through 5-HT6 receptors, also influences this pathway. Activation of 5-HT6 receptors leads to an increase in cAMP and subsequent phosphorylation of DARPP-32 at Thr34[1]. Therefore, by antagonizing 5-HT6 receptors, this compound would be expected to reduce the serotonin-mediated phosphorylation of DARPP-32 at this site.
-
Phosphorylation at Threonine 75 (Thr75): DARPP-32 can also be phosphorylated at Thr75 by Cyclin-dependent kinase 5 (Cdk5). Phosphorylation at this site converts DARPP-32 into an inhibitor of PKA. Serotonin, via 5-HT6 receptors, has been shown to decrease the phosphorylation of DARPP-32 at Thr75[1]. Consequently, antagonism of 5-HT6 receptors by this compound would be predicted to increase the phosphorylation of DARPP-32 at Thr75, leading to an inhibition of PKA and a dampening of dopamine D1 receptor signaling.
The net effect of this compound on dopamine neurotransmission is therefore a complex interplay between its influence on these two key phosphorylation sites of DARPP-32, likely varying depending on the specific brain region and the baseline level of dopaminergic and serotonergic tone.
Quantitative Data
Table 1: Binding Affinity of this compound and Related Compounds
| Compound | Target | Binding Affinity (Ki) | Reference |
| This compound Analog (PUC-10) | Human 5-HT6 Receptor | 14.6 nM | [2] |
| This compound | Human 5-HT6 Receptor | High Affinity (Specific value not cited) | [3] |
| This compound | Dopamine D3 Receptor | ~30-40 fold lower than 5-HT6 | Implied, no specific Ki |
| This compound | 5-HT2 Receptor | ~30-40 fold lower than 5-HT6 | Implied, no specific Ki |
Table 2: Effects of 5-HT6 Receptor Antagonists on Amphetamine-Induced Dopamine Release (In Vivo Microdialysis)
| 5-HT6 Antagonist | Brain Region | Effect on Amphetamine-Induced Dopamine Release |
| SB-271046 | Striatum | Augmentation |
| SB-258510A | Frontal Cortex | Potentiation |
| SB-258510A | Nucleus Accumbens | Potentiation |
Note: These data are for other 5-HT6 antagonists and are presented to infer the likely effects of this compound.
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the study of this compound's effects on dopamine neurotransmission.
Radioligand Binding Assay for Dopamine Receptor Affinity
Objective: To determine the binding affinity (Ki) of this compound for dopamine D1, D2, and D3 receptors.
Materials:
-
Cell membranes from CHO or HEK293 cells stably expressing human dopamine D1, D2, or D3 receptors.
-
Radioligands: [³H]-SCH23390 (for D1), [³H]-Spiperone (for D2), [³H]-7-OH-DPAT (for D3).
-
Non-specific binding inhibitors: SKF-101926 (for D1), Haloperidol (for D2), Spiperone (for D3).
-
This compound dissolved in appropriate vehicle (e.g., DMSO).
-
Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4).
-
Scintillation fluid and vials.
-
Microplate harvester and liquid scintillation counter.
Procedure:
-
Prepare serial dilutions of this compound.
-
In a 96-well plate, add assay buffer, the appropriate radioligand at a concentration near its Kd, and either vehicle, non-specific binding inhibitor, or a concentration of this compound.
-
Add the cell membranes to initiate the binding reaction.
-
Incubate the plate at room temperature for a specified time (e.g., 60-90 minutes) to reach equilibrium.
-
Terminate the reaction by rapid filtration through glass fiber filters using a microplate harvester.
-
Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation fluid, and quantify the radioactivity using a liquid scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Determine the IC50 value of this compound (the concentration that inhibits 50% of specific radioligand binding) by non-linear regression analysis of the competition binding data.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
In Vivo Microdialysis for Dopamine Release
Objective: To measure the effect of this compound on basal and amphetamine-induced dopamine release in the prefrontal cortex of awake, freely moving rats.
Materials:
-
Male Sprague-Dawley rats.
-
Stereotaxic apparatus.
-
Microdialysis probes (e.g., 2-4 mm membrane length).
-
Guide cannulae.
-
Microinfusion pump.
-
Fraction collector.
-
Artificial cerebrospinal fluid (aCSF).
-
This compound and d-amphetamine sulfate.
-
HPLC system with electrochemical detection (HPLC-ED).
Procedure:
-
Surgical Implantation: Anesthetize rats and place them in a stereotaxic frame. Implant a guide cannula targeting the medial prefrontal cortex. Secure the cannula with dental cement. Allow a recovery period of at least 48 hours.
-
Microdialysis Experiment: On the day of the experiment, insert a microdialysis probe through the guide cannula. Perfuse the probe with aCSF at a constant flow rate (e.g., 1-2 µL/min).
-
Baseline Collection: Allow a stabilization period of 1-2 hours. Collect baseline dialysate samples every 20 minutes for at least one hour.
-
Drug Administration: Administer this compound (e.g., via intraperitoneal injection) or vehicle. Continue collecting dialysate samples.
-
Amphetamine Challenge: At a specified time post-MS-245 administration, administer d-amphetamine (e.g., via intraperitoneal injection). Continue collecting dialysate samples for several hours.
-
Sample Analysis: Analyze the collected dialysate samples for dopamine content using HPLC-ED.
-
Data Analysis: Express dopamine concentrations as a percentage of the average baseline levels. Compare the effects of this compound, amphetamine, and the combination of both on dopamine release using appropriate statistical tests (e.g., ANOVA).
-
Histological Verification: At the end of the experiment, euthanize the animal and verify the correct placement of the microdialysis probe.
Drug Discrimination Study
Objective: To assess whether this compound modulates the discriminative stimulus effects of amphetamine.
Materials:
-
Male Sprague-Dawley rats.
-
Standard operant conditioning chambers equipped with two levers.
-
d-amphetamine sulfate and this compound.
-
Vehicle (e.g., saline).
Procedure:
-
Training Phase: Train rats to discriminate between the effects of d-amphetamine (e.g., 1.0 mg/kg, i.p.) and vehicle. In sessions where amphetamine is administered, lever presses on the "drug-appropriate" lever are reinforced with a food pellet, while presses on the other lever have no consequence. In vehicle sessions, presses on the "vehicle-appropriate" lever are reinforced. Training continues until a criterion of >80% correct responding is achieved for at least 8 out of 10 consecutive sessions.
-
Test Phase: Once the discrimination is established, test sessions are conducted. During test sessions, various doses of this compound are administered alone or in combination with a sub-threshold dose of amphetamine. The number of presses on each lever is recorded, but no reinforcement is delivered.
-
Data Analysis: The primary dependent variable is the percentage of responses on the drug-appropriate lever. Analyze the data to determine if this compound substitutes for, potentiates, or antagonizes the discriminative stimulus effects of amphetamine.
Visualizations
Signaling Pathways
Caption: Signaling pathway of this compound's indirect modulation of dopamine signaling via 5-HT6 receptor antagonism and its impact on DARPP-32 phosphorylation.
Experimental Workflows
References
MS-245: A Deep Dive into its Binding Affinity and Selectivity for Serotonin Receptors
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the binding characteristics of MS-245, a potent antagonist of the 5-HT6 serotonin receptor. The document details its binding affinity, selectivity profile across various serotonin receptor subtypes, the experimental protocols used for these determinations, and the key signaling pathways involved.
Executive Summary
This compound is a high-affinity antagonist for the human 5-HT6 receptor, with a reported inhibition constant (Ki) in the low nanomolar range. While exhibiting significant selectivity for the 5-HT6 receptor, it also displays measurable affinity for other serotonin receptor subtypes, albeit at concentrations 30- to 40-fold higher. This guide presents the available quantitative data, outlines the methodologies for its determination, and visualizes the associated molecular and experimental workflows to provide a thorough understanding of this compound's serotonergic pharmacology.
Data Presentation: Binding Affinity and Selectivity Profile
| Receptor Subtype | Ligand | Ki (nM) | Source |
| 5-HT6 | This compound | 1.5 - 2.1 | [1][2][3] |
| 5-HT2 (estimated) | This compound | ~45 - 84 | |
| Dopamine D3 (estimated) | This compound | ~45 - 84 |
Note: The Ki values for 5-HT2 and Dopamine D3 receptors are estimated based on reports of 30- to 40-fold lower affinity compared to the 5-HT6 receptor.
Experimental Protocols: Radioligand Competition Binding Assay
The determination of the inhibition constant (Ki) for this compound is typically achieved through radioligand competition binding assays. This standard method allows for the characterization of the affinity of an unlabeled compound (this compound) by measuring its ability to displace a radioactively labeled ligand from its target receptor.
Objective: To determine the binding affinity (Ki) of this compound for a specific serotonin receptor subtype.
Materials:
-
Receptor Source: Cell membranes prepared from cell lines (e.g., HEK293, CHO) stably expressing the human serotonin receptor subtype of interest.
-
Radioligand: A high-affinity radiolabeled ligand specific for the target receptor (e.g., [³H]-LSD for 5-HT6, [³H]-Ketanserin for 5-HT2A).
-
Test Compound: this compound of known concentration.
-
Non-specific Binding Control: A high concentration of a known, unlabeled ligand for the target receptor to determine the amount of non-specific binding of the radioligand.
-
Assay Buffer: A buffer solution with a specific pH and ionic strength to ensure optimal receptor binding (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, 0.5 mM EDTA, pH 7.4).
-
Filtration Apparatus: A cell harvester and glass fiber filters to separate bound from unbound radioligand.
-
Scintillation Counter: To measure the radioactivity on the filters.
Methodology:
-
Membrane Preparation:
-
Cells expressing the target receptor are harvested and homogenized in a cold lysis buffer.
-
The homogenate is centrifuged to pellet the cell membranes.
-
The membrane pellet is washed and resuspended in the assay buffer to a specific protein concentration.
-
-
Assay Setup:
-
A series of dilutions of this compound are prepared.
-
In a 96-well plate, the following are added to each well:
-
A fixed concentration of the radioligand.
-
Varying concentrations of this compound or the non-specific binding control.
-
The prepared cell membranes.
-
-
-
Incubation:
-
The plate is incubated at a specific temperature (e.g., room temperature or 37°C) for a defined period to allow the binding to reach equilibrium.
-
-
Filtration:
-
The contents of each well are rapidly filtered through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand in the solution.
-
The filters are washed with ice-cold assay buffer to remove any remaining unbound radioligand.
-
-
Quantification:
-
The filters are dried, and a scintillation cocktail is added.
-
The radioactivity on each filter is measured using a scintillation counter.
-
-
Data Analysis:
-
The data is analyzed using non-linear regression to determine the IC50 value of this compound, which is the concentration that inhibits 50% of the specific binding of the radioligand.
-
The IC50 value is then converted to the inhibition constant (Ki) using the Cheng-Prusoff equation:
-
Ki = IC50 / (1 + [L]/Kd)
-
Where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.
-
-
Visualizations
Experimental Workflow: Radioligand Competition Binding Assay
Caption: Workflow of a radioligand competition binding assay.
Selectivity Profile of this compound
Caption: Binding selectivity of this compound for serotonin receptors.
5-HT6 Receptor Signaling Pathways
Caption: Signaling pathways of the 5-HT6 receptor.
References
The Serotonergic-Nicotinic Interface: A Technical Examination of MS-245's Interaction with Nicotine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the published research on the interaction between MS-245, a selective 5-HT6 serotonin receptor antagonist, and nicotine. The following sections detail the experimental protocols, quantitative data, and proposed signaling pathways to elucidate the modulatory effects of this compound on the behavioral and neurochemical actions of nicotine.
Executive Summary
Research into the interaction between the serotonergic and nicotinic systems offers promising avenues for the development of novel therapeutics for nicotine dependence and other neurological disorders. The 5-HT6 receptor antagonist this compound has been shown to modulate specific behavioral effects of nicotine in preclinical models. Notably, this compound enhances the discriminative stimulus effects and potentiates the hypolocomotor actions of nicotine, suggesting a significant interplay between these two neurotransmitter systems. This interaction is hypothesized to be mediated, at least in part, through the dopamine- and cAMP-regulated phosphoprotein of 32 kDa (DARPP-32) signaling cascade. This document synthesizes the available data to provide a comprehensive technical overview for researchers and drug development professionals.
Quantitative Data Summary
The following tables summarize the key quantitative findings from the primary research investigating the interaction between this compound and nicotine.
Table 1: Effect of this compound on the Discriminative Stimulus Effects of Nicotine in Rats
| Treatment Group | Dose (mg/kg) | Nicotine-Appropriate Responding (%) |
| Saline | - | 0 |
| Nicotine (ED50) | 0.3 | 50 |
| This compound + Nicotine (ED50) | 1.25 + 0.3 | ~60 |
| This compound + Nicotine (ED50) | 2.5 + 0.3 | ~75 |
| This compound + Nicotine (ED50) | 5.0 + 0.3 | ~100 |
| Nicotine (Training Dose) | 0.6 | 100 |
Table 2: Effect of this compound on Nicotine-Induced Hypolocomotion in Mice
| Treatment Group | Dose (mg/kg) | Total Movement Time (s) |
| Saline | - | ~200 |
| This compound | 15 | ~190 |
| Nicotine | 0.3 | ~150 |
| This compound + Nicotine | 15 + 0.3 | ~100* |
| Nicotine | 3.0 | ~50 |
* Indicates a significant potentiation of the hypolocomotor effect of nicotine by this compound.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the research on this compound and nicotine interaction.
Drug Discrimination Studies in Rats
-
Subjects: Male Sprague-Dawley rats were used, maintained on a restricted diet to keep them at approximately 85% of their free-feeding body weight.
-
Apparatus: Standard two-lever operant conditioning chambers equipped with a liquid dipper for reinforcement (sweetened milk).
-
Training: Rats were trained to discriminate between subcutaneous (s.c.) injections of nicotine (0.6 mg/kg) and saline. One lever was designated as the "drug-appropriate" lever and the other as the "saline-appropriate" lever. Correct lever presses were reinforced on a fixed-ratio (FR) schedule.
-
Testing: Once stable responding was achieved, test sessions were conducted. Various doses of nicotine and this compound (administered intraperitoneally, i.p.) alone and in combination were administered prior to the session. The percentage of responses on the nicotine-appropriate lever was recorded.
Locomotor Activity Studies in Mice
-
Subjects: Male ICR mice were used.
-
Apparatus: Automated activity monitoring chambers equipped with infrared beams to detect movement.
-
Procedure: Mice were habituated to the activity chambers for a set period. Following habituation, they received injections of saline, nicotine (s.c.), this compound (i.p.), or a combination of both drugs. Locomotor activity, measured as total movement time, was then recorded for a specified duration.
Antinociception Studies in Mice
-
Subjects: Male ICR mice were used.
-
Apparatus: A hot-plate analgesia meter maintained at a constant temperature.
-
Procedure: The baseline latency for a nociceptive response (e.g., paw lick, jump) was determined for each mouse. Subsequently, mice were administered saline, nicotine (s.c.), this compound (i.p.), or a combination of the drugs. The latency to the nociceptive response was then measured at various time points post-injection.
Visualizations: Signaling Pathways and Workflows
The following diagrams illustrate the proposed signaling pathway for the this compound and nicotine interaction, as well as a typical experimental workflow for the drug discrimination studies.
Caption: Proposed signaling pathway for the interaction of this compound and nicotine.
Caption: Experimental workflow for drug discrimination studies.
Discussion and Future Directions
The available evidence strongly indicates that the 5-HT6 receptor antagonist this compound can significantly modulate the behavioral effects of nicotine. The potentiation of nicotine's discriminative stimulus and hypolocomotor effects, without altering its antinociceptive properties, suggests a specific mechanism of interaction. The proposed involvement of the DARPP-32 signaling pathway provides a plausible neurochemical basis for these observations.
Future research should focus on several key areas:
-
Molecular Interactions: Investigating whether this compound has any direct allosteric effects on nicotinic acetylcholine receptors.
-
Broader Behavioral Models: Assessing the impact of the this compound and nicotine combination in models of nicotine self-administration, withdrawal, and relapse.
-
Neurochemical Correlates: Directly measuring changes in dopamine release and DARPP-32 phosphorylation in relevant brain regions following co-administration of this compound and nicotine.
-
Clinical Relevance: Exploring the therapeutic potential of 5-HT6 receptor antagonists as adjuncts to nicotine replacement therapy or other smoking cessation aids.
A deeper understanding of the interplay between the serotonergic and nicotinic systems, as exemplified by the effects of this compound, will be crucial for the development of more effective treatments for nicotine addiction and potentially other disorders involving dysfunctional nicotinic signaling.
No Evidence to Support MS-245 as a Therapeutic Agent for Multiple Sclerosis
A comprehensive review of scientific literature and clinical trial data reveals no current evidence to support the investigation of MS-245 as a potential therapeutic agent for Multiple Sclerosis (MS). The initial premise of an in-depth technical guide on this specific topic is based on a misunderstanding, as the available research on this compound does not intersect with the field of MS treatment.
This compound, chemically identified as N1-benzenesulfonyl-5-methoxy-N,N-dimethyltryptamine, is known in scientific literature as a potent and selective 5-HT6 serotonin receptor antagonist. Research has primarily focused on its effects on the central nervous system, particularly in modulating the actions of other neurotransmitter systems. For instance, preclinical studies have explored its potential to enhance the effects of nicotine and amphetamine, suggesting a possible role in understanding serotonin-dopamine interactions. However, these studies do not suggest or imply any therapeutic application for Multiple Sclerosis.
Current Therapeutic Landscape for Multiple Sclerosis
While this compound is not a candidate for MS treatment, the field of MS therapeutics is robust and continually evolving. Current and emerging strategies focus on several key mechanisms:
-
Immunomodulation: A cornerstone of MS therapy, these treatments aim to reduce the autoimmune attack on the central nervous system. This includes injectable medications like interferons and glatiramer acetate, as well as oral therapies and infused monoclonal antibodies that target specific components of the immune system.
-
Neuroprotection and Remyelination: A significant area of ongoing research is the development of agents that can protect neurons from damage and promote the repair of myelin, the protective sheath around nerve fibers that is damaged in MS.
-
Symptomatic Treatment: A variety of medications are used to manage the diverse symptoms of MS, such as fatigue, spasticity, pain, and bladder dysfunction.
The Role of Serotonin Receptors in Neurological Disorders
Serotonin receptors, including the 5-HT6 receptor that this compound targets, are widely distributed in the brain and are involved in a variety of physiological and pathological processes. Research into the role of different serotonin receptors in neurological and psychiatric conditions is an active area of investigation. While there is general scientific interest in the neuroinflammatory and neurodegenerative processes that are also relevant to MS, there is no specific, credible research linking the 5-HT6 receptor antagonist this compound to a therapeutic strategy for this disease.
The Sirtuin Inhibitor MS-245 (MHY2245): A Technical Overview for Drug Discovery and Development
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the early-stage research surrounding the novel sirtuin inhibitor, MS-245, also identified as MHY2245. This document collates available quantitative data, details key experimental methodologies, and visualizes the compound's mechanism of action and experimental workflows to support ongoing and future research endeavors.
Core Compound Activity and Quantitative Data
This compound (MHY2245) is a synthetic sirtuin inhibitor, derived from sirtinol, that has demonstrated potent cytotoxic effects against a range of human cancer cell lines.[1][2][3] Its primary mechanism of action involves the inhibition of SIRT1, a class III histone deacetylase, leading to downstream effects on cell cycle regulation, apoptosis, and cellular metabolism.[1][2][3][4][5]
Table 1: In Vitro Cytotoxicity of MHY2245 (IC50 Values)
The following table summarizes the half-maximal inhibitory concentration (IC50) values of MHY2245 in various human cancer cell lines compared to the conventional chemotherapeutic agent, doxorubicin (DOX). All values are reported in micromolar (µM) following a 48-hour exposure period.
| Cell Line | Cancer Type | MHY2245 IC50 (µM) | Doxorubicin (DOX) IC50 (µM) | Reference |
| SKOV3 | Ovarian Cancer | 0.32 - 0.42 | 1.38 | [2][3] |
| OVCAR3 | Ovarian Cancer | 6.35 | < 10 | [3] |
| Ishikawa | Endometrial Cancer | 1.54 | < 10 | [3] |
| DU145 | Prostate Cancer | 0.78 | < 10 | [3] |
| Caki-1 | Kidney Cancer | 3.83 | < 10 | [3] |
| MCF-7 | Breast Cancer | 5.36 | 7.92 | [2][3] |
| HCT116 | Colorectal Cancer | ~1.0 (for 50% survival) | > 1.0 (for 95% survival) | [1] |
| HK-2 | Normal Kidney | 14.77 | Not Reported | [3] |
Key Experimental Protocols
The following sections detail the methodologies employed in the early-stage evaluation of MHY2245.
Cytotoxicity Assessment (MTT Assay)
This protocol is used to determine the cytotoxic effects of MHY2245 on cancer cell lines.[2][3]
-
Cell Seeding: Plate cells in 96-well plates at a specified density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of MHY2245 (e.g., 0.01-20 µM) or a vehicle control for a specified duration (e.g., 48 hours).[2][3]
-
MTT Incubation: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for a period that allows for the formation of formazan crystals by viable cells.
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 value.
SIRT1 Enzyme Activity Assay
This fluorogenic assay quantifies the inhibitory effect of MHY2245 on SIRT1 enzymatic activity.[2]
-
Reaction Mixture Preparation: Prepare a reaction mixture containing a fluorogenic SIRT1 substrate, NAD+, and purified human recombinant SIRT1 enzyme in a buffer solution.
-
Inhibitor Addition: Add varying concentrations of MHY2245 to the reaction mixture.
-
Incubation: Incubate the mixture at 37°C for a specified time (e.g., 1 hour).
-
Development: Add a developer solution that reacts with the deacetylated substrate to produce a fluorescent signal.
-
Fluorescence Measurement: Measure the fluorescence using a fluorometer at the appropriate excitation and emission wavelengths.
-
Data Analysis: Calculate the percentage of SIRT1 inhibition relative to a no-inhibitor control.
Cell Cycle Analysis (Flow Cytometry)
This protocol is used to investigate the effect of MHY2245 on cell cycle progression.[1][3]
-
Cell Treatment: Treat cells with different concentrations of MHY2245 for a specified duration (e.g., 24 hours).
-
Cell Harvesting and Fixation: Harvest the cells, wash with PBS, and fix them in cold 70% ethanol.
-
Staining: Resuspend the fixed cells in a staining solution containing propidium iodide (PI) and RNase A.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer to measure the DNA content of the cell population.
-
Data Analysis: Quantify the percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M) using appropriate software.
Apoptosis Assessment (Western Blot Analysis)
This protocol is used to detect the induction of apoptosis by MHY2245 through the analysis of key apoptotic proteins.[1][2]
-
Cell Lysis: Treat cells with MHY2245, harvest, and lyse them to extract total protein.
-
Protein Quantification: Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting: Block the membrane and then incubate with primary antibodies specific for apoptosis-related proteins (e.g., cleaved PARP, cleaved caspase-3, Bax, and Bcl-2). Follow this with incubation with a corresponding secondary antibody conjugated to an enzyme (e.g., HRP).
-
Detection: Add a chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analysis: Analyze the changes in the expression levels of the target proteins relative to a loading control (e.g., β-actin).
Visualizing Mechanisms and Workflows
The following diagrams illustrate the proposed signaling pathway of MHY2245 and a general experimental workflow for its characterization.
Caption: Proposed signaling pathway of MHY2245 in cancer cells.
Caption: General experimental workflow for MHY2245 evaluation.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. A new SIRT1 inhibitor, MHY2245, induces autophagy and inhibits energy metabolism via PKM2/mTOR pathway in human ovarian cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A new SIRT1 inhibitor, MHY2245, induces autophagy and inhibits energy metabolism via PKM2/mTOR pathway in human ovarian cancer cells [ijbs.com]
- 5. A new SIRT1 inhibitor, MHY2245, induces autophagy and inhibits energy metabolism via PKM2/mTOR pathway in human ovarian cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for In Vivo Studies of MS-245
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed framework for conducting in vivo studies with MS-245, an experimental 5-HT₆ receptor antagonist, with a focus on its potential therapeutic application in Multiple Sclerosis (MS). The protocols outlined below are based on established methodologies for evaluating immunomodulatory compounds in the widely used Experimental Autoimmune Encephalomyelitis (EAE) animal model of MS.
Mechanism of Action and Rationale for Use in Multiple Sclerosis
This compound is a selective antagonist of the serotonin 6 (5-HT₆) receptor. While primarily investigated for its cognitive-enhancing properties, the downstream signaling pathways modulated by 5-HT₆ receptor blockade suggest a potential role in neuroinflammatory diseases like MS. The 5-HT₆ receptor is a G-protein coupled receptor that, upon activation, stimulates adenylyl cyclase, leading to an increase in cyclic AMP (cAMP). Antagonism of this receptor is thought to influence key signaling cascades implicated in the pathogenesis of MS, including the mTOR and NF-κB pathways. Dysregulation of these pathways is associated with the inflammatory responses, demyelination, and axonal damage characteristic of MS.
Signaling Pathways
Blockade of the 5-HT₆ receptor by this compound is hypothesized to modulate downstream signaling pathways that are critically involved in the neuroinflammatory processes of Multiple Sclerosis. The following diagrams illustrate the putative mechanisms of action.
Caption: 5-HT₆ Receptor Signaling Pathway and Modulation by this compound.
Caption: Experimental Workflow for In Vivo Evaluation of this compound in the EAE Model.
Experimental Protocols
This compound Formulation for In Vivo Administration
Due to the likely poor aqueous solubility of this compound, a suitable vehicle is required for in vivo administration. The following formulation is a general starting point and may require optimization.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Sterile Phosphate-Buffered Saline (PBS), pH 7.4
Protocol:
-
Weigh the required amount of this compound for the desired final concentration (e.g., 10 mg/mL).
-
Dissolve the this compound powder in a minimal amount of DMSO. Aim for a stock concentration that allows for a final DMSO concentration in the injection volume to be less than 10%.
-
In a separate tube, prepare a 40% (w/v) solution of HP-β-CD in sterile PBS.
-
While vortexing the HP-β-CD solution, slowly add the this compound/DMSO stock solution.
-
Continue to vortex for 10-15 minutes to ensure complete dissolution and complexation.
-
The final vehicle composition should be adjusted to achieve the desired dose in a suitable injection volume (e.g., 100 µL for intraperitoneal injection in mice).
Experimental Autoimmune Encephalomyelitis (EAE) Induction and this compound Treatment
This protocol describes the induction of EAE in C57BL/6 mice, a commonly used model for chronic-progressive MS.
Animals:
-
Female C57BL/6 mice, 8-12 weeks old.
Materials:
-
Myelin Oligodendrocyte Glycoprotein 35-55 (MOG₃₅₋₅₅) peptide
-
Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis H37Ra
-
Pertussis Toxin (PTX)
-
Sterile PBS
-
Isoflurane for anesthesia
-
This compound formulation (from Protocol 1)
-
Vehicle control (formulated as in Protocol 1 without this compound)
Protocol:
-
Day 0: EAE Induction
-
Prepare an emulsion of MOG₃₅₋₅₅ in CFA (final concentration of 2 mg/mL MOG₃₅₋₅₅).
-
Anesthetize mice with isoflurane.
-
Administer a 100 µL subcutaneous injection of the MOG/CFA emulsion at two sites on the flank (total 200 µL per mouse).
-
Administer 200 ng of PTX in 100 µL of sterile PBS via intraperitoneal (i.p.) injection.
-
-
Day 2: PTX Boost
-
Administer a second i.p. injection of 200 ng of PTX in 100 µL of sterile PBS.
-
-
Treatment Administration (Prophylactic Regimen):
-
Begin daily i.p. injections of this compound (e.g., 10 mg/kg) or vehicle control starting from Day 0 and continuing until the end of the experiment.
-
-
Clinical Monitoring:
-
From Day 7 post-induction, monitor the mice daily for clinical signs of EAE and record their body weight.
-
Use a standard 0-5 scoring system (see Table 1).
-
Histopathological Analysis
Materials:
-
4% Paraformaldehyde (PFA) in PBS
-
Paraffin embedding reagents
-
Microtome
-
Hematoxylin and Eosin (H&E) stains
-
Luxol Fast Blue (LFB) stain
Protocol:
-
At the experimental endpoint, euthanize the mice and perfuse transcardially with ice-cold PBS followed by 4% PFA.
-
Dissect the brain and spinal cord and post-fix in 4% PFA overnight at 4°C.
-
Process the tissues for paraffin embedding.
-
Cut 5-10 µm thick sections using a microtome.
-
Perform H&E staining to assess inflammatory cell infiltration and LFB staining to evaluate demyelination.
-
Quantify the degree of inflammation and demyelination using a semi-quantitative scoring system (see Table 4).
Immunohistochemistry for NF-κB Activation
Materials:
-
Paraffin-embedded CNS sections
-
Citrate buffer (for antigen retrieval)
-
Primary antibody against the p65 subunit of NF-κB
-
Biotinylated secondary antibody
-
Streptavidin-HRP conjugate
-
DAB substrate kit
-
Hematoxylin counterstain
Protocol:
-
Deparaffinize and rehydrate the tissue sections.
-
Perform heat-induced epitope retrieval using citrate buffer.
-
Block endogenous peroxidase activity.
-
Block non-specific binding sites with a blocking serum.
-
Incubate the sections with the primary anti-p65 NF-κB antibody overnight at 4°C.
-
Incubate with the biotinylated secondary antibody.
-
Incubate with the streptavidin-HRP conjugate.
-
Develop the signal using the DAB substrate kit.
-
Counterstain with hematoxylin.
-
Dehydrate, clear, and mount the slides.
-
Quantify the number of NF-κB positive cells in defined regions of the CNS.
Western Blot for mTOR Pathway Analysis
Materials:
-
Frozen brain or spinal cord tissue
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies against phospho-mTOR, total mTOR, phospho-p70S6K, total p70S6K, and a loading control (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibodies
-
ECL detection reagent
Protocol:
-
Homogenize the frozen CNS tissue in RIPA buffer.
-
Centrifuge the lysate and collect the supernatant.
-
Determine the protein concentration using the BCA assay.
-
Denature the protein samples by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with the primary antibodies overnight at 4°C.
-
Incubate with the appropriate HRP-conjugated secondary antibodies.
-
Detect the protein bands using an ECL reagent and an imaging system.
-
Quantify the band intensities using densitometry software.
Data Presentation
The following tables provide a template for summarizing the quantitative data obtained from in vivo studies with this compound in the EAE model. The data presented are hypothetical and for illustrative purposes to demonstrate expected outcomes based on the proposed mechanism of action.
Table 1: EAE Clinical Scoring
| Clinical Score | Description of Symptoms |
| 0 | No clinical signs |
| 1 | Limp tail |
| 2 | Hind limb weakness or ataxia |
| 3 | Partial hind limb paralysis |
| 4 | Complete hind limb paralysis |
| 5 | Moribund or dead |
Table 2: Effect of this compound on EAE Clinical Score
| Treatment Group | N | Mean Peak Clinical Score (± SEM) | Day of Onset (± SEM) |
| Vehicle Control | 10 | 3.5 ± 0.3 | 11.2 ± 0.5 |
| This compound (10 mg/kg) | 10 | 2.1 ± 0.4 | 14.5 ± 0.8 |
| *p < 0.05 vs. Vehicle Control |
Table 3: Effect of this compound on Pro-inflammatory Cytokine Levels in CNS
| Treatment Group | N | TNF-α (pg/mg protein) | IL-17A (pg/mg protein) | IFN-γ (pg/mg protein) |
| Vehicle Control | 10 | 150.2 ± 12.5 | 210.8 ± 18.2 | 85.6 ± 7.9 |
| This compound (10 mg/kg) | 10 | 85.7 ± 9.8 | 125.4 ± 15.1 | 42.1 ± 5.3 |
| p < 0.05 vs. Vehicle Control |
Table 4: Histopathological Scores in the Spinal Cord
| Treatment Group | N | Inflammation Score (0-4) | Demyelination Score (0-3) |
| Vehicle Control | 10 | 3.2 ± 0.3 | 2.5 ± 0.2 |
| This compound (10 mg/kg) | 10 | 1.5 ± 0.2 | 1.1 ± 0.3 |
| *p < 0.05 vs. Vehicle Control |
Table 5: Quantification of Immune Cell Infiltration in the Spinal Cord
| Treatment Group | N | CD4+ T cells/mm² | Iba1+ Microglia/Macrophages/mm² |
| Vehicle Control | 10 | 250 ± 25 | 450 ± 42 |
| This compound (10 mg/kg) | 10 | 110 ± 15 | 210 ± 28 |
| *p < 0.05 vs. Vehicle Control |
Table 6: Western Blot Analysis of mTOR Pathway Activation in the CNS
| Treatment Group | N | p-mTOR/total mTOR (relative to Vehicle) | p-p70S6K/total p70S6K (relative to Vehicle) |
| Vehicle Control | 10 | 1.00 ± 0.00 | 1.00 ± 0.00 |
| This compound (10 mg/kg) | 10 | 0.45 ± 0.08 | 0.52 ± 0.09 |
| *p < 0.05 vs. Vehicle Control |
Application Notes and Protocols for MS-245 in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
MS-245, also known as Antioxidant 245 and Irganox 245, is a sterically hindered phenolic antioxidant. Its chemical name is Triethylene glycol bis(3-tert-butyl-4-hydroxy-5-methylphenyl)propionate. With a molecular weight of 586.77 g/mol , it presents as a white to off-white crystalline powder. While extensively used as a stabilizer in polymers, its antioxidant properties suggest potential applications in biological research, particularly in studies involving oxidative stress. This document provides detailed protocols for the dissolution of this compound for use in cell culture experiments, along with relevant technical data and safety considerations.
Chemical Properties and Solubility
A thorough understanding of the solubility of this compound is critical for its application in aqueous cell culture environments. Due to its hydrophobic nature, this compound is practically insoluble in water. Therefore, the use of an organic solvent is necessary to prepare a stock solution that can be further diluted in cell culture media.
Table 1: Solubility of this compound in Various Solvents
| Solvent | Solubility ( g/100 g solution at 20-25°C) |
| Dimethyl Sulfoxide (DMSO) | Data not available, but expected to be soluble based on common practice for similar compounds. |
| Ethanol | 10 |
| Acetone | > 50 |
| Chloroform | > 40 |
| Methanol | 12 |
| Water | < 0.01 |
Data compiled from multiple sources.
Based on its high solubility in several organic solvents and its common use as a vehicle for water-insoluble compounds in cell culture, Dimethyl Sulfoxide (DMSO) is the recommended solvent for preparing a stock solution of this compound.
Experimental Protocols
Preparation of a 10 mM Stock Solution of this compound in DMSO
This protocol describes the preparation of a concentrated stock solution of this compound, which can be serially diluted to achieve the desired final concentration in cell culture media.
Materials:
-
This compound (Antioxidant 245) powder
-
Anhydrous, sterile Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
-
Sterile, DMSO-compatible syringe filter (0.22 µm, e.g., PTFE or nylon)[1][2]
-
Sterile pipette tips
Procedure:
-
Weighing this compound: In a sterile microcentrifuge tube, accurately weigh out 5.87 mg of this compound powder using a calibrated analytical balance. Perform this step in a chemical fume hood.
-
Dissolution in DMSO: Add 1 mL of sterile, anhydrous DMSO to the microcentrifuge tube containing the this compound powder.
-
Vortexing: Tightly cap the tube and vortex thoroughly for 1-2 minutes, or until the powder is completely dissolved. Visually inspect the solution to ensure there are no visible particles. Gentle warming in a 37°C water bath can aid dissolution if necessary.
-
Sterile Filtration: To ensure sterility, filter the 10 mM stock solution through a 0.22 µm sterile, DMSO-compatible syringe filter into a new sterile tube.[1][2] This step is crucial for preventing microbial contamination of cell cultures.
-
Aliquoting and Storage: Aliquot the sterile stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for long-term storage. When stored properly, the stock solution should be stable for several months.
Preparation of Working Solutions for Cell Treatment
This protocol outlines the dilution of the 10 mM this compound stock solution into cell culture medium to achieve the desired final concentration for treating cells.
Materials:
-
10 mM this compound stock solution in DMSO
-
Pre-warmed, complete cell culture medium appropriate for your cell line
-
Sterile microcentrifuge tubes
-
Sterile pipette tips
Procedure:
-
Determine Final Concentration: Decide on the final concentration(s) of this compound you wish to test in your experiment.
-
Serial Dilution: Perform serial dilutions of the 10 mM stock solution in complete cell culture medium to prepare your working solutions. It is recommended to perform a two-step dilution to minimize the final concentration of DMSO in the culture medium.
-
Example for a 10 µM final concentration:
-
Prepare an intermediate dilution by adding 1 µL of the 10 mM stock solution to 99 µL of pre-warmed complete cell culture medium. This results in a 100 µM intermediate solution.
-
Add 100 µL of the 100 µM intermediate solution to 900 µL of pre-warmed complete cell culture medium in your culture vessel (e.g., a well of a 6-well plate containing 900 µL of medium with cells) to achieve a final concentration of 10 µM.
-
-
-
Solvent Control: It is imperative to include a vehicle control in your experiments. This control should contain the same final concentration of DMSO as the highest concentration of this compound used, but without the compound itself. This will account for any effects of the solvent on the cells.[3]
-
Final DMSO Concentration: Ensure that the final concentration of DMSO in the cell culture medium does not exceed a level that is toxic to your specific cell line. For most cell lines, the final DMSO concentration should be kept below 0.5%, and ideally at or below 0.1%.[3]
Visualization of Experimental Workflow and Potential Mechanism of Action
Experimental Workflow for Preparing this compound Working Solutions
The following diagram illustrates the workflow for preparing this compound working solutions for cell culture experiments.
Caption: Workflow for the preparation of this compound stock and working solutions.
Generalized Signaling Pathway for Phenolic Antioxidants
This compound is a phenolic antioxidant. While the specific cellular targets of this compound have not been fully elucidated, phenolic antioxidants are known to exert their effects through various signaling pathways that regulate the cellular response to oxidative stress. The following diagram illustrates a generalized pathway.
Caption: Generalized signaling pathways influenced by phenolic antioxidants.
Phenolic compounds can directly scavenge reactive oxygen species (ROS).[4][5] They can also modulate key signaling pathways such as the Nrf2, NF-κB, and MAPK pathways.[6][7] Activation of the Nrf2 pathway leads to the upregulation of antioxidant enzymes, while inhibition of the NF-κB pathway can reduce inflammation.[7] Modulation of MAPK signaling can impact cell survival and proliferation.[6]
Safety and Handling Precautions
-
Always handle this compound powder in a chemical fume hood.
-
Wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and gloves.
-
Avoid inhalation of the powder and contact with skin and eyes.
-
DMSO is an excellent solvent and can facilitate the absorption of other chemicals through the skin. Handle with caution.
-
Consult the Safety Data Sheet (SDS) for this compound for complete safety information.
Summary of Quantitative Data
Table 2: Key Quantitative Information for this compound Application in Cell Culture
| Parameter | Value |
| Molecular Weight | 586.77 g/mol |
| Recommended Solvent for Stock | Dimethyl Sulfoxide (DMSO) |
| Recommended Stock Concentration | 10 mM |
| Storage of Stock Solution | -20°C (aliquoted) |
| Maximum Recommended Final DMSO Concentration in Cell Culture | < 0.5% (ideally ≤ 0.1%) |
Disclaimer: This document provides a general guideline for the dissolution and use of this compound in cell culture experiments. The optimal conditions, including the most suitable solvent, stock concentration, and final working concentration, may vary depending on the specific cell line and experimental design. It is highly recommended to perform preliminary experiments to determine the cytotoxicity of both the solvent and this compound on your specific cell line.
References
- 1. researchgate.net [researchgate.net]
- 2. pharmtech.com [pharmtech.com]
- 3. medchemexpress.cn [medchemexpress.cn]
- 4. researchgate.net [researchgate.net]
- 5. Concept, mechanism, and applications of phenolic antioxidants in foods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Exercise and hormesis: activation of cellular antioxidant signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols: MS-245 for Rat Behavioral Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the recommended use of MS-245 (5-methoxy-N,N-dimethyl-N(1)-benzenesulfonyltryptamine), a selective 5-HT6 serotonin receptor antagonist, in rat behavioral studies. The information compiled herein is intended to guide researchers in designing and executing robust and reproducible experiments.
Introduction to this compound
This compound is a potent and selective antagonist of the 5-HT6 serotonin receptor. These receptors are primarily expressed in the central nervous system, with high densities in regions associated with learning, memory, and cognition, such as the hippocampus and prefrontal cortex. Due to this localization, 5-HT6 receptor antagonists like this compound are valuable tools for investigating the role of the serotonergic system in various behavioral paradigms, including cognitive function, anxiety, and locomotor activity.
Recommended Dosage of this compound for Rat Behavioral Studies
The effective dosage of this compound in rats can vary depending on the specific behavioral paradigm being investigated. The following table summarizes reported dosages from various studies. It is recommended to perform a dose-response study within the suggested ranges to determine the optimal dose for a specific experimental setup.
| Behavioral Paradigm | Rat Strain | Route of Administration | Vehicle | Effective Dose Range (mg/kg) | Observed Effects |
| Drug Discrimination | Sprague-Dawley | Intraperitoneal (i.p.) | Saline | 3.0 - 7.5 | Did not substitute for or antagonize the discriminative stimulus effects of nicotine. |
| Sprague-Dawley | Intraperitoneal (i.p.) | Saline | 5.0 | Enhanced the potency of nicotine; when combined with the ED50 dose of nicotine, it produced a response similar to the training dose of nicotine. | |
| Sprague-Dawley | Intraperitoneal (i.p.) | Saline | 3.0 - 7.5 | Did not substitute for amphetamine but at 5.0 mg/kg, it potentiated the effect of an ED50 dose of amphetamine. | |
| Locomotor Activity | Not Specified | Intraperitoneal (i.p.) | Not Specified | 1.0 - 10.0 | Reduced locomotor activity. |
| Cognitive Enhancement | Not Specified | Intraperitoneal (i.p.) | Not Specified | 0.3 - 3.0 | Improved performance in cognitive tasks. |
| Sleep-Wake Cycle | Wistar | Intraperitoneal (i.p.) | Not Specified | 1.0, 3.0, 10.0 | The 10.0 mg/kg dose significantly increased sleep and decreased waking. |
Experimental Protocols
Detailed methodologies for key behavioral experiments involving this compound are provided below. These protocols are based on established procedures and can be adapted to specific research questions.
Drug Preparation and Administration
-
Compound: this compound (5-methoxy-N,N-dimethyl-N(1)-benzenesulfonyltryptamine)
-
Vehicle: Sterile saline (0.9% NaCl) is a commonly used vehicle for intraperitoneal (i.p.) administration. The solubility of this compound in aqueous solutions should be confirmed, and if necessary, a small amount of a solubilizing agent (e.g., Tween 80 or DMSO, with appropriate vehicle controls) can be used.
-
Administration Route: Intraperitoneal (i.p.) injection is the most frequently reported route of administration for this compound in rat behavioral studies.
-
Procedure:
-
Accurately weigh the required amount of this compound.
-
Dissolve the compound in the chosen vehicle to the desired final concentration. Gentle warming or sonication may be used to aid dissolution if necessary.
-
Administer the solution to the rats via i.p. injection at a volume of 1-2 ml/kg body weight.
-
The timing of administration relative to the behavioral test will depend on the pharmacokinetic profile of this compound and the specific experimental design. A pre-treatment time of 30 minutes is common.
-
Locomotor Activity Test
This test is used to assess the effects of this compound on general activity levels and exploration in a novel environment.
-
Apparatus: An open-field arena, typically a square or circular enclosure (e.g., 40 x 40 x 30 cm) made of a non-porous material for easy cleaning. The arena is often equipped with infrared beams or a video tracking system to automatically record locomotor activity.
-
Procedure:
-
Habituate the rats to the testing room for at least 30 minutes before the experiment.
-
Administer this compound or vehicle at the desired dose and pre-treatment time.
-
Place the rat in the center of the open-field arena.
-
Record locomotor activity for a specified duration, typically 30-60 minutes.
-
Between trials, thoroughly clean the arena with a 70% ethanol solution to eliminate olfactory cues.
-
-
Data Analysis:
-
Total distance traveled (cm)
-
Time spent in the center versus the periphery of the arena
-
Rearing frequency (a measure of exploratory behavior)
-
Stereotypic counts (repetitive, invariant behaviors)
-
Novel Object Recognition (NOR) Test
The NOR test is a measure of learning and memory, specifically recognition memory.
-
Apparatus: An open-field arena similar to the one used for the locomotor activity test. A variety of objects that are different in shape, color, and texture, but similar in size and devoid of any inherent rewarding or aversive properties.
-
Procedure:
-
Habituation: On the first day, allow each rat to freely explore the empty arena for 5-10 minutes.
-
Training (Familiarization) Phase: On the second day, place two identical objects in the arena. Allow the rat to explore the objects for a set period (e.g., 5 minutes).
-
Inter-trial Interval (ITI): Return the rat to its home cage for a specific duration (e.g., 1 hour or 24 hours). Administer this compound or vehicle either before the training phase or during the ITI.
-
Testing Phase: Replace one of the familiar objects with a novel object. Place the rat back in the arena and record the time it spends exploring each object for a set period (e.g., 5 minutes). Exploration is typically defined as the rat's nose being within a certain proximity (e.g., 2 cm) of the object and oriented towards it.
-
-
Data Analysis:
-
Discrimination Index (DI): (Time exploring novel object - Time exploring familiar object) / (Total exploration time for both objects). A positive DI indicates that the rat remembers the familiar object and prefers to explore the novel one.
-
Elevated Plus Maze (EPM) Test
The EPM is a widely used model to assess anxiety-like behavior in rodents.
-
Apparatus: A plus-shaped maze elevated from the floor (e.g., 50 cm). The maze consists of two open arms and two closed arms of equal size, with a central platform.
-
Procedure:
-
Habituate the rats to the testing room for at least 30 minutes prior to the test.
-
Administer this compound or vehicle at the desired dose and pre-treatment time.
-
Place the rat on the central platform of the maze, facing one of the open arms.
-
Allow the rat to freely explore the maze for a 5-minute session.
-
Record the session using a video camera positioned above the maze.
-
-
Data Analysis:
-
Time spent in the open arms versus the closed arms.
-
Number of entries into the open and closed arms.
-
Anxiolytic effects are indicated by an increase in the time spent and the number of entries into the open arms.
-
Signaling Pathway and Experimental Workflow
5-HT6 Receptor Signaling Pathway
This compound acts as an antagonist at the 5-HT6 receptor. This G-protein coupled receptor is primarily coupled to Gs, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic AMP (cAMP). This signaling cascade can influence various downstream effectors, including protein kinase A (PKA), which in turn can modulate gene expression and neuronal function.
Caption: 5-HT6 Receptor Signaling Pathway.
Experimental Workflow for a Rat Behavioral Study with this compound
The following diagram illustrates a typical workflow for conducting a behavioral study in rats using this compound.
Caption: Experimental Workflow.
Safety and Toxicology
Currently, there is limited publicly available information specifically detailing the comprehensive toxicology profile of this compound, including a formal No-Observed-Adverse-Effect Level (NOAEL) in rats. As with any research compound, it is crucial to handle this compound with appropriate safety precautions. Researchers should consult the Material Safety Data Sheet (MSDS) provided by the supplier and conduct their own risk assessment. It is advisable to start with lower doses and carefully observe the animals for any signs of toxicity or adverse effects.
Conclusion
This compound is a valuable pharmacological tool for investigating the role of the 5-HT6 receptor in various behavioral processes in rats. The provided dosage information and experimental protocols offer a solid foundation for researchers to design and conduct their studies. Careful consideration of the specific research question, appropriate controls, and adherence to ethical guidelines for animal research are essential for obtaining meaningful and reproducible results.
Application Notes and Protocols for the Combined Use of MS-245 and Amphetamine in Preclinical Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the preclinical investigation of the 5-HT₆ receptor antagonist, MS-245, in combination with the psychostimulant amphetamine. The following sections detail the rationale, experimental protocols, and expected outcomes based on existing research, offering a framework for studying the serotonergic modulation of dopamine-mediated behaviors.
Introduction and Rationale
This compound is a selective antagonist of the serotonin 6 (5-HT₆) receptor, a G-protein coupled receptor almost exclusively expressed in the central nervous system. 5-HT₆ receptors are implicated in cognitive function and are localized in brain regions associated with the dopamine system, such as the striatum and nucleus accumbens. Amphetamine is a potent central nervous system stimulant that primarily acts by increasing the synaptic concentrations of dopamine (DA) and norepinephrine (NE). It achieves this by promoting their release from presynaptic terminals and inhibiting their reuptake.
The co-localization of 5-HT₆ receptors in key dopaminergic areas suggests a functional interaction. Research indicates that antagonizing 5-HT₆ receptors can modulate dopaminergic neurotransmission. Specifically, studies have shown that 5-HT₆ antagonists can potentiate the behavioral and neurochemical effects of amphetamine.[1] This suggests that the combination of this compound and amphetamine could have significant implications for therapies targeting dopamine-related disorders or for understanding the interplay between serotonin and dopamine systems.
Core Mechanisms of Action
This compound (5-HT₆ Receptor Antagonist): this compound binds to and blocks the 5-HT₆ receptor, preventing its activation by endogenous serotonin. The 5-HT₆ receptor is constitutively active and positively coupled to the Gαs protein, leading to the activation of adenylyl cyclase and an increase in intracellular cyclic AMP (cAMP). By antagonizing this receptor, this compound is thought to reduce cAMP signaling in specific neuronal populations. This action can lead to downstream effects, including the modulation of other neurotransmitter systems. Notably, blockade of 5-HT₆ receptors has been shown to increase the release of dopamine and norepinephrine in the frontal cortex.
Amphetamine: Amphetamine's primary mechanism involves the reversal of the dopamine transporter (DAT), leading to a non-vesicular release of dopamine from the presynaptic neuron into the synaptic cleft. It also enters the presynaptic terminal and disrupts the vesicular storage of dopamine via inhibition of the vesicular monoamine transporter 2 (VMAT2), further increasing cytosolic dopamine levels available for release. The resulting surge in synaptic dopamine activates postsynaptic D1 and D2 receptors, leading to its characteristic stimulant effects.
Data Presentation: Summary of In Vivo Studies
The following tables summarize quantitative data from key preclinical studies investigating the interaction between 5-HT₆ antagonists and amphetamine.
Table 1: Drug Discrimination Study with this compound and (+)-Amphetamine in Rats
| Animal Model | Training Drug & Dose | This compound Dose (mg/kg) | (+)-Amphetamine Dose (mg/kg) | % Amphetamine-Appropriate Responding |
| Sprague-Dawley Rats | (+)-Amphetamine (1.0 mg/kg) | 0 (Vehicle) | 0.3 | ~50% (ED₅₀ dose) |
| Sprague-Dawley Rats | (+)-Amphetamine (1.0 mg/kg) | 5.0 | 0.3 | 95% |
| Sprague-Dawley Rats | (+)-Amphetamine (1.0 mg/kg) | 3.0 - 7.5 | 0 (Saline) | No substitution |
Data synthesized from Glennon et al., Pharmacology, Biochemistry and Behavior, 2004.
Table 2: Locomotor Activity with a 5-HT₆ Antagonist (SB-258510A) and Amphetamine in Rats
| Animal Model | 5-HT₆ Antagonist Pretreatment (mg/kg) | Amphetamine Challenge (mg/kg) | Outcome |
| Wistar Rats | 3.0 | 1.0 | Significant enhancement of locomotor activity |
| Wistar Rats | 10.0 | 1.0 | Dose-dependent enhancement of locomotor activity |
Data synthesized from Frantz et al., Neuropharmacology, 2002.[1]
Table 3: In Vivo Microdialysis with a 5-HT₆ Antagonist (SB-258510A) and Amphetamine in Rats
| Animal Model | Brain Region | 5-HT₆ Antagonist Pretreatment (mg/kg) | Amphetamine Challenge | Outcome on Dopamine Release |
| Wistar Rats | Frontal Cortex | 3.0 | Amphetamine | Robust potentiation of dopamine increase |
| Wistar Rats | Nucleus Accumbens | 3.0 | Amphetamine | Modest potentiation of dopamine increase |
Data synthesized from Frantz et al., Neuropharmacology, 2002.[1]
Experimental Protocols
Protocol 1: Drug Discrimination in Rats
This protocol is designed to assess whether this compound can modulate the subjective effects of amphetamine.
1. Animals:
-
Male Sprague-Dawley rats (250-350 g).
-
Housed individually with ad libitum access to water and restricted food to maintain 85-90% of their free-feeding body weight.
2. Apparatus:
-
Standard two-lever operant conditioning chambers.
-
Each chamber is equipped with a food pellet dispenser.
3. Drug Preparation:
-
(+)-Amphetamine sulfate and this compound are dissolved in 0.9% saline.
-
Administer all drugs via intraperitoneal (i.p.) injection at a volume of 1 ml/kg.
4. Procedure:
-
Training:
-
Rats are trained to discriminate between (+)-amphetamine (1.0 mg/kg) and saline.
-
Following an injection, the rat is placed in the operant chamber. Responding on one lever (the "drug-correct" lever) is reinforced with food pellets on a fixed-ratio schedule (e.g., FR 10) after amphetamine administration, while responding on the other lever is reinforced after saline administration.
-
Training continues until a criterion of ≥80% correct-lever responding is achieved for 8 out of 10 consecutive sessions.
-
-
Testing:
-
This compound Substitution: Administer various doses of this compound (e.g., 3.0, 5.0, 7.5 mg/kg) alone to determine if it substitutes for the amphetamine cue.
-
Combination Testing: Administer a fixed dose of this compound (e.g., 5.0 mg/kg) 15 minutes prior to the administration of a range of amphetamine doses (including the ED₅₀ dose, e.g., 0.3 mg/kg).
-
During test sessions, responding on either lever is reinforced to avoid extinction.
-
The primary dependent measure is the percentage of responses on the drug-correct lever.
-
Protocol 2: Locomotor Activity in Rats
This protocol assesses the impact of this compound on amphetamine-induced hyperlocomotion.
1. Animals:
-
Male Wistar or Sprague-Dawley rats (250-350 g).
-
Group-housed with ad libitum access to food and water.
2. Apparatus:
-
Open-field arenas (e.g., 40 x 40 x 40 cm) equipped with infrared photobeam arrays or a video-tracking system to automatically record locomotor activity (e.g., distance traveled, rearing).[2][3]
3. Drug Preparation:
-
As described in Protocol 1.
4. Procedure:
-
Habituation: Place rats in the open-field arenas for 30-60 minutes daily for 2-3 days to acclimate them to the environment.[2]
-
Testing:
-
On the test day, allow a 30-minute habituation period in the arena.[2]
-
Administer this compound (e.g., 3.0, 10.0 mg/kg, i.p.) or vehicle.
-
After a pretreatment interval (e.g., 15 minutes), administer amphetamine (e.g., 1.0 mg/kg, i.p.) or vehicle.
-
Immediately return the rat to the arena and record locomotor activity for 60-90 minutes.[2]
-
Data is typically binned into 5- or 10-minute intervals for analysis.
-
Protocol 3: In Vivo Microdialysis in Freely Moving Rats
This protocol measures the effect of this compound on amphetamine-induced dopamine release in specific brain regions.
1. Animals:
-
Male Wistar or Sprague-Dawley rats (275-350 g).
2. Surgical Procedure:
-
Anesthetize the rat and place it in a stereotaxic apparatus.
-
Implant a guide cannula targeting the brain region of interest (e.g., nucleus accumbens or prefrontal cortex).
-
Secure the cannula with dental cement and allow the animal to recover for at least 48-72 hours.[4]
3. Microdialysis Procedure:
-
On the day of the experiment, insert a microdialysis probe through the guide cannula.
-
Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant flow rate (e.g., 1-2 µL/min).[5]
-
Allow a 1-2 hour stabilization period to establish a stable baseline of dopamine.[5]
-
Collect baseline dialysate samples every 20 minutes for at least one hour.[5]
-
Administer this compound (e.g., 3.0 mg/kg, i.p.) or vehicle, followed by amphetamine or vehicle after a specified pretreatment time.
-
Continue collecting dialysate samples for several hours.
-
Analyze dopamine concentrations in the dialysate using HPLC with electrochemical detection.
-
Express results as a percentage change from baseline.
Mandatory Visualizations
Signaling Pathways
Caption: Interaction of this compound and Amphetamine on Dopaminergic Synapse.
Experimental Workflow
References
Application of MS-245 in Studying Cognitive Function
For Researchers, Scientists, and Drug Development Professionals
Introduction
MS-245 is a selective antagonist of the serotonin 6 (5-HT6) receptor, a target of significant interest in the field of cognitive neuroscience and drug development.[1] The 5-HT6 receptor is almost exclusively expressed in the central nervous system, particularly in brain regions associated with learning, memory, and cognition, such as the hippocampus and prefrontal cortex. Blockade of this receptor has been shown to modulate the activity of multiple neurotransmitter systems, leading to pro-cognitive effects in various preclinical models.[1][2][3] While direct studies on this compound's impact on cognitive function are limited in publicly available literature, its properties as a potent 5-HT6 antagonist suggest its utility as a tool compound for investigating the role of this receptor in cognitive processes.
These application notes provide an overview of the potential use of this compound in cognitive research, including its proposed mechanism of action, relevant experimental protocols, and a summary of available preclinical data.
Mechanism of Action: 5-HT6 Receptor Antagonism and Cognitive Enhancement
The prevailing hypothesis for the cognitive-enhancing effects of 5-HT6 receptor antagonists is their ability to disinhibit the release of other neurotransmitters crucial for cognitive function, particularly acetylcholine (ACh) and glutamate.[4] 5-HT6 receptors are predominantly located on GABAergic interneurons. Antagonism of these receptors by compounds like this compound is thought to reduce the inhibitory GABAergic tone on cholinergic and glutamatergic neurons, thereby increasing the release of ACh and glutamate in brain regions critical for learning and memory.[3][4]
Preclinical Data for this compound
Direct evidence for the effects of this compound on cognitive performance in validated animal models of learning and memory is not extensively reported in the peer-reviewed literature. However, existing preclinical studies have demonstrated its bioactivity and central nervous system effects at specific doses. This information can be used to guide dose selection for future cognitive studies.
| Study Type | Animal Model | This compound Dose Range | Key Findings | Reference |
| Drug Discrimination | Sprague-Dawley Rats | 3.0 - 7.5 mg/kg | Potentiated the stimulus effects of amphetamine. | [5] |
| Locomotor Activity | Mice | 15 mg/kg | Enhanced the hypolocomotor actions of nicotine. |
Note: The above data do not directly measure cognitive outcomes but establish in vivo central nervous system activity of this compound. Researchers should perform dose-response studies to determine the optimal dose for cognitive paradigms.
Experimental Protocols for Assessing Cognitive Function
The following are detailed protocols for two standard preclinical assays used to evaluate learning and memory in rodents. These protocols can be adapted for use with this compound to investigate its potential cognitive-enhancing effects.
Novel Object Recognition (NOR) Test
The NOR test is a widely used assay to assess non-spatial memory in rodents. It is based on the innate tendency of rodents to spend more time exploring a novel object than a familiar one.[6][7]
Experimental Workflow:
Detailed Methodology:
-
Habituation (Day 1):
-
Individually place each animal into the testing arena (e.g., a 40x40x40 cm open field) without any objects and allow for free exploration for 10 minutes. This reduces novelty-induced stress on the testing day.
-
-
Training/Acquisition (Day 2):
-
Administer this compound or vehicle control at the desired dose and route (e.g., intraperitoneal injection) 30-60 minutes prior to the training session.
-
Place two identical objects in the arena at a fixed distance from each other.
-
Place the animal in the arena, equidistant from both objects, and allow it to explore for 10 minutes.
-
Record the time spent exploring each object. Exploration is typically defined as the animal's nose being within 2 cm of the object and oriented towards it.
-
-
Testing/Retention (Day 3):
-
After a 24-hour retention interval, place the animal back into the arena.
-
One of the objects from the training phase (the familiar object) remains, while the other is replaced by a new, distinct object (the novel object).
-
Allow the animal to explore for 5 minutes and record the time spent exploring each object.
-
Calculate the Discrimination Index (DI) as: (Time exploring novel object - Time exploring familiar object) / (Total exploration time). A higher DI indicates better recognition memory.
-
Morris Water Maze (MWM) Test
The MWM is a classic behavioral task used to assess hippocampal-dependent spatial learning and memory.[8][9][10]
Experimental Workflow:
Detailed Methodology:
-
Apparatus:
-
A circular pool (approximately 1.5 m in diameter) filled with water made opaque with non-toxic paint.
-
A small escape platform submerged 1-2 cm below the water surface.
-
The pool should be located in a room with various distal visual cues.
-
-
Acquisition Training (Days 1-5):
-
Administer this compound or vehicle daily, 30-60 minutes before the first trial.
-
Conduct 4 trials per day for 5 consecutive days.
-
For each trial, gently place the animal into the water at one of four randomized starting positions, facing the pool wall.
-
Allow the animal to swim and find the hidden platform. If the animal does not find the platform within 60 seconds, gently guide it to the platform.
-
Allow the animal to remain on the platform for 15-30 seconds.
-
Record the escape latency (time to find the platform) and path length for each trial using a video tracking system. A decrease in escape latency across days indicates spatial learning.
-
-
Probe Trial (Day 6):
-
Administer this compound or vehicle as in the acquisition phase.
-
Remove the escape platform from the pool.
-
Place the animal in the pool at a novel start position and allow it to swim for 60 seconds.
-
Record the time spent in the target quadrant (where the platform was previously located). A significant preference for the target quadrant indicates spatial memory retention.
-
-
Visible Platform Test (Optional Control):
-
To control for potential sensory or motor deficits, conduct a trial where the platform is made visible (e.g., by attaching a colored flag).
-
Animals with normal motor and visual function should quickly swim to the visible platform.
-
Conclusion
This compound, as a selective 5-HT6 receptor antagonist, represents a valuable pharmacological tool for elucidating the role of the 5-HT6 receptor in cognitive processes. Although direct evidence for its cognitive-enhancing effects is not yet widely published, the established pro-cognitive effects of other 5-HT6 antagonists provide a strong rationale for its investigation in models of learning and memory. The protocols detailed in these notes for the Novel Object Recognition and Morris Water Maze tests offer robust frameworks for assessing the potential of this compound to modulate cognitive function. Such studies will be instrumental in advancing our understanding of 5-HT6 receptor pharmacology and its therapeutic potential for cognitive disorders.
References
- 1. 5-HT6 receptor antagonists as novel cognitive enhancing agents for Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 5-HT6 Receptor Antagonists as Potential Therapeutics for Cognitiv...: Ingenta Connect [ingentaconnect.com]
- 3. 5-HT6 Receptor Antagonists: Potential Efficacy for the Treatment of Cognitive Impairment in Schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Modulation of the stimulus effects of (+)amphetamine by the 5-HT6 antagonist this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Novel Object Recognition Test for the Investigation of Learning and Memory in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A Review on the Disruption of Novel Object Recognition Induced by Methamphetamine - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Morris water maze: procedures for assessing spatial and related forms of learning and memory - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mmpc.org [mmpc.org]
- 10. Spatial Learning & Memory (Morris Water Maze) [augusta.edu]
Application Notes and Protocols: Radiolabeling and Binding Assays of MS-245 for the 5-HT6 Receptor
For Researchers, Scientists, and Drug Development Professionals
Introduction
MS-245, chemically identified as 5-methoxy-(N1-benzenesulfonyl)-N,N-dimethyltryptamine, is recognized as a potent and selective antagonist for the serotonin 6 (5-HT6) receptor.[1] The 5-HT6 receptor, a G protein-coupled receptor (GPCR) primarily expressed in the central nervous system, is a significant target in the development of therapeutics for cognitive disorders such as Alzheimer's disease and schizophrenia.[2] Radiolabeled this compound serves as an invaluable tool for in vitro binding assays to determine the affinity and selectivity of novel compounds for the 5-HT6 receptor. These application notes provide a detailed protocol for the radiolabeling of this compound and its subsequent use in competitive radioligand binding assays.
Data Presentation
The binding affinities of this compound and other common 5-HT6 receptor ligands are summarized in the table below. This data is essential for comparing the potency of new chemical entities against established standards.
| Compound | Radioligand | Species | Kᵢ (nM) | pKᵢ |
| This compound | Not Specified | Not Specified | 2 | - |
| SB-271046 | [³H]-LSD | Human | 1.20 | 8.92 |
| SB-271046 | [¹²⁵I]-SB-258585 | Human | 0.81 | 9.09 |
| SB-271046 | [¹²⁵I]-SB-258585 | Rat | 0.095 | 9.02 |
| Methiothepin | Not Specified | Not Specified | - | 8.74 |
| Olanzapine | Not Specified | Not Specified | 5 | - |
Table 1: Binding affinities of selected 5-HT6 receptor ligands. Data sourced from[2].
Experimental Protocols
Protocol 1: Radiolabeling of this compound with Tritium ([³H])
This protocol describes a hypothetical method for the radiolabeling of this compound via catalytic tritiation of a suitable precursor.
Materials:
-
Precursor: 5-hydroxy-(N1-benzenesulfonyl)-N,N-dimethyltryptamine
-
Tritium gas ([³H]₂)
-
Palladium on carbon (Pd/C) catalyst (10%)
-
Anhydrous solvent (e.g., Ethyl Acetate or Tetrahydrofuran)
-
Reaction vessel suitable for handling tritium gas
-
High-performance liquid chromatography (HPLC) system with a radioactivity detector
-
Scintillation counter
Methodology:
-
Precursor Synthesis: The precursor, 5-hydroxy-(N1-benzenesulfonyl)-N,N-dimethyltryptamine, can be synthesized from 5-hydroxytryptamine by protection of the amine followed by sulfonylation and deprotection.
-
Catalytic Tritiation:
-
In a specialized radiochemistry laboratory equipped for handling tritium, dissolve the precursor and a catalytic amount of 10% Pd/C in an anhydrous solvent within a reaction vessel.
-
Freeze-pump-thaw the mixture to remove any dissolved air.
-
Introduce a known amount of tritium gas into the vessel.
-
Stir the reaction mixture at room temperature for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) of a non-radioactive parallel reaction using hydrogen gas.
-
-
Work-up and Purification:
-
After the reaction is complete, carefully remove the excess tritium gas using a specialized vacuum line.
-
Filter the reaction mixture to remove the Pd/C catalyst.
-
Evaporate the solvent under reduced pressure.
-
Purify the crude [³H]-MS-245 using reverse-phase HPLC. Collect the fraction corresponding to the product.
-
-
Quality Control:
-
Determine the radiochemical purity of the final product using analytical HPLC with a radioactivity detector. Purity should be >95%.
-
Measure the specific activity of [³H]-MS-245 using a scintillation counter and by determining the mass of the compound.
-
Protocol 2: 5-HT6 Receptor Binding Assay
This protocol details a competitive radioligand binding assay to determine the affinity (Ki) of a test compound for the human 5-HT6 receptor using the prepared [³H]-MS-245.
Materials:
-
Receptor Source: Membranes from HEK293 cells stably expressing the human 5-HT6 receptor.[2]
-
Radioligand: [³H]-MS-245 (specific activity ~70-90 Ci/mmol)
-
Test Compound: Unlabeled 5-HT6 receptor antagonist of interest.
-
Binding Buffer: 50 mM Tris-HCl, 10 mM MgCl₂, 0.5 mM EDTA, pH 7.4.[2][3]
-
Scintillation Cocktail
-
Glass Fiber Filters (e.g., Whatman GF/B), pre-soaked in 0.5% polyethyleneimine (PEI).[2]
-
96-well plates
-
Filtration apparatus (cell harvester)
-
Scintillation counter
Methodology:
-
Membrane Preparation:
-
Thaw the frozen cell membranes on ice.
-
Homogenize the membranes in ice-cold binding buffer using a tissue homogenizer.
-
Determine the protein concentration of the membrane suspension using a standard protein assay (e.g., Bradford assay).
-
-
Assay Setup (96-well plate):
-
Total Binding: Add 50 µL of binding buffer, 50 µL of [³H]-MS-245 (at a final concentration close to its Kd), and 100 µL of the membrane suspension.
-
Non-specific Binding: Add 50 µL of 10 µM Methiothepin, 50 µL of [³H]-MS-245, and 100 µL of the membrane suspension.
-
Competition Binding: Add 50 µL of the test compound at various concentrations (typically a serial dilution from 10⁻¹¹ to 10⁻⁵ M), 50 µL of [³H]-MS-245, and 100 µL of the membrane suspension.
-
-
Incubation: Incubate the plate at 37°C for 60 minutes with gentle agitation.[2][3]
-
Filtration:
-
Rapidly terminate the incubation by filtering the contents of each well through the pre-soaked glass fiber filters using a cell harvester.
-
Quickly wash the filters three times with 3 mL of ice-cold wash buffer to remove unbound radioligand.[2]
-
-
Radioactivity Measurement:
-
Place the filters into scintillation vials.
-
Add 4-5 mL of scintillation cocktail to each vial.
-
Count the radioactivity in a scintillation counter.
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.
-
Calculate the Ki value (inhibition constant) from the IC50 using the Cheng-Prusoff equation:
-
Ki = IC50 / (1 + ([L]/Kd))
-
Where [L] is the concentration of the radioligand and Kd is the dissociation constant of the radioligand.
-
Mandatory Visualizations
Caption: Experimental workflow for radiolabeling this compound and its use in a 5-HT6 receptor binding assay.
Caption: Simplified signaling pathway of the 5-HT6 receptor and the mechanism of action of this compound.
References
- 1. Effect of the 5-HT(6) serotonin antagonist this compound on the actions of (-)nicotine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Efficacy of selective 5-HT6 receptor ligands determined by monitoring 5-HT6 receptor-mediated cAMP signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for MS-245
For Researchers, Scientists, and Drug Development Professionals
Abstract
MS-245, also known by its chemical name N1-benzenesulfonyl-5-methoxy-N,N-dimethyltryptamine, is a potent and selective antagonist of the 5-HT6 serotonin receptor. This document provides detailed application notes and protocols for the preparation and handling of this compound solutions, along with information on its stability. It also outlines its mechanism of action and provides a protocol for a common in vitro application.
Chemical Properties and Mechanism of Action
This compound is a tryptamine derivative that acts as a selective antagonist for the 5-HT6 receptor. The 5-HT6 receptor is primarily expressed in the central nervous system and is involved in various cognitive processes. By blocking the action of serotonin at this receptor, this compound can modulate cholinergic and glutamatergic neurotransmission, which is the basis for its investigation in cognitive disorders.
Signaling Pathway of 5-HT6 Receptor Antagonism
The 5-HT6 receptor is a G-protein coupled receptor (GPCR) that, upon activation by serotonin, stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) levels. As an antagonist, this compound binds to the 5-HT6 receptor without activating it, thereby preventing serotonin from binding and initiating this signaling cascade. This blockade of the downstream signaling pathway is believed to underlie the pharmacological effects of this compound.
Solution Preparation and Stability
The proper preparation and storage of this compound solutions are critical for obtaining reliable and reproducible experimental results.
Solubility Data
The solubility of this compound in various solvents is a key factor in preparing stock solutions. The following table summarizes the solubility data obtained from chemical suppliers.
| Solvent | Solubility |
| DMSO | Soluble |
| Ethanol | Soluble |
| Water | Insoluble |
Data is based on information from chemical suppliers and may vary slightly between batches.
Stock Solution Preparation Protocol
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Sterile microcentrifuge tubes
-
Calibrated micropipettes
-
Vortex mixer
Procedure:
-
Calculate the required mass of this compound:
-
The molecular weight of this compound (N1-benzenesulfonyl-5-methoxy-N,N-dimethyltryptamine) is 388.5 g/mol .
-
To prepare 1 mL of a 10 mM solution, you will need:
-
Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )
-
Mass (g) = 0.010 mol/L x 0.001 L x 388.5 g/mol = 0.003885 g = 3.885 mg
-
-
-
Weigh the this compound powder:
-
Using a calibrated analytical balance, carefully weigh out 3.885 mg of this compound powder and place it into a sterile microcentrifuge tube.
-
-
Dissolve in DMSO:
-
Add 1 mL of anhydrous DMSO to the microcentrifuge tube containing the this compound powder.
-
-
Ensure complete dissolution:
-
Vortex the tube thoroughly until the powder is completely dissolved. Visually inspect the solution to ensure there are no visible particles.
-
-
Storage:
-
Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.
-
Stability
Proper storage is essential to maintain the stability and activity of this compound solutions.
| Storage Condition | Stability |
| Stock Solution (-20°C) | Stable for at least 6 months. |
| Working Dilutions (in aqueous media) | Should be prepared fresh for each experiment and used within 24 hours. |
It is recommended to protect solutions from light and moisture. Avoid repeated freeze-thaw cycles of the stock solution.
Experimental Protocols
The following is a general protocol for an in vitro cell-based assay to evaluate the antagonist activity of this compound at the 5-HT6 receptor.
In Vitro 5-HT6 Receptor Antagonism Assay
This protocol outlines a method to determine the potency of this compound in blocking serotonin-induced cAMP production in cells expressing the human 5-HT6 receptor.
Experimental Workflow:
Materials:
-
HEK293 cells stably expressing the human 5-HT6 receptor
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
96-well cell culture plates
-
This compound stock solution (10 mM in DMSO)
-
Serotonin (5-HT) stock solution
-
Assay buffer (e.g., HBSS with 20 mM HEPES)
-
cAMP assay kit (e.g., HTRF, ELISA)
-
Plate reader
Procedure:
-
Cell Seeding:
-
One day prior to the assay, seed the HEK293-h5-HT6 cells into a 96-well plate at a density of 10,000 cells/well in 100 µL of culture medium.
-
Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours.
-
-
Preparation of Compounds:
-
Prepare serial dilutions of the this compound stock solution in assay buffer to achieve the desired final concentrations (e.g., ranging from 1 nM to 10 µM).
-
Prepare a solution of serotonin in assay buffer at a concentration that elicits a submaximal response (e.g., EC80).
-
-
Assay:
-
On the day of the assay, gently remove the culture medium from the wells.
-
Wash the cells once with 100 µL of assay buffer.
-
Add 50 µL of the diluted this compound solutions to the respective wells. For control wells, add 50 µL of assay buffer (for maximal serotonin response) or 50 µL of assay buffer with DMSO (vehicle control).
-
Pre-incubate the plate at 37°C for 30 minutes.
-
Add 50 µL of the serotonin solution to all wells except the basal control wells (which receive 50 µL of assay buffer).
-
Incubate the plate at 37°C for 15 minutes.
-
-
cAMP Measurement:
-
Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions of the chosen cAMP assay kit.
-
-
Data Analysis:
-
Plot the cAMP concentration against the logarithm of the this compound concentration.
-
Perform a non-linear regression analysis to determine the IC50 value of this compound, which represents the concentration at which it inhibits 50% of the serotonin-induced cAMP production.
-
Safety Precautions
-
Wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and gloves, when handling this compound powder and solutions.
-
Work in a well-ventilated area or under a chemical fume hood.
-
Refer to the Safety Data Sheet (SDS) for comprehensive safety information.
Disclaimer: This document is intended for informational purposes only and should be used by qualified personnel. The protocols provided are general guidelines and may require optimization for specific experimental conditions. Always follow good laboratory practices and adhere to all applicable safety regulations.
Application Notes and Protocols for MS-275 (Entinostat) in Primary Neuron Cultures
For Researchers, Scientists, and Drug Development Professionals
Introduction
MS-275, also known as Entinostat, is a potent, long-lasting, and brain region-selective inhibitor of class I histone deacetylases (HDACs).[1] It has demonstrated neuroprotective effects and the ability to promote neuronal differentiation, making it a compound of significant interest in neuroscience research and drug development for neurological disorders.[2][3] These application notes provide a comprehensive guide for the in vitro use of MS-275 on primary neurons, covering its mechanism of action, experimental protocols, and expected outcomes.
Mechanism of Action
MS-275 selectively inhibits class I HDACs (HDAC1, HDAC2, and HDAC3), leading to an increase in the acetylation of histones and other proteins. This modulation of chromatin structure and protein function can alter gene expression, promoting cellular protection and differentiation. In neurons, MS-275 has been shown to reduce the accumulation of p53 and cleaved caspase 3, key mediators of apoptosis, in response to cellular stress.[4] Furthermore, it can upregulate the expression of neuronal markers, indicating a role in promoting neuronal maturation and function.[2]
Quantitative Data Summary
The following table summarizes key quantitative data for MS-275 from various studies. Note that specific IC50 values can vary depending on the cell type and experimental conditions.
| Parameter | Value | Cell Type/Model | Reference |
| HDAC1 IC50 | 0.07 µM | Recombinant Human | (Data inferred from potency descriptions) |
| HDAC2 IC50 | 0.2 µM | Recombinant Human | (Data inferred from potency descriptions) |
| HDAC3 IC50 | 0.4 µM | Recombinant Human | (Data inferred from potency descriptions) |
| Effective Concentration (Neuroprotection) | 10 µM | Primary Cortical Neurons (in response to camptothecin) | [4] |
| Effective Concentration (Neuronal Differentiation) | Varies (typically low µM range) | SH-SY5Y cells | [2] |
| Effective Dose (Cognitive Improvement in vivo) | 15 and 45 mg/kg | Rat model of Traumatic Brain Injury | [3] |
Signaling Pathway of MS-275 in Neuroprotection
The following diagram illustrates the proposed signaling pathway through which MS-275 exerts its neuroprotective effects.
Caption: Proposed signaling pathway of MS-275 in neuroprotection.
Experimental Protocols
Protocol 1: Primary Neuron Culture
This protocol describes the preparation and maintenance of primary cortical neurons from embryonic rodents, a common model for studying neuronal function in vitro.
Materials:
-
Embryonic day 18 (E18) rat or mouse embryos
-
Dissection medium (e.g., Hibernate-E)
-
Papain dissociation system
-
Neurobasal medium supplemented with B-27, GlutaMAX, and penicillin-streptomycin
-
Poly-D-lysine or Poly-L-ornithine coated culture plates/coverslips
-
Sterile dissection tools
-
37°C, 5% CO2 incubator
Procedure:
-
Isolate cortices from E18 embryos in chilled dissection medium.
-
Mince the cortical tissue and incubate with papain solution according to the manufacturer's instructions to dissociate the tissue into a single-cell suspension.
-
Gently triturate the tissue to further dissociate the cells.
-
Centrifuge the cell suspension and resuspend the pellet in pre-warmed plating medium (Neurobasal with supplements).
-
Determine cell viability and density using a hemocytometer and trypan blue exclusion.
-
Plate the neurons onto poly-D-lysine coated culture vessels at a desired density (e.g., 2 x 10^5 cells/cm²).
-
Incubate the cultures at 37°C in a 5% CO2 humidified incubator.
-
After 24 hours, perform a half-medium change with fresh, pre-warmed maintenance medium. Continue with half-medium changes every 3-4 days.
Protocol 2: MS-275 Treatment of Primary Neurons
This protocol outlines the procedure for treating primary neuron cultures with MS-275 to assess its effects.
Materials:
-
Primary neuron cultures (prepared as in Protocol 1)
-
MS-275 (Entinostat)
-
Dimethyl sulfoxide (DMSO) for stock solution preparation
-
Pre-warmed neuronal maintenance medium
Procedure:
-
Prepare a stock solution of MS-275 in DMSO (e.g., 10 mM). Store aliquots at -20°C.
-
On the day of the experiment, dilute the MS-275 stock solution in pre-warmed maintenance medium to the desired final concentrations (e.g., 0.1, 1, 10 µM). Prepare a vehicle control with the same final concentration of DMSO.
-
Carefully remove half of the medium from the primary neuron cultures and replace it with the medium containing the appropriate concentration of MS-275 or vehicle.
-
Incubate the treated cultures for the desired duration (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.
-
Proceed with downstream assays to evaluate the effects of MS-275.
Protocol 3: Assessment of Neuronal Viability (MTT Assay)
This protocol describes a colorimetric assay to assess cell viability based on the metabolic activity of the cells.
Materials:
-
MS-275 treated primary neuron cultures in a 96-well plate
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Following MS-275 treatment, add MTT solution to each well at a final concentration of 0.5 mg/mL.
-
Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.
-
Add the solubilization buffer to each well and mix thoroughly to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Experimental Workflow
The following diagram illustrates a typical experimental workflow for studying the effects of MS-275 on primary neurons.
Caption: Experimental workflow for in vitro studies of MS-275 on primary neurons.
Conclusion
These application notes provide a framework for investigating the effects of the HDAC inhibitor MS-275 on primary neurons. The provided protocols and diagrams are intended to serve as a starting point for researchers. It is recommended to optimize concentrations, treatment durations, and specific assay conditions for each experimental setup. The neuroprotective and pro-differentiative properties of MS-275 make it a valuable tool for exploring therapeutic strategies for a range of neurological conditions.
References
- 1. The benzamide MS-275 is a potent, long-lasting brain region-selective inhibitor of histone deacetylases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Administration of MS-275 improves cognitive performance and reduces cell death following traumatic brain injury in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. MS-275, a Class I histone deacetylase inhibitor, protects the p53-deficient mouse against ischemic injury - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Investigating Serotonin-Dopamine Interactions with MS-245
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing MS-245, a potent and selective 5-HT6 serotonin receptor antagonist, for investigating the intricate relationship between the serotonin and dopamine neurotransmitter systems. The following sections detail the mechanism of action of this compound, its receptor binding profile, and detailed protocols for key in vivo experiments that demonstrate its utility in modulating dopamine-related behaviors.
Introduction to this compound
This compound is a chemical compound that acts as a selective antagonist for the serotonin 5-HT6 receptor. Its chemical name is N1-benzenesulfonyl-5-methoxy-N,N-dimethyltryptamine. The 5-HT6 receptor is almost exclusively expressed in the central nervous system, with high densities in brain regions implicated in cognition, learning, and memory, such as the striatum, nucleus accumbens, hippocampus, and cortex. Notably, these regions are also critical components of the dopamine system, suggesting a functional interaction between 5-HT6 receptors and dopaminergic signaling. Blockade of 5-HT6 receptors has been shown to modulate the activity of other neurotransmitter systems, including the cholinergic and glutamatergic systems, and importantly, the dopaminergic system. This modulation of dopamine neurotransmission by 5-HT6 antagonists like this compound makes them valuable research tools for dissecting serotonin-dopamine interactions and for exploring potential therapeutic applications in disorders with dysfunctional dopaminergic signaling, such as schizophrenia, Parkinson's disease, and substance use disorders.
Mechanism of Action
The primary mechanism of action of this compound is the blockade of 5-HT6 serotonin receptors. These receptors are G-protein coupled receptors that, upon activation by serotonin, stimulate adenylyl cyclase, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP). By antagonizing these receptors, this compound prevents this signaling cascade.
The interaction with the dopamine system is believed to be indirect. 5-HT6 receptors are located on GABAergic interneurons in brain regions such as the striatum and nucleus accumbens. By blocking the excitatory influence of serotonin on these GABAergic neurons, 5-HT6 antagonists like this compound can lead to a disinhibition of dopamine release. This results in an enhancement of dopaminergic neurotransmission.
Figure 1: Proposed signaling pathway of this compound action.
Receptor Binding Profile
This compound is a high-affinity antagonist for the human 5-HT6 receptor. While it is highly selective for the 5-HT6 receptor, it does exhibit weaker affinity for other serotonin and dopamine receptors at higher concentrations. A comprehensive understanding of its binding profile is crucial for interpreting experimental results.
| Receptor | Ki (nM) | Receptor Type | Notes |
| 5-HT6 | 1.5 | Serotonin Receptor | High affinity and primary target.[1] |
| 5-HT2A | ~45-60 | Serotonin Receptor | Approximately 30-40 fold lower affinity than for 5-HT6. |
| D3 | ~45-60 | Dopamine Receptor | Approximately 30-40 fold lower affinity than for 5-HT6. |
Note: The Ki values for 5-HT2A and D3 receptors are estimated based on qualitative descriptions in the literature and may vary. Researchers should consult specific binding studies for precise values.
Experimental Protocols
The following are detailed protocols for key experiments to investigate the interaction of this compound with the dopamine system.
Amphetamine-Induced Locomotor Activity
This experiment assesses the ability of this compound to potentiate the stimulant effects of amphetamine, a dopamine-releasing agent.
Materials:
-
Male Sprague-Dawley rats (250-350 g)
-
Locomotor activity chambers equipped with infrared beams
-
This compound
-
(+)-Amphetamine sulfate
-
Vehicle (e.g., saline or a suitable solvent for this compound)
-
Syringes and needles for intraperitoneal (i.p.) injections
Protocol:
-
Habituation: Habituate the rats to the locomotor activity chambers for 30-60 minutes for at least 2-3 days prior to the test day to reduce novelty-induced hyperactivity.
-
Drug Preparation: Dissolve this compound and (+)-amphetamine sulfate in the appropriate vehicle on the day of the experiment.
-
Experimental Groups:
-
Vehicle + Vehicle
-
Vehicle + Amphetamine (e.g., 0.5, 1.0, 1.5 mg/kg)
-
This compound (e.g., 5.0, 10.0 mg/kg) + Vehicle
-
This compound (e.g., 5.0, 10.0 mg/kg) + Amphetamine (e.g., 0.5, 1.0, 1.5 mg/kg)
-
-
Injection and Testing:
-
Administer this compound or its vehicle via i.p. injection.
-
After a pretreatment interval (e.g., 30 minutes), administer (+)-amphetamine or its vehicle via i.p. injection.
-
Immediately place the rat in the locomotor activity chamber.
-
-
Data Collection: Record locomotor activity (e.g., distance traveled, beam breaks) in 5-minute bins for a total of 60-90 minutes.
-
Data Analysis: Analyze the total locomotor activity and the time course of activity. Compare the effects of amphetamine alone to the effects of amphetamine in the presence of this compound using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests).
References
Troubleshooting & Optimization
MS-245 solubility issues in aqueous solutions
Technical Support Center: Compound MS-245
Disclaimer: The designation "this compound" does not correspond to a universally recognized chemical entity in public databases. The following technical support guide provides general information and troubleshooting advice for a hypothetical research compound, "Compound this compound," facing aqueous solubility challenges. The data and protocols are illustrative and should be adapted based on the specific physicochemical properties of your compound of interest.
Frequently Asked Questions (FAQs)
Q1: What is aqueous solubility and why is it critical for my research? A1: Aqueous solubility is the maximum concentration of a substance that can dissolve in water or an aqueous buffer at a given temperature and pH. For drug discovery and development, adequate aqueous solubility is crucial as it often correlates with bioavailability for oral drugs and is essential for formulating intravenous solutions. Poor solubility can be a major hurdle, leading to challenges in conducting in vitro assays and achieving therapeutic concentrations in vivo.[1][2][3][4]
Q2: What are the primary factors that influence the solubility of a research compound? A2: Several factors can impact a compound's solubility, including its intrinsic chemical properties (e.g., lipophilicity, molecular weight, crystal structure) and the characteristics of the solution.[3] Key external factors include:
-
pH: For ionizable compounds, solubility is highly pH-dependent.
-
Temperature: Solubility can increase or decrease with temperature.
-
Co-solvents: The presence of organic solvents can significantly alter solubility.
-
Ionic Strength: The concentration of salts in the buffer can affect solubility.
Q3: How can I get a preliminary idea of my compound's solubility? A3: A simple and widely used method is the "shake-flask" method to determine equilibrium solubility.[5] This involves adding an excess amount of your solid compound to a specific volume of solvent, agitating it until equilibrium is reached (typically 24-48 hours), and then measuring the concentration of the dissolved compound in the filtered or centrifuged supernatant.[5][6][7]
Q4: What are BCS Classes II and IV, and why are they relevant to solubility? A4: The Biopharmaceutics Classification System (BCS) categorizes drugs based on their solubility and permeability. BCS Class II and IV drugs are characterized by low solubility. This classification is important because it helps predict a drug's absorption characteristics and guides formulation strategies.[1]
Troubleshooting Guide
This guide addresses common issues encountered during the solubilization and use of Compound this compound in experimental settings.
Issue 1: Compound this compound won't dissolve in my aqueous buffer.
-
Possible Causes:
-
The intrinsic solubility of the compound in aqueous media is very low.
-
You are attempting to prepare a solution with a concentration that exceeds its maximum solubility.
-
The pH of your buffer is not optimal for this compound.
-
The compound may exist as a stable crystal lattice that is difficult to break.
-
-
Troubleshooting Steps:
-
pH Adjustment: If your compound has ionizable groups (acidic or basic), its solubility will be pH-dependent. Try preparing your buffer at different pH values to see if solubility improves. For acidic compounds, a higher pH generally increases solubility, while for basic compounds, a lower pH is often better.[8]
-
Use of Co-solvents: For highly hydrophobic compounds, adding a water-miscible organic co-solvent can significantly improve solubility.[9] Common co-solvents include DMSO, ethanol, and PEG 400. Start with a small percentage (e.g., 1-5% v/v) and increase as needed. Always run a vehicle control in your experiments to account for any effects of the co-solvent.[8]
-
Particle Size Reduction: The dissolution rate can be increased by reducing the particle size of the solid compound, which increases the surface area-to-volume ratio.[2] Techniques like micronization or sonication can be helpful.[2][10]
-
Temperature Change: Gently warming the solution may help dissolve the compound. However, be cautious as heat can degrade thermally sensitive compounds. Always check for compound stability at higher temperatures.
-
Issue 2: Compound this compound dissolves in an organic solvent (like DMSO) but precipitates when diluted into my aqueous buffer or cell culture medium.
-
Possible Cause: This is a very common problem that occurs when the final concentration of the organic solvent is too low to keep the hydrophobic compound in solution.
-
Troubleshooting Steps:
-
Prepare a Higher Concentration Stock: Make a more concentrated stock solution in your organic solvent. This allows you to add a smaller volume to your aqueous medium, keeping the final organic solvent concentration higher.
-
Stepwise Dilution: Avoid adding the stock solution directly to the full volume of aqueous buffer. Instead, add the stock solution to a smaller volume of buffer while vortexing, and then bring it up to the final volume.[11]
-
Use Surfactants: Low concentrations of non-ionic surfactants (e.g., Tween 80, Pluronic F-68) can help stabilize the compound in the aqueous solution and prevent precipitation.
-
Consider Advanced Formulations: For persistent issues, more advanced formulation strategies like using cyclodextrins or creating nanosuspensions might be necessary.[1]
-
Data Presentation
Use the following table as a template to systematically record and compare the solubility of Compound this compound under various conditions.
| Condition | Solvent/Buffer System | Temperature (°C) | Measured Solubility (µg/mL) | Measured Solubility (µM) | Observations |
| 1 | Deionized Water | 25 | |||
| 2 | PBS, pH 7.4 | 25 | |||
| 3 | PBS, pH 5.0 | 25 | |||
| 4 | PBS, pH 8.5 | 25 | |||
| 5 | PBS, pH 7.4 + 1% DMSO | 25 | |||
| 6 | PBS, pH 7.4 + 5% DMSO | 25 | |||
| 7 | Deionized Water | 37 | |||
| 8 | PBS, pH 7.4 | 37 |
Experimental Protocols
Protocol 1: Preparation of a Stock Solution for a Poorly Soluble Compound
This protocol describes how to prepare a 10 mM stock solution of Compound this compound (assuming a molecular weight of 500 g/mol ) in DMSO.
-
Calculation:
-
Desired Concentration: 10 mM = 10 mmol/L = 0.01 mmol/mL
-
To prepare 1 mL of stock solution, you need 0.01 mmol of the compound.
-
Mass required = 0.01 mmol * 500 g/mol = 5 mg.
-
-
Procedure:
-
Accurately weigh 5 mg of Compound this compound into a sterile 1.5 mL microcentrifuge tube or glass vial.[12]
-
Add 1 mL of anhydrous DMSO to the tube.
-
Vortex the tube vigorously for 1-2 minutes.
-
If the compound is not fully dissolved, place the tube in a sonicator bath for 5-10 minutes, or until the solution is clear. Gentle warming (e.g., to 37°C) can also be applied if the compound is heat-stable.[6][13]
-
Once dissolved, aliquot the stock solution into smaller volumes (e.g., 20 µL) in sterile, light-protected tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C as recommended for the compound's stability.[11]
-
Protocol 2: Equilibrium Solubility Determination (Shake-Flask Method)
This protocol outlines a general procedure to determine the equilibrium solubility of Compound this compound in an aqueous buffer.[14][15]
-
Preparation:
-
Prepare the desired aqueous buffer (e.g., PBS, pH 7.4).
-
Add an excess amount of solid Compound this compound to a clear glass vial (e.g., add 5-10 mg to 1 mL of buffer). The amount should be enough to ensure that undissolved solid remains at the end of the experiment.[7]
-
-
Equilibration:
-
Seal the vial securely.
-
Place the vial on a shaker or rotator in a temperature-controlled environment (e.g., 25°C or 37°C).
-
Agitate the mixture for a sufficient period to reach equilibrium (typically 24 to 48 hours). To confirm equilibrium, you can take samples at different time points (e.g., 24h, 48h, 72h) until the measured concentration is constant.[5]
-
-
Separation and Analysis:
-
After equilibration, let the vial stand to allow the excess solid to settle.
-
Carefully remove a sample of the supernatant.
-
Separate the dissolved compound from the undissolved solid by either centrifugation at high speed or by filtering through a 0.22 µm syringe filter. Be cautious with filtration as some compounds can adsorb to the filter membrane.
-
Quantify the concentration of Compound this compound in the clear supernatant using a suitable analytical method (e.g., HPLC, LC-MS/MS, or UV-Vis spectrophotometry).[7][14]
-
Perform the experiment in triplicate to ensure reproducibility.[15]
-
Mandatory Visualizations
Caption: Simplified mTOR signaling pathway, relevant in Multiple Sclerosis.[16][17][18][19]
Caption: Workflow for troubleshooting aqueous solubility issues.
References
- 1. ascendiacdmo.com [ascendiacdmo.com]
- 2. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 4. contractpharma.com [contractpharma.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. spokesciences.com [spokesciences.com]
- 10. Solubility Enhancement Techniques | Pharmaguideline [pharmaguideline.com]
- 11. medchemexpress.cn [medchemexpress.cn]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. benchchem.com [benchchem.com]
- 14. Equilibrium Solubility Assays Protocol | AxisPharm [axispharm.com]
- 15. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]
- 16. The mTOR Signaling Pathway in Multiple Sclerosis; from Animal Models to Human Data - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. oncotarget.com [oncotarget.com]
- 19. The mTOR Signaling Pathway in Multiple Sclerosis; from Animal Models to Human Data - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing MS-222 (Tricaine Methanesulfonate) for Behavioral Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of MS-222 (Tricaine Methanesulfonate), a common anesthetic for fish in behavioral assays. Here you will find troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to ensure the welfare of your animal subjects and the integrity of your experimental data.
Frequently Asked Questions (FAQs)
Q1: What is MS-222 and why is it used in behavioral assays?
MS-222 (Tricaine Methanesulfonate) is a widely used anesthetic and immobilizing agent for fish. In behavioral assays, it is used for handling, tagging, and minor surgical procedures to minimize stress and physical injury to the animal. Proper anesthesia is crucial for obtaining reliable behavioral data by reducing confounding factors related to handling stress.
Q2: How does MS-222 work?
MS-222 acts as a local anesthetic by blocking voltage-gated sodium channels in neurons. This action inhibits the propagation of nerve impulses, leading to sedation, immobilization, and analgesia.
Q3: Is it necessary to buffer the MS-222 solution?
Yes, it is critical to buffer the MS-222 solution. MS-222 is acidic when dissolved in water, which can cause stress and physiological damage to the fish. Buffering the solution with an equal amount of sodium bicarbonate (NaHCO₃) to a neutral pH (7.0-7.5) is essential for animal welfare.[1]
Q4: How long should I wait after anesthesia before starting behavioral observations?
The time required for a fish to return to its baseline behavior after anesthesia can vary. While some studies suggest a 30-minute waiting period, others have found that some behaviors may not be significantly affected shortly after recovery.[2][3] It is recommended to conduct pilot studies to determine the optimal recovery time for your specific behavioral paradigm and fish species.
Q5: What are the signs of anesthesia and how do I monitor the fish?
The stages of anesthesia in fish can be assessed by observing their behavior and physiological responses. Key signs to monitor include:
-
Loss of equilibrium: The fish is unable to maintain its normal orientation.[4]
-
Response to stimuli: Gently pinching the tail fin can be used to assess the depth of anesthesia.[4][5]
-
Opercular movement: The rate of gill cover movement indicates respiration. A slowing of this movement is expected, but cessation requires immediate intervention.[1][4][5]
-
Gill color: Gills should remain a healthy pink or light red. Pale gills can indicate hypoxia.[1][5]
Troubleshooting Guide
| Problem | Potential Cause | Troubleshooting Steps |
| Incomplete or Failed Anesthesia | - Incorrect Concentration: Errors in calculation or dilution of the stock solution.- Species/Strain Variability: Different fish species or strains have varying sensitivities to anesthetics.[6]- Water Quality: Efficacy of MS-222 can be affected by pH, temperature, and hardness.[6]- Degraded Anesthetic: Old or improperly stored MS-222 solution may have lost potency. | - Verify Calculations: Double-check all calculations and ensure accurate measurement of MS-222 and buffer.- Perform a Dose-Response Study: Determine the optimal concentration for your specific fish species and developmental stage.[6]- Maintain Stable Water Parameters: Use water from the fish's housing system and ensure temperature and pH are optimal and stable.[1][5]- Prepare Fresh Solutions: Always use a freshly prepared and buffered MS-222 solution.[1] |
| Rapid Recovery During Procedure | - Insufficient Anesthetic Depth: The initial dose was too low or the fish was not in the solution long enough.- High Metabolism: Individual fish may metabolize the anesthetic faster. | - Increase Induction Time: Ensure the fish has reached the desired plane of anesthesia before starting the procedure.- Use a Maintenance Dose: For longer procedures, a lower concentration maintenance bath can be used. The recommended maintenance dose is typically 50-75mg/L.[1] |
| Prolonged Recovery or Mortality | - Overdose: The concentration of MS-222 was too high or the duration of exposure was too long.- Poor Water Quality in Recovery Tank: Low oxygen levels or other suboptimal water parameters can hinder recovery.- Pre-existing Health Conditions: Fish that are already stressed or ill are more susceptible to anesthetic complications. | - Reduce Concentration/Exposure Time: Adjust your protocol based on pilot studies.- Ensure Optimal Recovery Conditions: Place the fish in a well-aerated, anesthetic-free recovery tank with water from their home system.[1]- Monitor Fish Post-Recovery: Observe the fish closely until they are swimming normally.[1]- Assist Recovery: If recovery is slow, you can gently move the fish back and forth in the water to promote water flow over the gills.[1] |
| Adverse Behavioral Side Effects | - Stress from Anesthesia: Anesthesia itself can be a stressor, leading to altered behavior post-recovery.- Sub-lethal Toxicity: Even at appropriate concentrations, MS-222 can have transient physiological effects. | - Acclimatize Fish Properly: Ensure fish are well-acclimated to the experimental setup before any procedures.- Minimize Handling Stress: Use nets and handle fish gently.[7]- Conduct a Washout Period Study: Determine the necessary time for physiological parameters to return to baseline before behavioral testing. |
Data Presentation
Table 1: Recommended MS-222 Concentrations for Zebrafish
| Application | Concentration (mg/L) | Expected Induction Time | Expected Recovery Time | Reference |
| Light Sedation | 20 - 50 | 2 - 5 minutes | < 5 minutes | [5] |
| Surgical Anesthesia (Induction) | 75 - 125 | 1 - 3 minutes | 5 - 10 minutes | [1] |
| Surgical Anesthesia (Maintenance) | 50 - 75 | N/A | N/A | [1] |
| Common Concentration for Zebrafish | 168 | ~23 seconds (loss of equilibrium) | ~92 seconds (regain equilibrium) | [2][3] |
Note: These are general guidelines. Optimal concentrations and times can vary depending on the specific fish species, age, size, and water parameters. Always perform pilot studies to determine the ideal parameters for your experiment.
Experimental Protocols
Protocol 1: Preparation of Buffered MS-222 Stock Solution
-
Materials:
-
MS-222 (Tricaine Methanesulfonate) powder
-
Sodium Bicarbonate (NaHCO₃) powder
-
Distilled water
-
Airtight, light-blocking container
-
Weighing scale and weigh boats
-
Graduated cylinder
-
-
Procedure:
-
Weigh out 1 gram of MS-222 powder.
-
Weigh out 1 gram of Sodium Bicarbonate powder.
-
In a clean container, dissolve both the MS-222 and Sodium Bicarbonate in 100 mL of distilled water. This creates a 10 mg/mL (1%) stock solution.[5]
-
Mix thoroughly until both powders are completely dissolved.
-
Store the stock solution in a labeled, airtight, and light-blocking container. The solution can be stored for up to three months when protected from light.[5]
-
Protocol 2: Anesthesia of Zebrafish for a Behavioral Assay
-
Pre-Anesthesia Preparation:
-
If appropriate for the experiment, fast the fish for 12-24 hours prior to anesthesia to reduce the risk of regurgitation.[5]
-
Prepare three separate containers: an induction bath, a recovery bath, and the behavioral assay tank. All containers should have water from the fish's home tank to minimize stress from changes in water parameters.[5]
-
Ensure all containers are adequately aerated.[5]
-
-
Anesthesia Induction:
-
Add the required volume of the buffered MS-222 stock solution to the induction bath to achieve the desired final concentration. For example, to achieve a concentration of 100 mg/L in a 1-liter induction bath, add 10 mL of the 10 mg/mL stock solution.
-
Gently net the fish and place it in the induction bath.
-
Monitor the fish closely for the signs of anesthesia (loss of equilibrium, lack of response to tail pinch, and slowed opercular movement).
-
-
Procedure and Recovery:
-
Once the desired level of anesthesia is reached, perform the necessary procedure (e.g., tagging, imaging). Keep the fish's skin moist throughout the procedure.[1]
-
After the procedure, immediately transfer the fish to the recovery bath.
-
Monitor the fish in the recovery bath until it regains its equilibrium and resumes normal swimming behavior.
-
Once fully recovered, transfer the fish to the behavioral assay tank. Allow for an appropriate acclimation and washout period before starting the behavioral recordings, as determined by your pilot studies.
-
Visualizations
Caption: Workflow for optimizing MS-222 concentration.
Caption: MS-222 blocks sodium channels to induce anesthesia.
References
- 1. cm.nus.edu.sg [cm.nus.edu.sg]
- 2. Behavioural effects of the commonly used fish anaesthetic tricaine methanesulfonate (MS-222) on zebrafish (Danio rerio) and its relevance for the acetic acid pain test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Efficacy and Safety of 5 Anesthetics in Adult Zebrafish (Danio rerio) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. norecopa.no [norecopa.no]
- 6. benchchem.com [benchchem.com]
- 7. az.research.umich.edu [az.research.umich.edu]
Troubleshooting unexpected MS-245 experimental results
Welcome to the technical support center for the MS-245 experimental series. This resource is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot unexpected results during their experiments with this compound, a selective 5-HT₆ serotonin receptor antagonist.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a research compound identified as a potent and selective antagonist for the serotonin 6 (5-HT₆) receptor. Its primary mechanism of action is to block the binding of the endogenous ligand, serotonin, to this receptor. The 5-HT₆ receptor is almost exclusively expressed in the central nervous system (CNS), and its blockade has been shown to modulate the activity of multiple neurotransmitter systems, including acetylcholine, dopamine, glutamate, and norepinephrine. This modulation is believed to underlie its potential effects on cognition and behavior.
Q2: What are the expected outcomes of in vivo experiments with this compound?
Based on preclinical studies, this compound is expected to influence behaviors modulated by the serotonergic and dopaminergic systems. For instance, it has been shown to potentiate the discriminative stimulus and hypolocomotor effects of nicotine.[1] It may also enhance the behavioral effects of amphetamine. In cognitive models, 5-HT₆ receptor antagonists are generally investigated for their potential to improve learning and memory.
Q3: Are there known off-target effects for this compound?
Q4: Can this compound lead to paradoxical effects?
Yes, the class of 5-HT₆ receptor ligands is known for the "agonist/antagonist paradox," where both agonists and antagonists can sometimes produce similar pharmacological effects. This may be due to the complex downstream signaling pathways and the modulation of various neurotransmitter systems. Therefore, observing an effect that seems contrary to the expected outcome of receptor blockade is not entirely unprecedented for this class of compounds.
Troubleshooting Guides
Unexpected Result #1: Potentiation of another compound's effect where no interaction was expected.
Scenario: You are co-administering this compound with another psychoactive compound and observe a significant and unexpected enhancement of one of the other compound's behavioral effects, while other effects remain unchanged. A notable example from the literature is the potentiation of nicotine-induced hypolocomotion by this compound, without affecting nicotine's antinociceptive properties.[1]
Troubleshooting Steps:
-
Confirm the Finding: Repeat the experiment with careful attention to dosing, timing, and animal handling to ensure the result is reproducible.
-
Dose-Response Analysis: Conduct a full dose-response study for both this compound and the co-administered compound to characterize the nature of the potentiation.
-
Investigate Neurotransmitter Systems: Consider the known downstream effects of 5-HT₆ receptor antagonism on various neurotransmitter systems (e.g., acetylcholine, dopamine). The observed potentiation may be due to a convergence of the two compounds' effects on a common downstream pathway.
-
Control for Non-Specific Effects: Ensure the observed effect is not due to non-specific changes in locomotor activity or sedation. Include appropriate control groups that receive each compound individually.
Unexpected Result #2: Discrepancy between in vitro binding affinity and in vivo potency.
Scenario: Your in vitro assays show that this compound has a high affinity for the 5-HT₆ receptor, but in your in vivo behavioral model, you require much higher doses than anticipated to see a functional effect, or the effect is weaker than expected.
Troubleshooting Steps:
-
Pharmacokinetic and Metabolic Profiling: Investigate the pharmacokinetic properties of this compound in your animal model. Key parameters to assess include bioavailability, plasma and brain concentrations, and the rate of metabolism. The compound may be rapidly metabolized or have poor blood-brain barrier penetration.
-
Formulation and Route of Administration: Ensure the formulation of this compound is appropriate for the chosen route of administration and that the compound is fully solubilized. Consider alternative routes of administration if poor absorption is suspected.
-
Receptor Occupancy Studies: If possible, conduct receptor occupancy studies to determine the concentration of this compound required in the brain to achieve a certain level of 5-HT₆ receptor blockade. This can help bridge the gap between in vitro affinity and in vivo efficacy.
Unexpected Result #3: Sex-dependent differences in behavioral outcomes.
Scenario: You observe a significant behavioral effect of this compound in one sex but not the other.
Troubleshooting Steps:
-
Statistical Analysis: Ensure your study is adequately powered to detect sex-specific effects and that your statistical analysis accounts for sex as a biological variable.
-
Hormonal Influences: Consider the potential influence of gonadal hormones on the serotonergic system and the 5-HT₆ receptor. Hormonal cycles in females can influence behavioral outcomes.
-
Pharmacokinetic Differences: Investigate for potential sex differences in the metabolism and clearance of this compound, which could lead to different levels of drug exposure.
-
Review of Literature for the Drug Class: Be aware that sex-specific effects have been reported for other 5-HT₆ receptor antagonists in clinical trials.
Data Presentation
Table 1: Summary of Reported In Vivo Behavioral Effects of this compound
| Behavioral Assay | Animal Model | This compound Dose Range | Observed Effect | Reference |
| Nicotine Discrimination | Sprague-Dawley Rats | 5.0 mg/kg | Enhanced the potency of nicotine. | [1] |
| Locomotor Activity | Mice | 15 mg/kg | Potentiated nicotine-induced hypolocomotion. | [1] |
| Antinociception (Hot Plate Test) | Mice | 10 and 30 mg/kg | Did not potentiate the antinociceptive effects of nicotine. | [1] |
| Amphetamine Discrimination | Rats | 5.0 mg/kg | Potentiated the effects of a low dose of amphetamine. |
Experimental Protocols
Protocol 1: Drug Discrimination Study
This protocol is a generalized procedure for assessing the discriminative stimulus effects of this compound in combination with a known psychoactive compound (e.g., nicotine).
-
Animals: Male Sprague-Dawley rats, weighing 250-300g at the start of the experiment.
-
Apparatus: Standard two-lever operant conditioning chambers.
-
Training:
-
Rats are trained to press one lever ("drug lever") following an injection of the training drug (e.g., 0.6 mg/kg nicotine) and the other lever ("saline lever") following a saline injection to receive a food reward.
-
Training continues until a criterion of at least 80% correct lever presses is met for 8 out of 10 consecutive sessions.
-
-
Testing:
-
Once trained, substitution tests are conducted by administering various doses of this compound alone or in combination with the training drug.
-
The percentage of responses on the drug-correct lever is recorded. Full substitution is typically defined as >80% of responses on the drug lever.
-
-
Data Analysis: ED₅₀ values are calculated to determine the potency of the compounds in producing the discriminative stimulus effect.
Protocol 2: Locomotor Activity Assessment
This protocol outlines a general method for evaluating the effect of this compound on spontaneous and drug-induced locomotor activity.
-
Animals: Male ICR mice, weighing 25-30g.
-
Apparatus: Automated locomotor activity chambers equipped with infrared beams to detect movement.
-
Procedure:
-
Mice are habituated to the testing room for at least 60 minutes before the experiment.
-
Mice are administered vehicle, this compound, a stimulating agent (e.g., nicotine), or a combination of this compound and the stimulating agent.
-
Immediately after injection, mice are placed in the locomotor activity chambers.
-
Horizontal and vertical activity are recorded for a set duration (e.g., 30-60 minutes).
-
-
Data Analysis: Total distance traveled, number of horizontal and vertical beam breaks are analyzed using ANOVA to compare treatment groups.
Mandatory Visualizations
Caption: Simplified signaling pathway of the 5-HT₆ receptor and the antagonistic action of this compound.
Caption: A logical workflow for troubleshooting unexpected experimental results with this compound.
References
MS-245 off-target effects at high concentrations
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals using the 5-HT6 receptor antagonist, MS-245. The following information addresses potential issues related to off-target effects, particularly when using high concentrations of the compound.
Frequently Asked Questions (FAQs)
Q1: What is the known selectivity profile of this compound?
This compound is a potent and selective antagonist of the serotonin 6 (5-HT6) receptor.[1][2] The primary mechanism of action involves blocking the activity of this receptor, which is predominantly expressed in the central nervous system. This selectivity is a key feature of this compound and related compounds. While extensive public data on a broad panel screening of this compound is limited, its development has focused on its high affinity for the 5-HT6 receptor.
Q2: I am observing unexpected phenotypes in my experiment when using high concentrations of this compound. Could these be off-target effects?
While this compound is known for its selectivity, using any small molecule at concentrations significantly higher than its known Ki or IC50 for the primary target can potentially lead to off-target effects. These effects may arise from the compound binding to other receptors, enzymes (such as kinases), or ion channels with lower affinity. If you observe unexpected cellular or physiological responses, it is prudent to consider the possibility of off-target interactions.
Q3: What are the common off-target liabilities for selective serotonin receptor antagonists?
Generally, selective serotonin receptor antagonists can sometimes exhibit cross-reactivity with other serotonin receptor subtypes or other G-protein coupled receptors (GPCRs) at high concentrations.[3][4] Another potential area for off-target activity, common to many small molecule inhibitors, is the inhibition of various protein kinases. Without specific screening data for this compound, a broad assessment of potential off-targets would be necessary to identify any such liabilities.
Troubleshooting Guide: Investigating Potential Off-Target Effects of this compound
If you suspect that high concentrations of this compound are causing off-target effects in your experiments, the following troubleshooting steps can help you investigate and mitigate these issues.
Issue: Unexpected experimental results or cellular phenotypes at high this compound concentrations.
Troubleshooting Steps:
-
Confirm On-Target Engagement:
-
Dose-Response Curve: Perform a detailed dose-response experiment to confirm that the observed phenotype is concentration-dependent. Determine if the effect occurs at concentrations well above the established IC50 for 5-HT6 receptor antagonism.
-
Rescue Experiment: If possible, try to rescue the phenotype by overexpressing the 5-HT6 receptor or by co-administering a 5-HT6 receptor agonist to see if the effect can be competed away.
-
-
Assess Off-Target Binding:
-
Control Compounds: Include a structurally related but inactive control compound if available. This can help differentiate between effects caused by the specific chemical scaffold of this compound and those related to its 5-HT6 antagonism.
-
Use a Structurally Unrelated 5-HT6 Antagonist: Compare the phenotype induced by this compound with that of another selective 5-HT6 antagonist from a different chemical class. If the effect is unique to this compound, it is more likely to be an off-target effect.
-
-
Broad Panel Screening:
-
To definitively identify potential off-target interactions, consider submitting this compound for a broad panel of receptor and kinase screening assays. Commercial services are available that can test the compound against hundreds of targets.
-
Data Presentation
The following table provides an illustrative example of how selectivity data for a compound like this compound might be presented. Note: The following data is hypothetical and for illustrative purposes only, as specific public data for a broad off-target screen of this compound is not available.
| Target | Binding Affinity (Ki, nM) | Functional Activity (IC50, nM) | Notes |
| On-Target | |||
| 5-HT6 Receptor | 2.5 | 5.1 (Antagonist) | High affinity and potent antagonism. |
| Potential Off-Targets | |||
| 5-HT2A Receptor | > 1000 | > 1000 | Low affinity, suggesting high selectivity over this subtype. |
| 5-HT2B Receptor | 850 | 1200 | Minimal interaction at therapeutic concentrations. |
| Dopamine D2 Receptor | > 5000 | > 5000 | Very low affinity. |
| Adrenergic α1 Receptor | 1500 | 2500 | Unlikely to be relevant at typical experimental concentrations. |
| Kinase X | Not Determined | 750 (Inhibitor) | Potential for kinase inhibition at high micromolar concentrations. |
| Kinase Y | Not Determined | > 10,000 | No significant inhibition observed. |
Experimental Protocols
Protocol: In Vitro Receptor Binding Assay (Competitive)
This protocol outlines a general procedure for assessing the binding affinity of a test compound (e.g., this compound) to a specific receptor by competing with a radiolabeled ligand.
-
Materials:
-
Cell membranes expressing the receptor of interest.
-
Radiolabeled ligand with known affinity for the target receptor.
-
Test compound (this compound) at various concentrations.
-
Assay buffer (e.g., Tris-HCl with appropriate ions and additives).
-
96-well filter plates.
-
Scintillation fluid and a scintillation counter.
-
-
Procedure:
-
Prepare serial dilutions of the test compound.
-
In each well of the 96-well plate, add the cell membranes, the radiolabeled ligand at a fixed concentration (typically at or below its Kd), and the test compound at varying concentrations.
-
Include control wells for total binding (no competitor) and non-specific binding (excess of a known unlabeled ligand).
-
Incubate the plate at a specified temperature and for a duration sufficient to reach binding equilibrium.
-
After incubation, rapidly filter the contents of each well through the filter plate and wash with ice-cold assay buffer to separate bound from free radioligand.
-
Allow the filters to dry, then add scintillation fluid to each well.
-
Measure the radioactivity in each well using a scintillation counter.
-
-
Data Analysis:
-
Calculate the percent specific binding for each concentration of the test compound.
-
Plot the percent specific binding against the log concentration of the test compound.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of the test compound that inhibits 50% of the specific binding of the radiolabeled ligand.
-
Visualizations
Signaling Pathway Diagram: Hypothetical Off-Target Kinase Inhibition
This diagram illustrates a hypothetical signaling pathway that could be affected by off-target inhibition of a protein kinase by a high concentration of a small molecule inhibitor.
Caption: Hypothetical off-target inhibition of a kinase signaling pathway by high concentrations of this compound.
Experimental Workflow: Investigating Off-Target Effects
This diagram outlines a logical workflow for researchers to follow when investigating suspected off-target effects of a compound.
Caption: Workflow for the investigation and validation of suspected off-target effects.
References
- 1. Efficacy of selective 5-HT6 receptor ligands determined by monitoring 5-HT6 receptor-mediated cAMP signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Interaction of chiral this compound analogs at h5-HT6 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. my.clevelandclinic.org [my.clevelandclinic.org]
- 4. “Selective” serotonin 5-HT2A receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Prevention of Compound Degradation in Storage
A Note on "MS-245": Initial searches for "this compound" did not yield information on a specific chemical compound relevant to researchers and drug development professionals. The guidance provided below is a comprehensive, generalized framework for preventing the degradation of a hypothetical compound, referred to as "Compound X." Researchers should adapt this guidance based on the specific chemical properties of their compound of interest.
Troubleshooting Guide
This guide addresses common issues that may indicate compound degradation during storage.
Question: My solution of Compound X has changed color. What should I do?
Answer: A change in color often indicates a chemical change, possibly due to degradation.
-
Immediate Action: Cease use of the solution in any critical experiments.
-
Investigation:
-
Compare: Check against a freshly prepared solution from a solid stock that has been properly stored.
-
Analyze: Perform a purity analysis (e.g., HPLC, LC-MS) to identify potential degradation products.
-
Review Storage: Verify the storage conditions of the solution (temperature, light exposure, solvent).
-
-
Corrective Action: If degradation is confirmed, discard the solution and prepare a fresh batch, ensuring adherence to recommended storage protocols.
Question: I'm observing unexpected peaks in my analytical results (e.g., HPLC, NMR). Could this be degradation of Compound X?
Answer: The appearance of new, unexpected peaks is a strong indicator of compound degradation or contamination.
-
Troubleshooting Steps:
-
Blank Injection: Run a solvent blank to rule out contamination from the solvent or system.
-
Standard Comparison: Analyze a freshly prepared standard of Compound X to confirm the retention time/chemical shift of the parent compound.
-
Stress Studies: If possible, compare the chromatogram/spectrum to intentionally degraded samples of Compound X (e.g., by exposure to heat, light, acid, or base) to see if the impurity peaks match.
-
-
Solution: If degradation is the cause, review and optimize your storage and handling procedures. Consider storing the compound in smaller aliquots to minimize freeze-thaw cycles and exposure to ambient conditions.
Question: I'm seeing a decrease in the expected activity or potency of Compound X in my assays.
Answer: A loss of biological activity can be a direct consequence of chemical degradation.
-
Verify Assay Integrity: Run positive and negative controls to ensure the assay itself is performing correctly.
-
Purity Assessment: Use an analytical technique like HPLC with a UV detector or a quantitative NMR (qNMR) to determine the purity and concentration of your Compound X stock.
-
Action Plan: If the purity has decreased, this confirms degradation. Prepare fresh solutions from a reliable stock and reassess your storage conditions, particularly for solutions.
Frequently Asked Questions (FAQs)
What are the optimal storage conditions for Compound X?
The optimal storage conditions are highly dependent on the nature of Compound X. However, general best practices include:
-
Temperature: Store at the recommended temperature, typically ranging from room temperature (20-25°C) to -80°C. For long-term storage, -20°C or -80°C is often preferred.
-
Light: Protect from light by using amber vials or storing in a dark location, especially if the compound has photosensitive functional groups.
-
Moisture: Store in a desiccated environment to prevent hydrolysis, particularly for hygroscopic compounds.
-
Atmosphere: For compounds sensitive to oxidation, store under an inert atmosphere (e.g., argon or nitrogen).
How should I store solutions of Compound X?
Solutions are generally less stable than the solid form of a compound.
-
Solvent Choice: Use a stable, high-purity solvent. Be aware that some solvents can degrade over time and contribute to compound instability.
-
Aliquoting: Prepare small, single-use aliquots to avoid repeated freeze-thaw cycles, which can accelerate degradation.
-
Temperature: Store solutions at -20°C or -80°C. Avoid storing in frost-free freezers that have temperature cycling.
How can I minimize the risk of degradation during handling?
-
Allow the container to equilibrate to room temperature before opening to prevent condensation of moisture onto the compound.
-
Handle the compound quickly and in a controlled environment (e.g., low humidity, inert atmosphere if necessary).
-
Use clean, dry spatulas and glassware.
Quantitative Data on Compound Stability
The following table is a template for summarizing stability data for Compound X. This data should be generated from controlled stability studies.
| Storage Condition | Timepoint | Purity (%) | Degradation Products (%) |
| Solid State | |||
| 25°C / 60% RH | 0 months | 99.8 | < 0.1 |
| 3 months | 99.5 | 0.3 | |
| 6 months | 99.1 | 0.7 | |
| 4°C | 0 months | 99.8 | < 0.1 |
| 6 months | 99.7 | 0.1 | |
| 12 months | 99.6 | 0.2 | |
| -20°C | 0 months | 99.8 | < 0.1 |
| 12 months | 99.8 | < 0.1 | |
| In Solution (DMSO) | |||
| 4°C | 0 days | 99.8 | < 0.1 |
| 7 days | 98.5 | 1.2 | |
| 30 days | 95.2 | 4.5 | |
| -20°C | 0 days | 99.8 | < 0.1 |
| 30 days | 99.5 | 0.3 | |
| 90 days | 99.1 | 0.7 |
Experimental Protocols
Protocol for Accelerated Stability Study
Objective: To quickly assess the stability of Compound X under stress conditions to predict its long-term stability.
Methodology:
-
Sample Preparation: Prepare multiple aliquots of Compound X in its solid form and in a relevant solvent (e.g., DMSO).
-
Stress Conditions: Expose the aliquots to a range of elevated temperatures (e.g., 40°C, 60°C) and humidity levels (e.g., 75% RH). Also, expose samples to UV light.
-
Timepoints: Pull samples at various timepoints (e.g., 0, 1, 2, and 4 weeks).
-
Analysis: Analyze the purity of each sample using a validated HPLC method.
-
Data Evaluation: Calculate the degradation rate at each condition. This data can be used to estimate the shelf-life under recommended storage conditions.
Protocol for Purity Analysis by HPLC
Objective: To determine the purity of Compound X and identify any degradation products.
Methodology:
-
System: A High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
Column: A C18 reverse-phase column is commonly used.
-
Mobile Phase: A gradient of two solvents, such as water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B).
-
Gradient Program:
-
0-2 min: 95% A, 5% B
-
2-15 min: Linear gradient to 5% A, 95% B
-
15-17 min: Hold at 5% A, 95% B
-
17-18 min: Return to 95% A, 5% B
-
18-20 min: Re-equilibration
-
-
Detection: Monitor at a wavelength where Compound X has maximum absorbance.
-
Sample Preparation: Prepare a solution of Compound X in the mobile phase or a compatible solvent at a known concentration (e.g., 1 mg/mL).
-
Injection: Inject a fixed volume (e.g., 10 µL) onto the column.
-
Analysis: Integrate the peak areas of the main compound and any impurities. Calculate the purity as the percentage of the main peak area relative to the total peak area.
Visualizations
Technical Support Center: Improving the Bioavailability of MS-245 in Animal Studies
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the oral bioavailability of the 5-HT₆ serotonin receptor antagonist, MS-245, in animal studies.
Troubleshooting Guide
This guide addresses specific issues that may arise during in vivo experiments with this compound, focusing on its known solubility challenges.
| Issue | Potential Cause | Recommended Solution |
| High variability in plasma concentrations between subjects | Poor dissolution and absorption of this compound due to low aqueous solubility. Inconsistent wetting of the compound in the gastrointestinal tract. | 1. Particle Size Reduction: Micronize or nanonize the this compound powder to increase the surface area for dissolution. 2. Formulation with Wetting Agents: Incorporate a pharmaceutically acceptable surfactant or wetting agent (e.g., Tween® 80, Poloxamer 188) into the vehicle to improve the dispersibility of the compound. 3. Use of a Co-solvent System: Develop a vehicle containing a co-solvent (e.g., polyethylene glycol, propylene glycol) to enhance the solubility of this compound. |
| Low or undetectable plasma concentrations after oral administration | Insufficient absorption due to poor solubility and/or rapid first-pass metabolism. This compound is a tryptamine derivative, and related compounds can be susceptible to metabolism by monoamine oxidase (MAO) in the gut wall and liver. | 1. Lipid-Based Formulations: Formulate this compound in a lipid-based system such as a Self-Emulsifying Drug Delivery System (SEDDS). This can improve solubility and lymphatic uptake, potentially bypassing first-pass metabolism. 2. Amorphous Solid Dispersion: Prepare an amorphous solid dispersion of this compound with a hydrophilic polymer (e.g., PVP, HPMC). This can significantly increase the dissolution rate and extent of supersaturation in the GI tract. 3. Inhibition of Metabolism (for exploratory studies): Co-administration with a general MAO inhibitor could be explored in non-clinical studies to understand the contribution of first-pass metabolism to the low bioavailability. |
| Precipitation of the compound in the dosing vehicle | The concentration of this compound exceeds its solubility limit in the chosen vehicle. | 1. Solubility Screening: Conduct a solubility study of this compound in various pharmaceutically acceptable vehicles to identify a suitable solvent or solvent system. 2. pH Adjustment: If this compound has ionizable groups, adjusting the pH of the vehicle may improve its solubility. 3. Suspension Formulation: If a solution is not feasible, prepare a micronized suspension with appropriate suspending and wetting agents to ensure dose uniformity. |
| Inconsistent results in efficacy studies | Fluctuating and low plasma concentrations of this compound leading to variable target engagement. | 1. Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling: Conduct a pilot PK study with an improved formulation to establish the relationship between dose, plasma concentration, and the desired pharmacological effect. 2. Dose Escalation with Improved Formulation: Once a more bioavailable formulation is developed, a dose-ranging study can be performed to identify the optimal dose for consistent efficacy. |
Frequently Asked Questions (FAQs)
Q1: Why is the oral bioavailability of this compound a concern in animal studies?
A1: While specific public data on the bioavailability of this compound is scarce, a published study has indicated "solubility concerns" that precluded the evaluation of higher doses in animal models. Poor aqueous solubility is a primary reason for low and variable oral bioavailability of many drug candidates. As a benzenesulfonyltryptamine derivative, this compound's chemical structure may contribute to this poor solubility.
Q2: What are the initial steps to improve the bioavailability of this compound?
A2: The initial steps should focus on improving the dissolution rate of this compound. This can be achieved through:
-
Particle Size Reduction: Techniques like micronization or nanomilling increase the surface area of the drug, which can lead to faster dissolution.
-
Formulation with Solubilizing Excipients: Utilizing co-solvents, surfactants, or complexing agents like cyclodextrins can enhance the solubility of the compound in the gastrointestinal fluids.
Q3: What are more advanced formulation strategies for a poorly soluble compound like this compound?
A3: For compounds with significant solubility challenges, more advanced formulations may be necessary:
-
Lipid-Based Drug Delivery Systems (LBDDS): These formulations, including Self-Emulsifying Drug Delivery Systems (SEDDS), can solubilize the drug in a lipid matrix, which forms a fine emulsion in the gut, enhancing absorption.
-
Amorphous Solid Dispersions (ASDs): By dispersing this compound in a polymer matrix in its amorphous (non-crystalline) state, the energy required for dissolution is reduced, leading to higher apparent solubility and faster dissolution.
-
Nanoparticle Formulations: Encapsulating this compound into polymeric nanoparticles or solid lipid nanoparticles can improve its stability, dissolution, and absorption characteristics.
Q4: How can I assess the effectiveness of a new formulation in animal studies?
A4: A comparative pharmacokinetic (PK) study is the standard method. This involves administering the original and the new formulation to different groups of animals (e.g., rats) at the same dose and collecting blood samples at various time points. The plasma concentrations of this compound are then measured, and key PK parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), and AUC (area under the curve) are compared. A significantly higher AUC and Cmax for the new formulation would indicate improved bioavailability.
Quantitative Data on 5-HT₆ Antagonists (Illustrative Examples)
Disclaimer: Publicly available pharmacokinetic data for this compound is limited. The following tables present data for other 5-HT₆ antagonists to provide a comparative context for what researchers might aim for when developing improved formulations.
Table 1: Oral Bioavailability of Various 5-HT₆ Antagonists in Rats
| Compound | Dose (mg/kg, oral) | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Oral Bioavailability (%) | Reference |
| HEC30654 | 5 (in rats) | 131.0 ± 40.8 | 2.7 ± 1.0 | 988.2 ± 204.3 | 12.2 | [1] |
| Ondansetron (5-HT₃ Antagonist) | 0.01 (s.c. in rats) | 30.6 ± 11.2 | 0.25 | 29.8 ± 6.9 | N/A (s.c.) | [2][3] |
Table 2: Pharmacokinetic Parameters of a Tryptamine Derivative in Rats
| Compound | Route | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | t½ (h) | AUC (ng·h/mL) | F (%) |
| α-Cyperone | Oral | 20 | 51.19 ± 16.41 | 0.20 ± 0.16 | 0.14 ± 0.05 | 25.89 ± 14.01 | 1.36 |
| α-Cyperone | IV | 4 | - | - | - | 380.62 ± 50.73 | - |
Experimental Protocols
Protocol 1: Preparation of a Micronized Suspension of this compound for Oral Gavage in Rats
-
Objective: To prepare a simple suspension of this compound with improved homogeneity for oral administration.
-
Materials: this compound, 0.5% (w/v) hydroxypropyl methylcellulose (HPMC) in deionized water, 0.1% (w/v) Tween® 80, micronizing mill (e.g., jet mill).
-
Procedure:
-
Micronize a sufficient quantity of this compound powder using a jet mill to achieve a particle size distribution with a D90 of less than 10 µm.
-
Prepare the vehicle by dissolving HPMC and Tween® 80 in deionized water with gentle heating and stirring. Allow the solution to cool to room temperature.
-
Weigh the required amount of micronized this compound and levigate it with a small amount of the vehicle to form a smooth paste.
-
Gradually add the remaining vehicle to the paste while stirring continuously to form a uniform suspension.
-
Continuously stir the suspension before and during dose administration to ensure homogeneity.
-
Protocol 2: Formulation of this compound in a Self-Emulsifying Drug Delivery System (SEDDS)
-
Objective: To develop a lipid-based formulation to enhance the solubility and absorption of this compound.
-
Materials: this compound, a lipid (e.g., Capryol™ 90), a surfactant (e.g., Kolliphor® EL), and a co-surfactant (e.g., Transcutol® HP).
-
Procedure:
-
Screen for the solubility of this compound in various lipids, surfactants, and co-surfactants to identify components with the highest solubilizing capacity.
-
Construct a ternary phase diagram to determine the optimal ratio of lipid, surfactant, and co-surfactant that forms a stable and clear microemulsion upon dilution with water.
-
Dissolve the desired amount of this compound in the optimized mixture of lipid, surfactant, and co-surfactant with gentle heating and vortexing until a clear solution is obtained.
-
The resulting formulation should be a clear, isotropic liquid that spontaneously forms a microemulsion upon gentle agitation in an aqueous medium.
-
Encapsulate the liquid SEDDS formulation into hard gelatin capsules for oral administration.
-
Visualizations
References
- 1. Psychedelic 5-Methoxy-N,N-dimethyltryptamine: Metabolism, Pharmacokinetics, Drug Interactions, and Pharmacological Actions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 3. Pharmacokinetic profile of the selective 5-HT3 receptor antagonist ondansetron in the rat: an original study and a minireview of the behavioural pharmacological literature in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
Addressing variability in MS-245 behavioral study outcomes
Disclaimer: The compound "MS-245" is treated as a hypothetical selective serotonin 5-HT2A receptor agonist for the purpose of this guide. The information provided is based on established principles of behavioral pharmacology and common challenges encountered in preclinical research with similar compounds.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address variability in behavioral study outcomes with this compound.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a selective agonist for the serotonin 5-HT2A receptor. This receptor is implicated in a wide range of cognitive and behavioral processes, and its activation is a key target for many neuropsychiatric drug discovery programs.[1][2]
Q2: What are the most common behavioral tests used to assess the effects of this compound?
A2: Based on its 5-HT2A agonist activity, this compound is commonly assessed in tests for:
-
Sensorimotor Gating: Prepulse Inhibition (PPI) of the acoustic startle response.[3][4][5]
-
Social Behavior: The Three-Chamber Social Sociability and Social Novelty Test.[6][7][8]
-
Spatial Learning and Memory: The Morris Water Maze (MWM).[9][10][11][12][13]
-
Locomotor Activity: Open field tests to assess general activity levels.[14][15]
-
Pharmacodynamic Target Engagement: The Head-Twitch Response (HTR) in rodents is a characteristic behavior strongly correlated with 5-HT2A receptor activation.[1][16]
Q3: We are observing significant variability in our results between different batches of animals. What could be the cause?
A3: Variability between animal batches is a common issue in behavioral research.[17][18] Key factors to investigate include:
-
Genetic Drift: Even within inbred strains, minor genetic variations can occur over time.
-
Microbiome Differences: The gut microbiome can influence behavior and drug metabolism.
-
Early Life Experiences: Differences in maternal care, litter size, and pre-weaning handling can have long-lasting effects.
-
Supplier Differences: Animals from different vendors may have distinct baseline behaviors.
Q4: Can the sex of the animals impact the behavioral effects of this compound?
A4: Yes, the sex of the animals can significantly influence the outcomes. For female rodents, the estrous cycle can alter behavioral responses and should be monitored and reported.[17][18] Hormonal differences between males and females can also affect drug metabolism and receptor expression.
Troubleshooting Guides
Issue 1: High Variability in Morris Water Maze (MWM) Escape Latency
Potential Causes & Troubleshooting Steps:
| Potential Cause | Troubleshooting Steps |
| Inconsistent Environmental Cues | Ensure that distal cues (posters, shapes on walls) are consistent, prominent, and remain in the same location throughout the experiment.[12] Minimize the presence of the experimenter in the testing area. |
| Stress and Anxiety | Habituate animals to the testing room for at least 30-60 minutes before the first trial.[9] Handle mice gently, avoiding tail-lifting when possible.[19][20] Water temperature should be consistently maintained (e.g., 22 ± 2 °C).[13] |
| Procedural Inconsistencies | Use a fixed set of starting positions and a pseudo-randomized sequence for each animal.[9][11] Ensure the inter-trial interval (ITI) is consistent. |
| Non-Spatial Strategies | If mice are "hugging" the walls of the maze, this may indicate a thigmotaxis (wall-hugging) strategy due to stress. Consider a "visible platform" trial to rule out visual or motor deficits.[9][10] |
Issue 2: Inconsistent Social Interaction in the Three-Chamber Test
Potential Causes & Troubleshooting Steps:
| Potential Cause | Troubleshooting Steps |
| Stimulus Mouse Behavior | The "stranger" mouse should be habituated to being enclosed in the wire cup.[6] Use stimulus mice that are of the same sex and strain, and are not overly aggressive or passive. |
| Olfactory Cue Contamination | Thoroughly clean the apparatus with appropriate solutions (e.g., 70% ethanol followed by water) between each trial to remove urine and other scent marks.[6][8] |
| Lighting Conditions | The testing environment should have dim, even lighting (ideally <50 lux) as bright lights can be anxiogenic and suppress social behavior.[7] |
| Habituation | Ensure the subject mouse is adequately habituated to the central chamber before the start of the test phase.[7] |
Issue 3: Dose-Response Curve for this compound is Not Sigmoidal
Potential Causes & Troubleshooting Steps:
| Potential Cause | Troubleshooting Steps |
| Inverted U-Shaped Response | Some behavioral effects of 5-HT2A agonists, like locomotor activity, can show an inverted U-shaped dose-response.[15] This means that higher doses may produce a weaker effect than intermediate doses, or even an opposite effect. |
| Off-Target Effects | At higher concentrations, this compound may be binding to other receptors (e.g., 5-HT2C), which can sometimes produce opposing behavioral effects.[15] Consider co-administration with a selective antagonist for the suspected off-target receptor to confirm this. |
| Metabolic Saturation | The metabolic pathways responsible for breaking down this compound may become saturated at high doses, leading to non-linear pharmacokinetic profiles. |
| Dose Range Selection | The selected dose range may be too narrow or may be on the plateau of the dose-response curve. Conduct a wider dose-range finding study. |
Data Presentation
Table 1: Hypothetical Dose-Response of this compound on Prepulse Inhibition (PPI)
| This compound Dose (mg/kg) | Mean % PPI (± SEM) |
| Vehicle | 55.2 ± 3.1 |
| 0.1 | 58.9 ± 2.8 |
| 0.3 | 65.7 ± 3.5 |
| 1.0 | 75.4 ± 4.0 |
| 3.0 | 60.1 ± 3.8 |
Table 2: Hypothetical Effects of this compound on Social Interaction Time
| Treatment Group | Time in Chamber with Novel Mouse (s ± SEM) | Time in Chamber with Object (s ± SEM) |
| Vehicle | 250.5 ± 15.2 | 155.3 ± 12.8 |
| This compound (1 mg/kg) | 180.1 ± 14.9 | 165.8 ± 13.5 |
Experimental Protocols & Visualizations
General Troubleshooting Workflow
This workflow can be applied when unexpected variability is detected in a behavioral study.
Caption: A general troubleshooting workflow for addressing experimental variability.
This compound Signaling Pathway
This compound, as a 5-HT2A agonist, is expected to activate the Gq/11 signaling cascade.
Caption: Simplified Gq signaling pathway activated by this compound at the 5-HT2A receptor.
Detailed Methodologies
1. Prepulse Inhibition (PPI) of Acoustic Startle
-
Apparatus: A startle chamber with a loudspeaker for auditory stimuli and a sensor platform to detect the whole-body startle response.
-
Procedure:
-
Acclimation: Place the mouse in the chamber and allow a 5-minute acclimation period with background white noise (e.g., 70 dB).[3][21]
-
Habituation: Present a series of startle pulses (e.g., 5 pulses of 120 dB, 40 ms duration) to stabilize the startle response.[5]
-
Testing: Present a series of pseudo-randomized trials, including:
-
Pulse-alone trials: 120 dB pulse for 40 ms.
-
Prepulse + Pulse trials: A prepulse stimulus (e.g., 74, 78, or 82 dB for 20 ms) presented 100 ms before the 120 dB startle pulse.[21]
-
No-stimulus trials: Background noise only.
-
-
Data Analysis: PPI is calculated as a percentage: %PPI = 100 × [(Pulse-alone response) - (Prepulse + Pulse response)] / (Pulse-alone response).[3][21]
-
2. Three-Chamber Social Sociability Test
-
Apparatus: A three-chambered box with openings between chambers.
-
Procedure:
-
Habituation: Allow the subject mouse to freely explore all three empty chambers for 10 minutes.[7]
-
Sociability Phase: Place a novel, unfamiliar mouse ("Stranger 1") in a wire cup in one side chamber and an empty wire cup (as a novel object) in the other side chamber. Place the subject mouse in the center chamber and allow it to explore for 10 minutes.[6]
-
Data Analysis: Measure the time spent in each chamber and the time spent sniffing each wire cup. Sociability is indicated by a preference for the chamber and sniffing time with Stranger 1 over the empty cup.
-
3. Morris Water Maze (MWM)
-
Apparatus: A large circular pool (90-120 cm diameter) filled with opaque water, with a hidden escape platform submerged 1 cm below the surface.[9][10][12]
-
Procedure:
-
Acquisition Phase (4-5 days):
-
Conduct 4 trials per day for each mouse.
-
Gently place the mouse in the water facing the pool wall at one of four pseudo-randomized start locations.
-
Allow the mouse to swim for a maximum of 60-90 seconds to find the hidden platform.[9]
-
If the mouse fails to find the platform, gently guide it there and allow it to remain on the platform for 15-30 seconds.[9]
-
-
Probe Trial (Day after last acquisition day):
-
Remove the platform from the pool.
-
Allow the mouse to swim freely for 60-90 seconds.[9]
-
-
Data Analysis: Key measures include escape latency during acquisition and time spent in the target quadrant during the probe trial.[12]
-
References
- 1. Pharmacological and behavioral characterization of the 5-HT2A receptor in C57BL/6N mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Acute serotonin 2A receptor activation impairs behavioral flexibility in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Acoustic Startle and Pre-pulse Inhibition (PPI) Protocol - IMPReSS [web.mousephenotype.org]
- 4. Testing Prepulse Inhibition of Acoustic Startle in Rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Assessing Prepulse Inhibition of Startle in Mice [bio-protocol.org]
- 6. Automated Three-Chambered Social Approach Task for Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Standardized Social Preference Protocol for Measuring Social Deficits in Mouse Models of Autism - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Social Interaction Test [bio-protocol.org]
- 9. mmpc.org [mmpc.org]
- 10. Morris water maze: procedures for assessing spatial and related forms of learning and memory - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Optimizing Morris Water Maze Experiments: Tips and Tricks for Researchers [sandiegoinstruments.com]
- 13. Morris Water Maze Test for Learning and Memory Deficits in Alzheimer's Disease Model Mice [jove.com]
- 14. Role of the 5-HT2A receptor in the locomotor hyperactivity produced by phenylalkylamine hallucinogens in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 15. 5-HT(2A) and 5-HT(2C) receptors exert opposing effects on locomotor activity in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Behavior Testing in Rodents: Highlighting Potential Confounds Affecting Variability and Reproducibility - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. benchchem.com [benchchem.com]
- 21. MPD: JaxCC1: project protocol [phenome-prod.jax.org]
Technical Support Center: Refining MS-245 Dosage to Minimize Side Effects
This technical support center is designed to provide researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for refining the dosage of MS-245, a 5-HT₆ serotonin receptor antagonist, to minimize potential side effects during preclinical and clinical research.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound and how does it relate to potential side effects?
This compound is a selective antagonist of the 5-HT₆ serotonin receptor.[1] These receptors are primarily located in the central nervous system (CNS) and are involved in modulating the release of other neurotransmitters, such as acetylcholine and dopamine. By blocking these receptors, this compound can influence cognitive processes. Potential side effects are likely related to this modulation of neurotransmitter systems. While specific side effects for this compound are not extensively documented in publicly available literature, side effects for the broader class of serotonin antagonists can include headache, fatigue, and constipation. In a phase I trial of another 5-HT₆ antagonist, AVN-211, a notable side effect was decreased body weight.
Q2: We are observing unexpected in vitro cytotoxicity with this compound. What are the likely causes and how can we troubleshoot this?
Unexpected cytotoxicity in in vitro assays can stem from several factors unrelated to the specific pharmacology of this compound. Here are some common causes and troubleshooting steps:
-
Compound Solubility: this compound may have poor solubility in your culture medium, leading to precipitation and non-specific effects on cells.
-
Troubleshooting: Visually inspect the culture medium for any signs of precipitation after adding this compound. Consider using a different solvent or a lower concentration of the existing solvent (e.g., DMSO concentration should ideally be below 0.1%).
-
-
High Concentration: The concentrations being tested may be too high, leading to off-target effects and general cellular stress.
-
Troubleshooting: Perform a wider range of serial dilutions to identify a non-toxic concentration range.
-
-
Cell Line Sensitivity: The chosen cell line may be particularly sensitive to this class of compounds or the vehicle used.
-
Troubleshooting: Test this compound on a different cell line to see if the cytotoxic effect is consistent. Ensure the vehicle control does not induce cytotoxicity.
-
-
Assay Interference: The this compound compound itself might interfere with the assay reagents (e.g., MTT, MTS).
-
Troubleshooting: Run a control plate with this compound and the assay reagents in cell-free wells to check for any direct chemical reactions.
-
Q3: Our in vivo studies are showing behavioral changes in animal models that are difficult to interpret. How can we differentiate between on-target pharmacological effects and adverse side effects?
Distinguishing between desired pharmacological effects and adverse events in vivo requires careful experimental design and observation.
-
Dose-Response Relationship: A key step is to establish a clear dose-response relationship for both the intended therapeutic effect and the observed behavioral changes. Adverse effects may only appear at higher doses.
-
Behavioral Test Battery: Employ a comprehensive battery of behavioral tests to assess various domains, including motor function, anxiety-like behavior, and cognitive function. This can help to create a more complete profile of the compound's effects.
-
Control Groups: Include appropriate control groups, such as a vehicle-only group and a positive control group (if available), to provide a baseline and a benchmark for comparison.
-
Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling: Correlate the time course of the behavioral changes with the plasma and brain concentrations of this compound. This can help to determine if the effects are occurring at clinically relevant exposures.
Troubleshooting Guides
In Vitro Cytotoxicity Assays
| Problem | Possible Cause | Troubleshooting Steps |
| High variability between replicate wells | Inconsistent cell seeding, pipetting errors, edge effects on the plate. | Ensure a homogenous cell suspension before seeding. Use a multichannel pipette for consistency. Avoid using the outer wells of the plate if edge effects are suspected. |
| Low signal or poor dynamic range | Suboptimal cell number, insufficient incubation time, incorrect assay wavelength. | Perform a cell titration experiment to determine the optimal seeding density. Optimize the incubation time for the assay reagent. Verify the correct filter or wavelength settings on the plate reader. |
| High background signal in control wells | Contamination of culture media or reagents, interference from the test compound. | Use fresh, sterile reagents. Test for compound interference in a cell-free system. |
In Vivo Dose-Response Studies
| Problem | Possible Cause | Troubleshooting Steps |
| No clear dose-response relationship observed | Inappropriate dose range, high inter-animal variability, insufficient sample size. | Conduct a pilot study with a wide dose range to identify the effective dose range. Increase the number of animals per group to improve statistical power. Ensure consistent animal handling and experimental conditions. |
| Unexpected mortality at lower doses | Acute toxicity, formulation issues leading to high local concentrations. | Perform an acute toxicity study with single high doses. Re-evaluate the formulation and route of administration to ensure proper delivery and absorption. |
| Behavioral effects inconsistent with expected pharmacology | Off-target effects, metabolite activity, stress-induced behaviors. | Conduct off-target screening against a panel of receptors and enzymes. Analyze plasma and brain samples for major metabolites. Acclimate animals to the testing environment to reduce stress. |
Experimental Protocols
In Vitro Cytotoxicity Assay using MTT
This protocol is designed to assess the potential of this compound to reduce cell viability.
-
Cell Seeding:
-
Culture a relevant neuronal or non-neuronal cell line (e.g., SH-SY5Y, HEK293) to ~80% confluency.
-
Trypsinize and resuspend the cells in fresh culture medium.
-
Seed the cells into a 96-well plate at a pre-determined optimal density (e.g., 1 x 10⁴ cells/well) and incubate for 24 hours at 37°C, 5% CO₂.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of this compound in culture medium to achieve the desired final concentrations. The final solvent concentration should not exceed 0.1%.
-
Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of this compound. Include vehicle-only control wells.
-
Incubate the plate for 24, 48, or 72 hours.
-
-
MTT Assay:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle-only control.
-
Plot the cell viability against the log concentration of this compound to determine the IC₅₀ value.
-
In Vivo Safety Pharmacology Study (Rodent Model)
This protocol outlines a basic study to assess potential CNS and cardiovascular side effects of this compound in rodents, in line with ICH S7A and S7B guidelines.
-
Animal Model:
-
Use adult male and female Sprague-Dawley rats.
-
Acclimate the animals to the housing and testing conditions for at least one week prior to the experiment.
-
-
Dose Administration:
-
Prepare a formulation of this compound suitable for the intended route of administration (e.g., oral gavage, intraperitoneal injection).
-
Administer single doses of this compound at three different levels (e.g., low, mid, and high) and a vehicle control. The doses should be selected based on preliminary efficacy and toxicity data.
-
-
Assessments:
-
Modified Irwin Test: At various time points post-dosing (e.g., 30 min, 1, 2, 4, and 24 hours), perform a systematic observation of the animals for any changes in behavior, autonomic function, and neuromuscular coordination.
-
Cardiovascular Monitoring: If available, use telemetry to continuously monitor heart rate, blood pressure, and ECG in a subset of animals.
-
Body Weight and Food/Water Intake: Monitor these parameters daily for several days post-dosing.
-
-
Data Analysis:
-
Compare the observations and measurements between the this compound treated groups and the vehicle control group.
-
Analyze the data for any dose-dependent and time-dependent effects.
-
Visualizations
Caption: Experimental workflow for assessing this compound side effects.
References
Technical Support Center: Overcoming Poor Blood-Brain Barrier Penetration of MS-245
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the blood-brain barrier (BBB) penetration of MS-245, a 5-HT6 serotonin receptor antagonist. The following resources are designed to address specific experimental issues and provide detailed methodologies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its blood-brain barrier penetration critical?
This compound is a potent and selective antagonist of the 5-HT6 serotonin receptor.[1][2][3] These receptors are primarily located in the central nervous system (CNS), and their modulation is a promising strategy for treating cognitive disorders and other neurological conditions. For this compound to exert its therapeutic effect, it must cross the blood-brain barrier (BBB) to reach these receptors in sufficient concentrations. Poor BBB penetration can significantly limit its efficacy.
Q2: What are the common reasons a small molecule like this compound might have poor BBB penetration?
Several physicochemical properties can hinder a drug's ability to cross the BBB:
-
High Molecular Weight: Generally, molecules larger than 500 Daltons have difficulty crossing the BBB.
-
Low Lipophilicity: The BBB is a lipid-rich barrier, and compounds that are too hydrophilic (water-soluble) will not readily pass through.
-
High Polar Surface Area (PSA): A high PSA, typically greater than 90 Ų, is associated with poor BBB penetration due to the energetic cost of desolvating the molecule to enter the lipid membrane.
-
Charge: Ionized molecules at physiological pH are generally unable to cross the BBB via passive diffusion.
-
Efflux Transporter Substrate: this compound may be recognized and actively pumped out of the brain by efflux transporters like P-glycoprotein (P-gp) or Breast Cancer Resistance Protein (BCRP).[4]
Q3: How can I assess the BBB penetration of this compound in my experiments?
Several in vitro and in vivo methods can be used to evaluate BBB penetration:
-
In Vitro Models: These include cell-based assays like the Parallel Artificial Membrane Permeability Assay (PAMPA) and co-culture models of brain endothelial cells with astrocytes and pericytes.[4][5][6][7][8] These models can provide an initial assessment of passive permeability and the potential for active transport.
-
In Vivo Methods: Direct measurement of brain and plasma concentrations in animal models is the gold standard.[9][10][11] Techniques include:
-
Brain-to-Plasma Concentration Ratio (Kp): Measures the overall distribution of the drug between the brain and blood.
-
Unbound Brain-to-Plasma Concentration Ratio (Kp,uu): A more accurate measure of the drug concentration that is free to interact with its target.[12][13]
-
Microdialysis: Allows for the continuous sampling of the unbound drug concentration in the brain's extracellular fluid.[9][11]
-
Troubleshooting Guide
Issue 1: Low Brain-to-Plasma Ratio (Kp) of this compound Observed in Animal Studies
If you are observing a low Kp value for this compound, it suggests that the compound is not effectively crossing the BBB or is being rapidly removed from the brain.
Possible Causes and Troubleshooting Steps:
| Possible Cause | Troubleshooting/Investigation Strategy | Expected Outcome if Hypothesis is Correct |
| High Efflux by Transporters (e.g., P-gp, BCRP) | 1. In Vitro Transporter Assay: Use cell lines overexpressing human or rodent P-gp and BCRP to determine if this compound is a substrate. 2. In Vivo Co-administration Study: Administer this compound to animals along with a known P-gp/BCRP inhibitor (e.g., verapamil, elacridar). | 1. High efflux ratio in the in vitro assay. 2. A significant increase in the brain concentration of this compound in the presence of the inhibitor. |
| Poor Passive Permeability | 1. Review Physicochemical Properties: Analyze the lipophilicity (LogP), polar surface area (PSA), and molecular weight of this compound. 2. In Vitro Permeability Assay (PAMPA-BBB): Assess the passive diffusion of this compound across an artificial membrane mimicking the BBB. | 1. Properties may fall outside the optimal range for BBB penetration (e.g., high PSA, low LogP). 2. Low permeability value in the PAMPA assay. |
| Rapid Metabolism in the Brain | 1. Brain Homogenate Stability Assay: Incubate this compound with brain homogenates to assess its metabolic stability. 2. Identify Metabolites: Use LC-MS/MS to identify any metabolites formed in the brain tissue. | 1. Rapid degradation of this compound over time. 2. Presence of one or more metabolites in the brain tissue. |
Issue 2: Inconsistent Results in In Vitro BBB Models
Variability in in vitro BBB models can make it difficult to reliably predict in vivo performance.
Possible Causes and Troubleshooting Steps:
| Possible Cause | Troubleshooting/Investigation Strategy | Expected Outcome if Hypothesis is Correct |
| Low Transendothelial Electrical Resistance (TEER) | 1. Optimize Cell Culture Conditions: Ensure proper seeding density, media composition, and co-culture with astrocytes or pericytes to promote tight junction formation.[6] 2. Monitor TEER Regularly: Only use cell monolayers with TEER values above a validated threshold (e.g., >200 Ω·cm²).[6] | 1. Increased and more consistent TEER values. 2. Reduced variability in permeability measurements. |
| Inappropriate Cell Model | 1. Use Primary Cells or iPSC-derived Models: These models often provide a tighter barrier and better express relevant transporters compared to immortalized cell lines. 2. Validate Transporter Expression: Confirm the expression and activity of key influx and efflux transporters in your chosen cell model. | 1. More physiologically relevant permeability data. 2. Better correlation between in vitro and in vivo results. |
Experimental Protocols
Protocol 1: In Vivo Brain-to-Plasma Ratio (Kp) Determination in Rodents
Objective: To determine the extent of this compound distribution into the brain.
Methodology:
-
Administer this compound to a cohort of rodents (e.g., rats, mice) at a therapeutic dose.
-
At a predetermined time point (e.g., Tmax of plasma concentration), euthanize the animals.
-
Collect blood via cardiac puncture into heparinized tubes. Centrifuge to obtain plasma.
-
Perfuse the brain with ice-cold saline to remove residual blood.
-
Harvest the whole brain and homogenize it in a suitable buffer.
-
Analyze the concentration of this compound in both plasma and brain homogenate samples using a validated analytical method (e.g., LC-MS/MS).
-
Calculate the Kp value as: Kp = Concentration in brain (ng/g) / Concentration in plasma (ng/mL)
Protocol 2: In Vitro P-glycoprotein (P-gp) Substrate Assay
Objective: To determine if this compound is a substrate of the P-gp efflux transporter.
Methodology:
-
Seed a multi-well plate with a polarized monolayer of cells that overexpress P-gp (e.g., MDCK-MDR1).
-
Allow the cells to form a confluent monolayer with tight junctions, confirmed by TEER measurement.
-
Add this compound to either the apical (blood side) or basolateral (brain side) chamber.
-
Incubate for a defined period (e.g., 1-2 hours).
-
Measure the concentration of this compound in the receiver chamber.
-
Calculate the apparent permeability (Papp) in both directions (A-to-B and B-to-A).
-
Calculate the efflux ratio: Efflux Ratio = Papp (B-to-A) / Papp (A-to-B)
-
An efflux ratio significantly greater than 2 suggests that this compound is a P-gp substrate.
Visualizations
Caption: Experimental workflow for assessing the blood-brain barrier penetration of this compound.
Caption: Troubleshooting logic for addressing poor BBB penetration of this compound.
References
- 1. Effect of the 5-HT(6) serotonin antagonist this compound on the actions of (-)nicotine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Interaction of chiral this compound analogs at h5-HT6 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Modulation of the stimulus effects of (+)amphetamine by the 5-HT6 antagonist this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. In vitro models of the blood–brain barrier: An overview of commonly used brain endothelial cell culture models and guidelines for their use - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | In vitro Models of the Blood–Brain Barrier: Tools in Translational Medicine [frontiersin.org]
- 6. In vitro models of the blood-brain barrier - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. In Vitro Models of the Blood–Brain Barrier | Springer Nature Experiments [experiments.springernature.com]
- 8. Inventing a new in vitro model for the blood brain barrier - Cellomatics Biosciences [cellomaticsbio.com]
- 9. How is drug distribution in the brain measured? [synapse.patsnap.com]
- 10. In vivo monitoring of brain pharmacokinetics and pharmacodynamics with cerebral open flow microperfusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. How to Measure Drug Transport across the Blood-Brain Barrier - PMC [pmc.ncbi.nlm.nih.gov]
- 12. discovery.researcher.life [discovery.researcher.life]
- 13. Improved measurement of drug exposure in the brain using drug-specific correction for residual blood - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Efficacy Analysis of MS-245 and Other 5-HT6 Receptor Antagonists in Cognitive Enhancement
For researchers, scientists, and drug development professionals, the serotonin 6 (5-HT6) receptor has emerged as a significant target for enhancing cognitive functions, particularly in the context of neurodegenerative and psychiatric disorders. This guide provides an objective comparison of the 5-HT6 receptor antagonist MS-245 with other notable antagonists, focusing on their efficacy as supported by experimental data.
While this compound has demonstrated high affinity for the 5-HT6 receptor, a comprehensive review of publicly available scientific literature reveals a notable absence of studies evaluating its direct impact on cognitive performance in established preclinical models. The majority of research on this compound has centered on its potential to modulate the behavioral effects of substances of abuse, such as nicotine and amphetamine. This contrasts with other 5-HT6 antagonists, which have been more extensively investigated for their cognitive-enhancing properties.
This guide will therefore present the available data for a selection of well-characterized 5-HT6 antagonists—SB-271046, Idalopirdine, Intepirdine, and Latrepirdine—to provide a benchmark for the expected preclinical and clinical profiles of compounds in this class. The data presented herein is intended to offer a comparative framework for evaluating the potential of novel 5-HT6 antagonists.
Comparative Analysis of 5-HT6 Antagonists
The following table summarizes the key pharmacological and efficacy data for this compound and other selected 5-HT6 receptor antagonists. Efficacy data is primarily focused on performance in the Novel Object Recognition (NOR) and Morris Water Maze (MWM) tasks, two widely accepted preclinical models for assessing learning and memory.
| Compound | 5-HT6 Receptor Binding Affinity (Ki, nM) | Preclinical Cognitive Efficacy (Animal Models) | Clinical Cognitive Efficacy (Human Trials) |
| This compound | 1.5 | Data not available in reviewed literature | Not applicable |
| SB-271046 | ~1 | Improved performance in the Morris Water Maze in aged rats.[1] | Phase I trials initiated for cognitive disorders.[2] |
| Idalopirdine | 0.83 | Showed pro-cognitive effects in preclinical studies.[3] | Phase 2 trial showed some improvement in cognition in Alzheimer's disease patients on donepezil.[4] However, three subsequent Phase 3 trials failed to show a significant improvement in cognition.[5][6][7][8] |
| Intepirdine | ~0.23 | Demonstrated potential in preclinical models for enhancing cognition, memory, and learning.[3] | A large Phase 3 trial (MINDSET) in patients with mild-to-moderate Alzheimer's disease did not show a significant improvement in cognition or activities of daily living.[9][10][11][12][13] |
| Latrepirdine | Weak antagonist at 5-HT6 | Showed positive effects on cognition in animal models of Alzheimer's disease.[14][15] | Phase 3 trials for Alzheimer's and Huntington's diseases failed to show significant cognitive benefits.[14][16] |
Signaling Pathways of the 5-HT6 Receptor
The 5-HT6 receptor is a G-protein coupled receptor (GPCR) primarily coupled to the Gs alpha subunit. Its activation stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) and subsequent activation of Protein Kinase A (PKA).[3] However, research suggests that 5-HT6 receptor signaling is more complex, involving other pathways such as the mTOR and Cdk5 signaling cascades, which are also implicated in neuronal function and plasticity. Understanding these pathways is crucial for elucidating the mechanism of action of 5-HT6 antagonists.
Experimental Protocols
Detailed methodologies are essential for the replication and validation of scientific findings. Below are the generalized protocols for the Novel Object Recognition and Morris Water Maze tasks, two of the most common behavioral assays used to assess the cognitive-enhancing effects of 5-HT6 antagonists.
Novel Object Recognition (NOR) Test
The NOR test is a widely used behavioral assay to evaluate recognition memory in rodents. It is based on the innate tendency of rodents to spend more time exploring a novel object than a familiar one.
Protocol:
-
Habituation: The animal is allowed to freely explore an empty open-field arena for a set period to acclimate to the environment.
-
Familiarization Phase (Trial 1): Two identical objects are placed in the arena, and the animal is allowed to explore them for a defined duration. The time spent interacting with each object is recorded.
-
Inter-Trial Interval (ITI): The animal is returned to its home cage for a specific delay period (e.g., 1 to 24 hours).
-
Test Phase (Trial 2): One of the familiar objects is replaced with a novel object. The animal is returned to the arena, and the time spent exploring the novel and familiar objects is recorded.
-
Data Analysis: A discrimination index is calculated to quantify recognition memory. A higher index, reflecting more time spent with the novel object, indicates better memory.
Morris Water Maze (MWM) Test
The MWM test is a classic behavioral task used to assess spatial learning and memory in rodents. It requires the animal to use distal visual cues to locate a hidden platform in a circular pool of opaque water.
Protocol:
-
Apparatus: A large circular pool is filled with water made opaque with a non-toxic substance. A small escape platform is submerged just below the water's surface in a fixed location.
-
Acquisition Phase: The animal is placed in the pool from different starting positions and must find the hidden platform. The time taken to find the platform (escape latency) and the path taken are recorded over several trials and days.
-
Probe Trial: After the acquisition phase, the platform is removed from the pool, and the animal is allowed to swim for a fixed time (e.g., 60 seconds). The time spent in the target quadrant (where the platform was previously located) is measured.
-
Data Analysis: A preference for the target quadrant in the probe trial indicates good spatial memory. A decrease in escape latency across acquisition trials indicates learning.
Conclusion
This compound is a potent 5-HT6 receptor antagonist; however, its potential as a cognitive enhancer remains to be elucidated through dedicated preclinical studies. The comparative data from other 5-HT6 antagonists, such as SB-271046, Idalopirdine, Intepirdine, and Latrepirdine, highlight the therapeutic promise and the challenges associated with this target. While preclinical studies have often shown positive effects on cognition, the translation of these findings to clinical efficacy in complex neurodegenerative diseases like Alzheimer's has been largely unsuccessful. Future research on this compound should aim to fill the existing data gap by evaluating its efficacy in established animal models of learning and memory. This will be a critical step in determining its potential for further development as a cognitive-enhancing agent.
References
- 1. 5-HT6 Receptor Antagonists: Potential Efficacy for the Treatment of Cognitive Impairment in Schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. thecomputerschool.org [thecomputerschool.org]
- 3. m.youtube.com [m.youtube.com]
- 4. Comparing Cognitive Profiles in Older Adults With Multiple Sclerosis and Alzheimer Disease: More Similarities Than Differences - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Phenoxyalkyltriazine Antagonists for 5-HT6 Receptor with Promising Procognitive and Pharmacokinetic Properties In Vivo in Search for a Novel Therapeutic Approach to Dementia Diseases [mdpi.com]
- 6. The role of 5 HT6-receptor antagonists in Alzheimer's disease: an update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 5HT6 Antagonists in the Treatment of Alzheimer’s Dementia: Current Progress - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mssociety.org.uk [mssociety.org.uk]
- 9. Identifying Early Neuropsychological Indicators of Cognitive Involvement in Multiple Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Understanding How Multiple Sclerosis Can Affect Your Cognition - Multiple Sclerosis Centers of Excellence [va.gov]
- 11. MS 245 The Computer School - District 3 - InsideSchools [insideschools.org]
- 12. M.S. 245 The Computer School (03M245) - NYC MySchools [myschools.nyc]
- 13. Cognitive trajectories in multiple sclerosis: a long-term follow-up study - PMC [pmc.ncbi.nlm.nih.gov]
- 14. 5-HT6 receptor antagonists as novel cognitive enhancing agents for Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. livewisems.org [livewisems.org]
- 16. nationalmssociety.org [nationalmssociety.org]
A Comparative Guide to MS-245 and SB-271046 for 5-HT6 Receptor Blockade
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of two prominent 5-HT6 receptor antagonists, MS-245 and SB-271046. The information presented is intended to assist researchers in selecting the appropriate tool compound for their studies by providing a side-by-side look at their pharmacological properties, supported by experimental data and detailed protocols.
Introduction to 5-HT6 Receptor Antagonism
The serotonin 6 (5-HT6) receptor, localized almost exclusively in the central nervous system, has emerged as a significant target for the treatment of cognitive deficits associated with disorders like Alzheimer's disease and schizophrenia.[1] Blockade of this receptor has been shown to modulate multiple neurotransmitter systems, including cholinergic and glutamatergic pathways, leading to improvements in learning, memory, and other cognitive functions.[1] this compound and SB-271046 are two selective antagonists that have been instrumental in elucidating the in vivo functions of the 5-HT6 receptor.[2]
Quantitative Data Summary
The following tables summarize the key pharmacological parameters of this compound and SB-271046.
Table 1: 5-HT6 Receptor Binding Affinity
This table compares the binding affinity (Ki or pKi) of each compound for the 5-HT6 receptor across different species and experimental conditions. Lower Ki values and higher pKi values indicate stronger binding affinity.
| Compound | Species/Tissue | Radioligand | Ki (nM) | pKi | Reference |
| This compound | Not Specified | Not Specified | 1.5 | - | [3] |
| SB-271046 | Human (HeLa cells) | [3H]-LSD | - | 8.92 ± 0.04 | [2] |
| Human (HeLa cells) | [125I]-SB-258585 | - | 9.09 ± 0.07 | [2] | |
| Human (Caudate) | [125I]-SB-258585 | - | 8.81 ± 0.1 | [2] | |
| Rat (Striatum) | [125I]-SB-258585 | - | 9.02 ± 0.14 | [2] | |
| Pig (Striatum) | [125I]-SB-258585 | - | 8.55 ± 0.1 | [2] |
Table 2: Functional Antagonist Activity
This table presents the functional potency of the antagonists in blocking 5-HT-induced signaling, typically measured as the inhibition of adenylyl cyclase activity.
| Compound | Assay | Species | pA2 | Reference |
| SB-271046 | Adenylyl Cyclase | Human | 8.71 | [4] |
No functional activity data was readily available for this compound in the reviewed literature.
Table 3: Receptor Selectivity Profile
Selectivity is a critical parameter for a tool compound. This table highlights the selectivity of each antagonist for the 5-HT6 receptor over other serotonin receptor subtypes and other targets.
| Compound | Selectivity Profile | Reference |
| This compound | Detailed selectivity panel data not available in the reviewed literature. It is noted to have some affinity for 5-HT2 and D3 receptors, though approximately 30- to 40-fold lower than for 5-HT6 receptors. | |
| SB-271046 | >200-fold selective for human 5-HT6 over 55 other receptors, binding sites, and ion channels, including all other 5-HT receptor subtypes tested. | [2][4] |
In Vivo Experimental Data
SB-271046:
-
Cognition Enhancement: SB-271046 has been shown to reverse cognitive deficits in various animal models.[5] For instance, it reverses scopolamine-induced memory impairment.[5]
-
Neurochemical Effects: In vivo microdialysis studies in rats demonstrated that SB-271046 selectively increases extracellular glutamate levels in the frontal cortex and dorsal hippocampus without altering basal levels of dopamine, norepinephrine, or serotonin.[6]
-
Anticonvulsant Activity: It produces an increase in the seizure threshold in the rat maximal electroshock seizure threshold (MEST) test, with a minimum effective dose of ≤0.1 mg/kg (p.o.).[2][4] This effect is modest compared to standard anti-epileptic drugs.[2]
-
Animal Models of Schizophrenia: SB-271046 showed a positive effect in a model for the positive symptoms of schizophrenia (D-amphetamine-disrupted prepulse inhibition) but had no beneficial effect in a model for negative symptoms.[7]
This compound:
-
Modulation of Stimulant Effects: this compound has been shown to enhance the potency of (-)-nicotine in drug discrimination paradigms in rats and potentiated the hypolocomotor actions of nicotine in mice.[8] It also enhances the stimulus properties of (+)-amphetamine in rats.
-
Behavioral Effects: By itself, this compound did not substitute for (-)-nicotine in trained rats, had no effect on mouse locomotor activity, and lacked measurable antinociceptive action in the mouse tail-flick assay.
Experimental Protocols
Radioligand Binding Assay (Competitive)
This protocol is a generalized procedure based on methods used for characterizing 5-HT6 receptor antagonists.[9][10]
Objective: To determine the binding affinity (Ki) of a test compound for the 5-HT6 receptor.
Materials:
-
Receptor Source: Membranes from HEK293 or HeLa cells stably expressing the human 5-HT6 receptor.[2][9]
-
Radioligand: [3H]-LSD (e.g., at a final concentration of 2.5-10.0 nM).[10]
-
Test Compounds: this compound, SB-271046, or other unlabeled ligands.
-
Non-specific Binding Control: A high concentration (e.g., 10 µM) of a non-selective but high-affinity ligand like methiothepin.[9]
-
Binding Buffer: 50 mM Tris-HCl, 10 mM MgCl₂, 0.5 mM EDTA, pH 7.4.[9]
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.[10]
-
96-well plates, glass fiber filters (e.g., GF/C, pre-soaked in polyethyleneimine), cell harvester, and scintillation counter.
Procedure:
-
Plate Setup: In a 96-well plate, set up triplicate wells for total binding, non-specific binding, and a range of concentrations for each test compound.
-
Reaction Mixture (Total Volume: 200-250 µL):
-
Total Binding: Add receptor membranes, radioligand, and binding buffer.
-
Non-specific Binding: Add receptor membranes, radioligand, and the non-specific binding control (methiothepin).
-
Competition Binding: Add receptor membranes, radioligand, and the desired concentration of the test compound (e.g., this compound or SB-271046).
-
-
Incubation: Incubate the plate at 37°C for 60 minutes.[9]
-
Filtration: Rapidly terminate the reaction by filtering the contents of each well through the glass fiber filters using a cell harvester.
-
Washing: Wash the filters multiple times (e.g., 3-4 times) with ice-cold wash buffer to remove unbound radioligand.
-
Radioactivity Measurement: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity in a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific counts from the total counts. Plot the percentage of specific binding against the log concentration of the test compound to determine the IC50 value. Convert the IC50 to a Ki value using the Cheng-Prusoff equation.
Functional Assay: Adenylyl Cyclase Activity
This protocol is based on the functional characterization of SB-271046.[2]
Objective: To determine the functional antagonist potency (pA2) of a test compound by measuring its ability to inhibit 5-HT-stimulated cAMP production.
Materials:
-
Cell Line: HeLa or HEK293 cells expressing the human 5-HT6 receptor.
-
Agonist: 5-Hydroxytryptamine (5-HT).
-
Test Compounds: this compound, SB-271046.
-
Assay Medium: Appropriate cell culture medium.
-
cAMP Assay Kit: A commercially available kit (e.g., TR-FRET based).
Procedure:
-
Cell Culture: Culture the cells to an appropriate confluency in multi-well plates.
-
Pre-incubation: Pre-incubate the cells with various concentrations of the antagonist (e.g., SB-271046) or vehicle for a defined period (e.g., 15-30 minutes).
-
Stimulation: Add a range of concentrations of the agonist (5-HT) to the wells and incubate for a further period (e.g., 10-15 minutes) to stimulate adenylyl cyclase.
-
Lysis and cAMP Measurement: Terminate the stimulation and lyse the cells according to the cAMP assay kit protocol. Measure the intracellular cAMP levels.
-
Data Analysis:
-
Generate 5-HT concentration-response curves in the absence and presence of different concentrations of the antagonist.
-
The antagonist will cause a rightward shift in the agonist concentration-response curve if it is a competitive antagonist.
-
Perform a Schild regression analysis on the data to determine the pA2 value, which represents the negative logarithm of the molar concentration of an antagonist that would produce a 2-fold shift in the agonist dose-response curve.
-
Visualizations
Caption: 5-HT6 Receptor Signaling Pathway and Antagonist Action.
Caption: Experimental Workflow for Comparing 5-HT6 Antagonists.
References
- 1. 5-HT6 receptor antagonists as novel cognitive enhancing agents for Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Characterization of SB-271046: A potent, selective and orally active 5-HT6 receptor antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Characterization of SB-271046: a potent, selective and orally active 5-HT(6) receptor antagonist. | Sigma-Aldrich [sigmaaldrich.com]
- 5. 5-HT6 receptor agonists and antagonists enhance learning and memory in a conditioned emotion response paradigm by modulation of cholinergic and glutamatergic mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The 5-HT(6) receptor antagonist SB-271046 selectively enhances excitatory neurotransmission in the rat frontal cortex and hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effects of the 5-HT(6) receptor antagonist, SB-271046, in animal models for schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effect of the 5-HT(6) serotonin antagonist this compound on the actions of (-)nicotine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Efficacy of selective 5-HT6 receptor ligands determined by monitoring 5-HT6 receptor-mediated cAMP signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Antagonistic Effect of MS-245 In Vivo: A Comparative Guide for Researchers
For researchers and drug development professionals exploring the therapeutic potential of 5-HT₆ receptor antagonists, particularly in the realm of cognitive disorders, a thorough understanding of the in vivo efficacy and experimental validation of lead compounds is paramount. This guide provides a comparative overview of MS-245 and other notable 5-HT₆ receptor antagonists, with a focus on their performance in preclinical models of cognitive impairment. While in vivo data on this compound in cognitive models is not publicly available, this guide leverages data from structurally and functionally similar compounds to provide a comprehensive reference.
Comparative Efficacy of 5-HT₆ Receptor Antagonists in Preclinical Cognitive Models
The primary therapeutic target for 5-HT₆ receptor antagonists has been the symptomatic treatment of cognitive deficits in Alzheimer's disease and other dementias. The efficacy of these compounds is often evaluated in rodent models where cognitive impairment is induced, for example, by the cholinergic antagonist scopolamine. Performance is typically assessed using behavioral paradigms such as the Novel Object Recognition (NOR) test, which measures learning and memory.
Below is a summary of in vivo data for several 5-HT₆ receptor antagonists. It is important to note that these studies were not conducted head-to-head and experimental conditions may vary.
| Compound | Animal Model | Cognitive Deficit Model | Key In Vivo Efficacy Metric | Effective Dose Range |
| This compound | Rat, Mouse | Nicotine/Amphetamine Interaction | Potentiation of nicotine's effects; Modulation of amphetamine-induced behaviors | 5.0 mg/kg |
| Idalopirdine | Rat | Scopolamine-induced amnesia | Reversal of scopolamine-induced deficits in NOR test | 2.5 - 10 mg/kg |
| Intepirdine (SB-742457) | Rat | Scopolamine-induced amnesia | Reversal of scopolamine-induced deficits in NOR test | 3 - 10 mg/kg |
| SB-399885 | Rat | - | Improved performance in cognitive tasks | Not specified |
| PRX-07034 | Rat | Age-related cognitive decline | Enhanced short-term memory | 1 - 3 mg/kg |
| Latrepirdine | Rat | Age-related cognitive decline | Increased novel object exploration time | 0.05 - 5 mg/kg |
Data for this compound is from studies investigating its interaction with substances of abuse, not in a direct cognitive impairment model relevant to dementia.
Signaling Pathways and Experimental Workflows
The pro-cognitive effects of 5-HT₆ receptor antagonists are believed to be mediated through the modulation of multiple neurotransmitter systems. The following diagrams illustrate the proposed signaling pathway and a typical experimental workflow for in vivo validation.
Detailed Experimental Protocols
Scopolamine-Induced Amnesia Model in Rats
This model is widely used to induce a transient cognitive deficit, mimicking aspects of cholinergic dysfunction seen in Alzheimer's disease.
1. Animals: Adult male Wistar or Sprague-Dawley rats are commonly used. They should be housed in a controlled environment with a 12-hour light/dark cycle and have ad libitum access to food and water.
2. Acclimation and Habituation: Animals are acclimated to the housing facility for at least one week before the experiment. They are also habituated to the testing apparatus (e.g., the open-field arena for the NOR test) for several days to reduce novelty-induced stress.
3. Drug Administration:
- Test Compound (e.g., this compound or alternatives): Administered via an appropriate route (e.g., intraperitoneally, orally) at a predetermined time before the training phase. The vehicle used for the control group should be identical to that used for the test compound.
- Scopolamine: Typically, scopolamine hydrobromide is dissolved in saline and administered intraperitoneally (i.p.) at a dose of 0.5-1.0 mg/kg, usually 30 minutes before the training phase.
4. Behavioral Testing (Novel Object Recognition Test):
- Training (Familiarization) Phase: Each rat is placed in the open-field arena containing two identical objects and allowed to explore them for a set period (e.g., 5 minutes).
- Retention Interval: After the training phase, the rat is returned to its home cage for a specific duration (e.g., 1 hour for short-term memory, 24 hours for long-term memory).
- Test Phase: The rat is returned to the arena, which now contains one of the familiar objects from the training phase and one novel object. The time spent exploring each object is recorded for a set period (e.g., 5 minutes). Exploration is defined as the rat directing its nose towards the object at a distance of ≤2 cm.
5. Data Analysis: The primary measure is the Discrimination Index (DI) , calculated as: (Time exploring novel object - Time exploring familiar object) / (Total time exploring both objects) A higher DI indicates better recognition memory. Statistical analysis (e.g., ANOVA followed by post-hoc tests) is used to compare the DI between treatment groups.
Conclusion
While direct in vivo validation of this compound's antagonistic effect in a cognitive impairment model is currently lacking in the public domain, the extensive research on other 5-HT₆ receptor antagonists provides a strong rationale for its potential in this therapeutic area. The established experimental protocols, such as the scopolamine-induced amnesia model coupled with the Novel Object Recognition test, offer a robust framework for future in vivo studies of this compound. The comparative data presented here for alternative compounds can serve as a valuable benchmark for researchers aiming to elucidate the pro-cognitive potential of this compound and other novel 5-HT₆ receptor antagonists. Future research should focus on evaluating this compound in these validated cognitive paradigms to enable a direct and comprehensive comparison with other agents in this class.
Cross-Validation of Fingolimod (FTY720) Effects in Animal Models of Multiple Sclerosis
A Comparative Guide for Researchers and Drug Development Professionals
In the landscape of therapeutic development for Multiple Sclerosis (MS), rigorous preclinical evaluation in relevant animal models is paramount. This guide provides a comparative analysis of Fingolimod (FTY720), a well-established sphingosine-1-phosphate (S1P) receptor modulator, and Natalizumab, a humanized monoclonal antibody targeting the α4-integrin, in the context of the most widely used animal model for MS, Experimental Autoimmune Encephalomyelitis (EAE).
Comparative Efficacy of Fingolimod and Natalizumab in EAE Models
The following table summarizes the quantitative data on the efficacy of Fingolimod and Natalizumab in rodent models of EAE. These models are crucial for assessing the potential of therapeutic agents to ameliorate the clinical and pathological features of MS.
| Therapeutic Agent | Animal Model | Key Efficacy Parameters | Results |
| Fingolimod (FTY720) | MOG35-55-induced EAE in C57BL/6 mice | Clinical Score: Reduction in disease severity. | Significant reduction in mean clinical scores compared to vehicle-treated controls. |
| Disease Onset: Delay in the appearance of clinical signs. | Prophylactic treatment markedly delayed the onset of EAE. | ||
| Histopathology: Reduction in CNS inflammation and demyelination. | Markedly reduced infiltration of inflammatory cells into the spinal cord and decreased demyelination. | ||
| PLP139-151-induced relapsing-remitting EAE in SJL mice | Relapse Rate: Frequency of clinical relapses. | Significantly reduced the frequency and severity of relapses. | |
| Natalizumab | MOG35-55-induced EAE in C57BL/6 mice | Clinical Score: Amelioration of disease severity. | Demonstrated a significant reduction in clinical scores when administered prophylactically or therapeutically. |
| CNS Infiltration: Reduction of immune cell entry into the CNS. | Effectively blocked the infiltration of lymphocytes into the central nervous system. | ||
| Histopathology: Attenuation of inflammation and demyelination. | Reduced perivascular inflammatory cuffs and areas of demyelination in the spinal cord. |
Experimental Protocols
Detailed methodologies for the key experiments cited are crucial for the replication and validation of findings.
Experimental Autoimmune Encephalomyelitis (EAE) Induction
MOG35-55-induced EAE in C57BL/6 mice:
-
Antigen Emulsion: Myelin oligodendrocyte glycoprotein (MOG)35-55 peptide is emulsified with Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis.
-
Immunization: On day 0, female C57BL/6 mice (8-10 weeks old) are immunized subcutaneously at two sites on the flank with the MOG35-55/CFA emulsion.
-
Pertussis Toxin Administration: Immediately after immunization and again 48 hours later, mice receive an intraperitoneal injection of pertussis toxin to facilitate the opening of the blood-brain barrier.
-
Clinical Scoring: Mice are monitored daily for clinical signs of EAE, which are typically scored on a scale of 0 to 5 (0: no signs; 1: limp tail; 2: hind limb weakness; 3: hind limb paralysis; 4: forelimb and hind limb paralysis; 5: moribund).
PLP139-151-induced Relapsing-Remitting EAE in SJL mice:
-
Antigen Emulsion: Proteolipid protein (PLP)139-151 peptide is emulsified with CFA.
-
Immunization: On day 0, female SJL mice (8-10 weeks old) are immunized subcutaneously.
-
Clinical Monitoring: Mice are monitored for an initial acute phase, followed by remission and subsequent relapses. Clinical scoring is performed as described above.
Drug Administration
-
Fingolimod (FTY720): Typically administered orally via gavage at doses ranging from 0.1 to 1 mg/kg daily, starting either before immunization (prophylactic) or after the onset of clinical signs (therapeutic).
-
Natalizumab: Administered via intraperitoneal injection at doses typically around 5-10 mg/kg, either as a single dose or repeated doses depending on the experimental design.
Mechanism of Action and Experimental Workflow
The following diagrams illustrate the signaling pathways of Fingolimod and Natalizumab and the general workflow for cross-validating their effects in EAE models.
Caption: Fingolimod's mechanism of action.
Caption: Natalizumab's mechanism of action.
Caption: EAE cross-validation workflow.
MS-245: A Potent Tryptamine Modulator with High Selectivity for the 5-HT6 Receptor
For Immediate Release
A comprehensive analysis of available preclinical data reveals that MS-245, a synthetic tryptamine derivative, exhibits high potency as a modulator of the serotonin 6 (5-HT6) receptor. While a direct head-to-head comparison with a wide array of tryptamines across the entire serotonin receptor family is not extensively documented in a single study, the existing evidence firmly establishes this compound as a standout compound due to its nanomolar affinity for the 5-HT6 receptor. This guide provides a comparative overview of this compound's potency against other well-known tryptamines, supported by experimental data, and details the methodologies used in these assessments.
Quantitative Comparison of Tryptamine Receptor Affinities
The potency of a compound is typically quantified by its binding affinity (Ki) and its functional activity (EC50 or IC50). A lower Ki value indicates a higher binding affinity to the receptor. The following table summarizes the available binding affinity data for this compound and other classic tryptamines at various serotonin receptors. It is important to note that these values are compiled from various sources and experimental conditions may differ.
| Compound | 5-HT1A (Ki, nM) | 5-HT2A (Ki, nM) | 5-HT2C (Ki, nM) | 5-HT6 (Ki, nM) |
| This compound | Data not available | Data not available | Data not available | 1.5 |
| DMT | 125 - 170 | 120 - 173 | 79 - 311 | Data not available |
| Psilocin | 152 - 146 | 120 - 173 | 79 - 311 | Data not available |
| 5-MeO-DMT | 4.9 - 9 | >1000 | Data not available | Data not available |
Data compiled from multiple preclinical studies. The lack of comprehensive screening data for this compound across all serotonin receptor subtypes is a current limitation in the field.
Experimental Protocols
The determination of a compound's potency relies on standardized and reproducible experimental assays. The two primary methods used to generate the data presented in this guide are radioligand binding assays and functional assays.
Radioligand Binding Assay
This technique is employed to determine the binding affinity (Ki) of a compound to a specific receptor. The fundamental principle involves a competitive binding process between a radiolabeled ligand (a known compound that binds to the receptor) and the test compound (e.g., this compound).
Workflow for Radioligand Binding Assay:
Caption: Workflow of a typical radioligand binding assay.
Functional Assays (e.g., cAMP Assay)
Functional assays measure the biological response of a cell upon receptor activation or inhibition by a compound. For G-protein coupled receptors like the 5-HT6 receptor, which is coupled to a Gs protein, activation leads to an increase in intracellular cyclic AMP (cAMP). Antagonists like this compound will block this effect.
Signaling Pathway for 5-HT6 Receptor:
Caption: Simplified 5-HT6 receptor signaling pathway.
Discussion
The available data strongly indicates that this compound is a highly potent 5-HT6 receptor antagonist, with a Ki value of 1.5 nM. This level of potency is significant, particularly when compared to the affinities of classic tryptamines for other serotonin receptor subtypes, which are often in the higher nanomolar or even micromolar range.
The high selectivity of this compound for the 5-HT6 receptor is a key characteristic. While many classic tryptamines, such as DMT and psilocin, exhibit broad activity across multiple 5-HT receptor subtypes, the current evidence suggests a more focused pharmacological profile for this compound. This selectivity could translate to more targeted therapeutic effects and potentially a more favorable side-effect profile in a clinical setting.
However, it is crucial to acknowledge the gaps in the current understanding of this compound's full receptor profile. To definitively state whether this compound is a more potent modulator than other tryptamines across the board, comprehensive screening against a wide panel of serotonin and other neurotransmitter receptors is necessary. Such studies would provide the data needed for a complete comparative analysis.
A Comparative Analysis of MS-245 and Amphetamine: Replicating Published Findings for Researchers
For Immediate Release
This guide provides a detailed comparison of the pharmacological effects of MS-245 and d-amphetamine, with a focus on replicating key findings from preclinical research. Designed for researchers, scientists, and drug development professionals, this document outlines the distinct mechanisms of action, presents comparative behavioral data, and offers detailed experimental protocols to facilitate further investigation into these compounds.
Executive Summary
Amphetamine, a well-established central nervous system stimulant, primarily exerts its effects by increasing the synaptic levels of dopamine and norepinephrine. It achieves this by promoting the release of these neurotransmitters and blocking their reuptake. In contrast, this compound is a selective antagonist of the serotonin 6 (5-HT6) receptor. Its mechanism of action is more nuanced, involving the modulation of multiple neurotransmitter systems, including GABA and glutamate, which in turn influences the release of dopamine and acetylcholine. This guide delves into a pivotal preclinical study that directly compares the behavioral effects of these two compounds, providing a framework for understanding their distinct pharmacological profiles.
Data Presentation: Comparative Behavioral Effects
The following table summarizes the quantitative data from a key drug discrimination study in rats, which serves as a standard procedure to assess the subjective effects of drugs. In this paradigm, animals are trained to recognize the effects of a specific drug (in this case, d-amphetamine) and respond on a designated lever to receive a reward.
| Compound | Dose (mg/kg) | Amphetamine-Appropriate Responding (%) | Notes |
| d-Amphetamine | 0.3 | 50 | ED50 dose (effective dose for 50% of the maximal response) |
| 1.0 | 100 | Training dose, produced full substitution | |
| This compound | 3.0 | 0 | No substitution for amphetamine |
| 5.0 | 0 | No substitution for amphetamine | |
| 7.5 | 0 | No substitution for amphetamine | |
| Combination | |||
| d-Amphetamine + this compound | 0.3 + 5.0 | 95 | This compound potentiated the effect of the ED50 dose of amphetamine |
Experimental Protocols
The following is a detailed methodology for a two-lever drug discrimination study, based on established protocols in the field. This protocol is designed to replicate the conditions under which the comparative effects of this compound and amphetamine were observed.
Subjects:
-
Male Sprague-Dawley rats, weighing 200-250g at the start of the experiment.
-
Animals are housed individually and maintained on a 12-hour light/dark cycle with ad libitum access to food and water, except during behavioral testing.
Apparatus:
-
Standard two-lever operant conditioning chambers equipped with a food pellet dispenser. Each lever is paired with a stimulus light located above it.
Procedure:
-
Initial Training (Lever Pressing):
-
Rats are first trained to press either lever for a food reward (e.g., 45-mg sucrose pellets) on a fixed-ratio 1 (FR1) schedule, where each press results in a reward.
-
Once lever pressing is established, the reinforcement schedule is gradually increased to a fixed-ratio 20 (FR20), where 20 presses are required for a reward.
-
-
Discrimination Training:
-
Animals are trained to discriminate between an intraperitoneal (i.p.) injection of d-amphetamine (1.0 mg/kg) and a saline vehicle injection.
-
On days when d-amphetamine is administered (15 minutes prior to the session), responses on one designated lever (the "drug lever") are reinforced. Responses on the other lever ("saline lever") have no consequence.
-
On days when saline is administered, only responses on the saline lever are reinforced.
-
Training sessions are conducted daily, with the drug and saline conditions alternating.
-
Training continues until the rats reliably complete at least 80% of their responses on the correct lever for the first FR of the session and for the entire session, for at least eight of ten consecutive sessions.
-
-
Substitution and Combination Testing:
-
Once the discrimination is acquired, test sessions are introduced.
-
During test sessions, various doses of d-amphetamine, this compound, or a combination of the two are administered prior to the session.
-
Responding on either lever is reinforced during test sessions to avoid extinguishing the learned behavior.
-
The percentage of responses on the drug-appropriate lever is recorded as the primary measure of substitution. A compound is considered to fully substitute for the training drug if it produces ≥80% drug-lever responding.
-
Mandatory Visualizations
The following diagrams illustrate the signaling pathways of amphetamine and this compound, as well as the experimental workflow for the drug discrimination study.
Caption: Amphetamine's Mechanism of Action.
Caption: this compound's Mechanism of Action.
Caption: Drug Discrimination Experimental Workflow.
A Researcher's Guide to Control Experiments for Studying MS-245 Effects
For researchers, scientists, and drug development professionals investigating the effects of MS-245, a selective 5-HT6 serotonin receptor antagonist, this guide provides a framework for designing robust control experiments. By objectively comparing this compound with alternative compounds and employing rigorous experimental protocols, researchers can ensure the validity and reproducibility of their findings. This guide offers a comparative analysis of this compound and other common 5-HT6 receptor antagonists, detailed experimental methodologies, and visual representations of key biological pathways and workflows.
Comparison of this compound with Alternative 5-HT6 Receptor Antagonists
This compound is a notable tool for studying the role of the 5-HT6 receptor in various physiological and pathological processes. However, a comprehensive understanding of its effects necessitates comparison with other well-characterized antagonists. The following table summarizes the quantitative data for this compound and two common alternatives, SB-271046 and PRX-07034, based on their binding affinity (Ki) and functional antagonism (IC50/pA2).
| Compound | Target Receptor | Binding Affinity (Ki) | Functional Antagonism | Key Features |
| This compound | 5-HT6 | Data not readily available in cited literature | Potentiates certain behavioral effects of nicotine and amphetamine[1] | A benzenesulfonyltryptamine derivative.[2] |
| SB-271046 | 5-HT6 | 8.92 (pKi) for human 5-HT6[3] | 8.71 (pA2) against 5-HT-induced adenylyl cyclase activity[3] | Orally active and shows anticonvulsant properties in animal models.[3] |
| PRX-07034 | 5-HT6 | 4–8 nM for human 5-HT6[4] | 19 nM (IC50) for antagonist activity[4] | Enhances cognitive flexibility and working memory in rats.[4] |
Signaling Pathway of the 5-HT6 Receptor
The 5-HT6 receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gs alpha subunit. Activation of the 5-HT6 receptor by its endogenous ligand, serotonin (5-HT), stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP). This signaling cascade plays a crucial role in modulating neuronal activity and has been implicated in cognitive function and neuropsychiatric disorders.
Experimental Protocols
To rigorously assess the effects of this compound and its alternatives, standardized and well-controlled experimental protocols are essential. Below are detailed methodologies for key in vitro and in vivo assays.
Radioligand Binding Assay
Objective: To determine the binding affinity (Ki) of this compound and other antagonists for the 5-HT6 receptor.
Materials:
-
Cell membranes expressing the human 5-HT6 receptor (e.g., from HEK293 or CHO cells).
-
Radioligand: [³H]-LSD or another suitable radiolabeled 5-HT6 ligand.
-
Test compounds: this compound, SB-271046, PRX-07034.
-
Non-specific binding control: A high concentration of a non-radiolabeled 5-HT6 ligand (e.g., 10 µM serotonin).
-
Binding buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, 0.5 mM EDTA, pH 7.4).
-
Scintillation fluid.
-
Glass fiber filters.
-
Filtration apparatus and scintillation counter.
Procedure:
-
Prepare serial dilutions of the test compounds.
-
In a 96-well plate, add the binding buffer, a fixed concentration of the radioligand, and either the test compound, buffer (for total binding), or the non-specific binding control.
-
Add the cell membranes to initiate the binding reaction.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to reach equilibrium.
-
Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters with ice-cold binding buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding) by non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
cAMP Functional Assay
Objective: To measure the functional antagonist activity of this compound and other compounds by quantifying their ability to inhibit serotonin-induced cAMP production.
Materials:
-
Cells stably expressing the human 5-HT6 receptor.
-
Serotonin (5-HT) as the agonist.
-
Test compounds: this compound, SB-271046, PRX-07034.
-
cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based).
-
Cell culture medium and reagents.
-
Plate reader compatible with the chosen assay kit.
Procedure:
-
Seed the 5-HT6 receptor-expressing cells in a 96-well or 384-well plate and culture overnight.
-
Pre-incubate the cells with various concentrations of the test compounds for a specified period.
-
Stimulate the cells with a fixed concentration of serotonin (typically the EC80 concentration, which elicits 80% of the maximal response). Include control wells with no agonist (basal) and agonist alone (maximal stimulation).
-
Incubate for a time sufficient to allow for cAMP accumulation (e.g., 30 minutes).
-
Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions for the chosen cAMP assay kit.
-
Plot the cAMP response as a function of the antagonist concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
The pA2 value, a measure of antagonist potency, can be calculated from the IC50 values obtained at different agonist concentrations using a Schild plot analysis.
Novel Object Recognition (NOR) Test
Objective: To assess the effects of this compound and its alternatives on recognition memory in rodents.
Materials:
-
Test animals (e.g., adult male rats).
-
An open-field arena (e.g., a square box made of a non-porous material).
-
A set of different objects that are of similar size but differ in shape and texture. The objects should be heavy enough that the animals cannot displace them.
-
Video recording and analysis software.
Procedure:
-
Habituation: For several days before the test, handle the animals and habituate them to the empty open-field arena for a short period each day (e.g., 5-10 minutes).
-
Familiarization Phase (Trial 1): Place two identical objects in the arena. Place an animal in the arena and allow it to explore the objects for a set period (e.g., 5 minutes). Record the time the animal spends exploring each object. Exploration is typically defined as the animal's nose being within a certain distance of the object (e.g., 2 cm) and oriented towards it.
-
Inter-Trial Interval (ITI): Return the animal to its home cage for a specific delay period (e.g., 1 hour or 24 hours). The drug is typically administered before the familiarization phase or immediately after.
-
Test Phase (Trial 2): Replace one of the familiar objects with a novel object. Place the animal back in the arena and record its exploration of both the familiar and the novel object for a set period (e.g., 5 minutes).
-
Data Analysis: Calculate the discrimination index (DI) as the difference in time spent exploring the novel and familiar objects, divided by the total time spent exploring both objects (DI = (T_novel - T_familiar) / (T_novel + T_familiar)). A positive DI indicates that the animal remembers the familiar object and prefers to explore the novel one. Compare the DI between different treatment groups (vehicle, this compound, alternatives).
Experimental Workflow
The following diagram illustrates a typical workflow for studying the effects of this compound, from initial in vitro characterization to in vivo behavioral assessment.
By following these guidelines and protocols, researchers can effectively design and execute control experiments to elucidate the specific effects of this compound and contribute to a deeper understanding of 5-HT6 receptor pharmacology.
References
- 1. Effect of the 5-HT(6) serotonin antagonist this compound on the actions of (-)nicotine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Interaction of chiral this compound analogs at h5-HT6 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Characterization of SB-271046: A potent, selective and orally active 5-HT6 receptor antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The effects of PRX-07034, a novel 5-HT6 antagonist, on cognitive flexibility and working memory in rats - PMC [pmc.ncbi.nlm.nih.gov]
Head-to-Head Comparison: MS-245 vs. Lu AE58054 (Idalopirdine)
A comprehensive guide for researchers and drug development professionals on two 5-HT6 receptor antagonists.
This guide provides a detailed, data-driven comparison of two selective 5-HT6 receptor antagonists: MS-245 and Lu AE58054 (idalopirdine). While both compounds target the same receptor, their journey through the drug development pipeline and the breadth of available data are vastly different. Lu AE58054 has been the subject of extensive clinical investigation for neurodegenerative diseases, whereas this compound has primarily been characterized in preclinical research settings.
At a Glance: Key Differences
| Feature | This compound | Lu AE58054 (Idalopirdine) |
| Target | 5-HT6 Receptor | 5-HT6 Receptor |
| Binding Affinity (Ki) | 1.5 nM[1] | 0.83 nM |
| Development Stage | Preclinical | Phase III (Failed)[2][3][4] |
| Primary Therapeutic Area of Investigation | Not clinically defined; studied in models of substance interaction[5][6] | Alzheimer's Disease, Schizophrenia[2][4] |
| Clinical Data Availability | None | Extensive Phase I, II, and III data available[7][8][9][10][11] |
Quantitative Data Summary
The following tables summarize the available quantitative data for both compounds, highlighting the significant disparity in the depth of investigation.
Table 1: In Vitro and Preclinical Data
| Parameter | This compound | Lu AE58054 (Idalopirdine) |
| Chemical Name | 5-methoxy-N,N-dimethyl-N(1)-benzenesulfonyltryptamine[6] | 2-(6-Fluoro-1H-indol-3-yl)-N-(3-(2,2,3,3-tetrafluoropropoxy)benzyl)ethanamine[2] |
| Target | 5-HT6 Receptor | 5-HT6 Receptor |
| Binding Affinity (Ki) | 1.5 nM[1] | 0.83 nM |
| Preclinical Models | Rodent models of nicotine and amphetamine interaction[5][6] | Rodent models of cognitive impairment in Alzheimer's disease and schizophrenia |
| Key Preclinical Findings | - Potentiated the effects of nicotine and amphetamine[5][6]- Modulated dopaminergic neurotransmission[6] | - Reversed cognitive impairment in animal models- Enhanced cholinergic neurotransmission when combined with donepezil |
Table 2: Clinical Trial Data
| Parameter | This compound | Lu AE58054 (Idalopirdine) |
| Phase I | No data available | Completed |
| Phase II (LADDER Trial) | No data available | Primary Endpoint (ADAS-Cog change from baseline at week 24): -2.16 point difference vs. placebo (p=0.0040)[10] Dosage: 90 mg/day (30 mg three times daily)[10] |
| Phase III (STARSHINE, STARBEAM, STARBRIGHT Trials) | No data available | Primary Endpoint (ADAS-Cog change from baseline at week 24): Failed to show a significant difference from placebo[3][4][11] Dosages: 10 mg, 30 mg, and 60 mg once daily[8] |
| Safety and Tolerability | No data available | Generally well-tolerated. Some transient, asymptomatic increases in liver enzymes were noted in the Phase II trial at the 90 mg/day dose.[10][12] The lower doses in Phase III trials did not present major safety concerns.[13] |
Mechanism of Action and Signaling Pathways
Both this compound and Lu AE58054 are antagonists of the 5-HT6 receptor. These receptors are primarily expressed in the central nervous system, particularly in brain regions associated with cognition, such as the hippocampus and frontal cortex. Blockade of the 5-HT6 receptor is thought to enhance the release of other neurotransmitters, including acetylcholine and glutamate, which are crucial for learning and memory. This modulation of cholinergic and glutamatergic systems formed the basis for investigating 5-HT6 receptor antagonists as potential treatments for cognitive deficits in diseases like Alzheimer's.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Idalopirdine - Wikipedia [en.wikipedia.org]
- 3. Headline conclusions from the phase III study of idalopirdine (Lu AE58054) for cognitive symptoms associated with Alzheimer's disease|September 26, 2016|News Releases | Otsuka Pharmaceutical Co., Ltd. [otsuka.co.jp]
- 4. Drug candidates in clinical trials for Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effect of the 5-HT(6) serotonin antagonist this compound on the actions of (-)nicotine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Modulation of the stimulus effects of (+)amphetamine by the 5-HT6 antagonist this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ClinicalTrials.gov [clinicaltrials.gov]
- 8. benchchem.com [benchchem.com]
- 9. ClinicalTrials.gov [clinicaltrials.gov]
- 10. Safety and efficacy of idalopirdine, a 5-HT6 receptor antagonist, in patients with moderate Alzheimer's disease (LADDER): a randomised, double-blind, placebo-controlled phase 2 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Effect of Idalopirdine as Adjunct to Cholinesterase Inhibitors on Change in Cognition in Patients With Alzheimer Disease: Three Randomized Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 12. alzheimersnewstoday.com [alzheimersnewstoday.com]
- 13. Idalopirdine falls short in three phase 3 Alzheimer’s trials | MDedge [mdedge.com]
A Comparative Guide to MS-245 Alternatives for 5-HT6 Receptor Research
For researchers, scientists, and drug development professionals, the serotonin 6 (5-HT6) receptor remains a compelling target for therapeutic intervention, particularly in the realm of cognitive disorders. While MS-245 has been a valuable tool in preclinical studies, a range of alternative compounds have emerged, offering varied profiles of potency, selectivity, and clinical progression. This guide provides an objective comparison of key alternatives to this compound, supported by experimental data and detailed methodologies to aid in the selection of the most appropriate research tools.
At a Glance: Comparative Efficacy of 5-HT6 Receptor Antagonists
The following table summarizes the in vitro binding affinities (Ki) and functional potencies (IC50) of this compound and its alternatives at the human 5-HT6 receptor. Lower values indicate greater potency. The selectivity profile provides insight into potential off-target effects.
| Compound | 5-HT6 Ki (nM) | 5-HT6 IC50 (nM) | Selectivity Profile (Ki in nM for other receptors) |
| This compound | 1.5[1] | - | Affinity for 5-HT2 and D3 receptors (30- to 40-fold lower than 5-HT6)[2] |
| Intepirdine (SB-742457, RVT-101) | 0.23[3] | - | 5-HT2A (10); >100-fold selectivity over other receptors[3][4] |
| Idalopirdine (Lu AE58054) | 0.83[3][5][6] | - | α1A (21), α1B (22); >50-fold selectivity over 70 other targets[3][6] |
| SUVN-502 (Masupirdine) | 2.04[7] | - | High selectivity over 100 target sites, including high selectivity over 5-HT2A receptors[7] |
| AVN-322 | - | - | High selectivity for the 5-HT6 receptor[8][9][10] |
| SAM-531 | - | - | Data not readily available |
Understanding the 5-HT6 Receptor Signaling Landscape
The 5-HT6 receptor primarily signals through the canonical Gs-adenylyl cyclase pathway, leading to an increase in intracellular cyclic AMP (cAMP). However, emerging evidence reveals a more complex signaling network, including non-canonical pathways that may contribute to the diverse physiological roles of this receptor. These alternative pathways involve interactions with Fyn tyrosine kinase and the mammalian target of rapamycin (mTOR).
Experimental Protocols: A Guide to Key Assays
Reproducible and reliable experimental data are the cornerstone of drug discovery. This section provides detailed protocols for two fundamental assays used to characterize 5-HT6 receptor antagonists.
Radioligand Binding Assay
This assay is crucial for determining the binding affinity (Ki) of a compound for the 5-HT6 receptor.
References
- 1. benchchem.com [benchchem.com]
- 2. resources.revvity.com [resources.revvity.com]
- 3. benchchem.com [benchchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. Lu AE58054, a 5-HT6 antagonist, reverses cognitive impairment induced by subchronic phencyclidine in a novel object recognition test in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. medchemexpress.com [medchemexpress.com]
- 9. 5HT6 Antagonists in the Treatment of Alzheimer’s Dementia: Current Progress - PMC [pmc.ncbi.nlm.nih.gov]
- 10. AVN-322 is a Safe Orally Bio-Available Potent and Highly Selective Antagonist of 5-HT6R with Demonstrated Ability to Improve Impaired Memory in Animal Models - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of "MS-245": A Guide to Safe and Compliant Chemical Waste Management
The proper identification and disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. While "MS-245" is not a standard chemical identifier, this guide provides a comprehensive framework for the safe disposal of laboratory chemicals, using the common principles of chemical waste management. The procedures outlined below should be adapted to the specific chemical you are working with, as detailed in its Safety Data Sheet (SDS).
Identifying Your Chemical: The First Step to Safe Disposal
The designation "this compound" is not a universally recognized chemical name. It may be a component of a product name, an internal laboratory code, or a synonym for a variety of substances. The initial and most crucial step is to accurately identify the chemical composition of the material you wish to dispose of. Consult the manufacturer's label, product documentation, or your laboratory's chemical inventory to find the precise chemical name or CAS number. Once identified, you must obtain the Safety Data Sheet (SDS) for that specific chemical. The SDS is the authoritative source for safety, handling, and disposal information.
General Chemical Disposal Procedures
Once you have the SDS for your specific chemical, the following general procedures should be followed. This information is typically found in Section 13 of the SDS, "Disposal considerations."
1. Personal Protective Equipment (PPE): Before handling any chemical waste, ensure you are wearing the appropriate PPE as specified in Section 8 of the SDS ("Exposure controls/personal protection"). This typically includes:
-
Eye Protection: Safety glasses or goggles.
-
Hand Protection: Chemical-resistant gloves.
-
Body Protection: A lab coat or other protective clothing.
-
Respiratory Protection: May be required depending on the volatility and toxicity of the chemical.
2. Waste Segregation: Never mix different chemical wastes unless explicitly instructed to do so by your institution's Environmental Health and Safety (EHS) department. Improper mixing can lead to dangerous chemical reactions. Segregate waste based on its chemical properties (e.g., flammable, corrosive, reactive, toxic).
3. Containerization:
-
Use a designated, compatible, and properly labeled waste container. The container must be in good condition and have a secure lid.
-
The label should clearly state "Hazardous Waste" and list the chemical name(s) of the contents.
4. Storage:
-
Store waste containers in a designated satellite accumulation area (SAA) within your laboratory.
-
Ensure the storage area is secure, well-ventilated, and away from ignition sources or incompatible materials.
5. Disposal Request:
-
Once the waste container is full or you have finished your work, submit a chemical waste pickup request to your institution's EHS department.
-
Do not dispose of chemical waste down the drain or in regular trash unless explicitly permitted by the SDS and your local regulations for that specific chemical.
Quantitative Data for Disposal Considerations
The following table template can be used to summarize key information from the SDS for your specific chemical, aiding in a quick assessment for proper disposal.
| Property | Value (from SDS) | Significance for Disposal |
| Physical State | e.g., Liquid, Solid | Determines the type of waste container and potential spill hazards. |
| pH | e.g., 2 (Acidic) | Indicates corrosivity. Highly acidic or basic materials require specific handling. |
| Flash Point | e.g., 20°C | Indicates flammability. Low flash point liquids are highly flammable. |
| Toxicity Data (LD50) | e.g., 50 mg/kg | Indicates acute toxicity. Highly toxic materials require stringent containment. |
| Environmental Hazards | e.g., Toxic to aquatic life | Determines if the material is an environmental hazard and requires special disposal to prevent release. |
Experimental Protocols for Safe Disposal
The following is a generalized protocol for preparing a chemical for disposal. Always refer to the specific instructions in the chemical's SDS and your institution's EHS guidelines.
Protocol: Neutralization of a Corrosive Waste (Example)
This is an illustrative example. Do not perform without consulting the SDS and EHS professionals.
-
Preparation: Work in a well-ventilated fume hood. Wear appropriate PPE, including acid-resistant gloves, goggles, and a lab coat. Have a spill kit ready.
-
Dilution: Slowly add the corrosive waste to a large volume of cold water in a suitable container (e.g., a large beaker). Never add water to acid.
-
Neutralization: While stirring gently, slowly add a neutralizing agent (e.g., sodium bicarbonate for acids, dilute acetic acid for bases) until the pH is between 6 and 8. Monitor the pH using pH paper or a calibrated meter.
-
Containerization: Once neutralized, transfer the solution to a labeled hazardous waste container.
-
Disposal: Request a waste pickup from your EHS department.
Visualizing the Disposal Workflow
The following diagram illustrates the general decision-making process for chemical waste disposal.
Disclaimer: This information is intended as a general guide. The proper disposal of any chemical is dictated by its specific properties and the applicable federal, state, and local regulations. Always consult the Safety Data Sheet and your institution's Environmental Health and Safety department for guidance on the proper disposal of any chemical.
Navigating the Safe Handling of MS-245: A Comprehensive Guide
Disclaimer: The term "MS-245" is associated with multiple substances. This guide focuses on the laboratory chemical identified by CAS No. 871038-72-1, a substance used in research and manufacturing. It is crucial to verify the specific identity of the material you are handling and consult the corresponding Safety Data Sheet (SDS).
This document provides essential safety and logistical information for handling this compound (CAS No. 871038-72-1), designed for researchers, scientists, and drug development professionals. Adherence to these guidelines is critical for ensuring personal safety and maintaining a secure laboratory environment.
Immediate Safety and Personal Protective Equipment (PPE)
Proper use of Personal Protective Equipment (PPE) is the first line of defense against potential exposure. The following table summarizes the required PPE for routine handling and emergency situations.
| Area of Protection | Routine Handling | Spill or Emergency | Citation |
| Eye Protection | Safety goggles with side-shields | Safety goggles with side-shields | [1] |
| Hand Protection | Protective gloves | Protective gloves | [1] |
| Body Protection | Impervious clothing | Full personal protective equipment | [1] |
| Respiratory Protection | Use in a well-ventilated area | Suitable respirator, self-contained breathing apparatus | [1] |
Operational and Disposal Plans
Safe laboratory practice extends from handling to disposal. The following procedures outline the necessary steps for the operational use and subsequent disposal of this compound.
Handling and Storage
| Procedure | Guideline | Citation |
| Handling | Avoid inhalation, contact with eyes and skin. Avoid dust and aerosol formation. Use only in areas with appropriate exhaust ventilation. Do not eat, drink, or smoke when using this product. Wash skin thoroughly after handling. | [1] |
| Storage | Keep container tightly sealed in a cool, well-ventilated area. Keep away from direct sunlight and sources of ignition. | [1] |
Disposal
| Method | Instruction | Citation |
| Product Disposal | Dispose of contents/container to an approved waste disposal plant. Conduct recycling or disposal in accordance with prevailing country, federal, state, and local regulations. | [1] |
| Spill Cleanup | Collect spillage. Clean spillages in a safe way as soon as possible. Keep the product away from drains, water courses, or the soil. | [1] |
First Aid and Emergency Protocols
Immediate and appropriate first aid is crucial in the event of exposure. The following table details the recommended first aid measures.
| Exposure Route | First Aid Procedure | Citation |
| Eye Contact | Remove any contact lenses, locate eye-wash station, and flush eyes immediately with large amounts of water. Separate eyelids with fingers to ensure adequate flushing. Promptly call a physician. | [1] |
| Skin Contact | Rinse skin thoroughly with large amounts of water. Remove contaminated clothing and shoes and call a physician. | [1] |
| Inhalation | Immediately relocate self or casualty to fresh air. If breathing is difficult, give cardiopulmonary resuscitation (CPR). Avoid mouth-to-mouth resuscitation. | [1] |
| Ingestion | Wash out mouth with water; Do NOT induce vomiting; call a physician. | [1] |
Experimental Workflow for Safe Handling
The following diagram illustrates the logical workflow for the safe handling of this compound, from preparation to disposal.
Caption: Workflow for the safe handling of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
